molecular formula C32H48Li4N7O19P3S B15588703 Biotin-16-UTP

Biotin-16-UTP

カタログ番号: B15588703
分子量: 987.6 g/mol
InChIキー: SMHNYQKRIFXARG-DJUJCBRMSA-J
注意: 研究専用です。人間または獣医用ではありません。
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説明

Biotin-16-UTP is a useful research compound. Its molecular formula is C32H48Li4N7O19P3S and its molecular weight is 987.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C32H48Li4N7O19P3S

分子量

987.6 g/mol

IUPAC名

tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1

InChIキー

SMHNYQKRIFXARG-DJUJCBRMSA-J

製品の起源

United States

Foundational & Exploratory

Biotin-16-UTP: A Comprehensive Technical Guide to its Structure, Mechanism of Action, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-16-UTP is a modified uridine (B1682114) triphosphate (UTP) that plays a pivotal role in modern molecular biology research.[1] It is a biotinylated nucleotide analog where a biotin (B1667282) molecule is attached to UTP via a 16-atom linker.[1][2] This strategic design allows for its efficient enzymatic incorporation into RNA transcripts during in vitro transcription, effectively tagging the RNA with biotin. The high-affinity interaction between biotin and streptavidin then serves as a powerful tool for the detection, purification, and analysis of these labeled RNA molecules.[3][4] This guide provides an in-depth overview of the structure and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key workflows.

Chemical Structure and Properties

This compound consists of three key components: the nucleobase uracil (B121893), a ribose sugar, and a triphosphate group, which are characteristic of UTP. A biotin molecule is covalently attached to the C5 position of the uracil base through a 16-atom spacer arm.[1] This linker is crucial as it minimizes steric hindrance, allowing for efficient recognition and incorporation by RNA polymerases and subsequent binding of the biotin moiety to streptavidin.

PropertyValueReference
Molecular Formula C₃₂H₅₂N₇O₁₉P₃S[1][5][6]
Molecular Weight (Free Acid) 963.78 g/mol [1][5]
Molecular Weight (Tetralithium Salt) 987.51 g/mol [1][2]
Purity (HPLC) ≥85-95%[5][7]
Storage Conditions -20°C[2][5]

Mechanism of Action

The primary mechanism of action of this compound involves its function as a substrate for various RNA polymerases, including T7, T3, and SP6 polymerases.[1][7] During the process of in vitro transcription, this compound can substitute for the natural nucleotide UTP.[7][8] The RNA polymerase recognizes the modified nucleotide and incorporates it into the elongating RNA strand opposite adenine (B156593) residues in the DNA template.

The result is a population of newly synthesized RNA molecules that are randomly labeled with biotin at uridine positions. The density of this labeling can be controlled by adjusting the ratio of this compound to unlabeled UTP in the transcription reaction.[3]

Mechanism_of_Action cluster_transcription In Vitro Transcription cluster_detection Detection/Application DNA_Template DNA Template (with T7, T3, or SP6 promoter) Transcription_Mix Transcription Reaction DNA_Template->Transcription_Mix RNA_Polymerase RNA Polymerase (T7, T3, or SP6) RNA_Polymerase->Transcription_Mix NTPs ATP, GTP, CTP NTPs->Transcription_Mix Biotin_UTP This compound Biotin_UTP->Transcription_Mix UTP UTP UTP->Transcription_Mix Biotinylated_RNA Biotinylated RNA Probe Transcription_Mix->Biotinylated_RNA Streptavidin Streptavidin (conjugated to enzyme or fluorophore) Biotinylated_RNA->Streptavidin High-affinity binding Detection Detection Streptavidin->Detection

Mechanism of this compound incorporation and detection.

Quantitative Data

The efficiency of this compound incorporation and subsequent detection is critical for downstream applications. The following tables summarize key quantitative data.

Table 1: In Vitro Transcription and Labeling Efficiency

ParameterValueConditionsReference
Recommended this compound:UTP Ratio 1:2 to 1:3 (33-50% substitution)For optimal balance between labeling and yield[2]
Optimal this compound Substitution 35%For HighYield T7 RNA Labeling Kit[9][10]
RNA Yield Approx. 10 µg from 1 µg template DNAStandard in vitro transcription[11]
Incorporation Efficiency 70 out of 125 UTP sites occupiedEquimolar Biotin-4-UTP and UTP with T7 RNA Polymerase[3]

Table 2: Binding and Detection

ParameterValueNotesReference
Streptavidin-Biotin Dissociation Constant (Kd) ~10⁻¹⁵ MOne of the strongest non-covalent interactions in biology[12]
Binding Efficiency to Streptavidin >90%With as few as 10 biotinylated residues per 486 nt transcript[3]
Detection Sensitivity (Dot Blot) ≤0.1 pgUsing a Streptavidin-AP conjugate[7]
Detection Sensitivity (Northern Blot) 5 µg of total RNA for small RNAsUsing biotinylated probes[13][14]

Experimental Protocols

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the synthesis of biotin-labeled RNA probes using T7, T3, or SP6 RNA polymerase.

Materials:

  • Linearized template DNA (1 µg) containing a T7, T3, or SP6 promoter

  • 10x Transcription Buffer

  • 10x Biotin/NTP mixture (containing ATP, CTP, GTP, UTP, and this compound)

  • RNA Polymerase (T7, T3, or SP6)

  • RNase Inhibitor

  • Nuclease-free water

  • 0.2 M EDTA (for stopping the reaction)

  • (Optional) DNase I, RNase-free

Procedure:

  • Thaw all components on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice in the order listed:

    • Linearized template DNA (1 µg): X µL

    • 10x Transcription Buffer: 2 µL

    • 10x Biotin/NTP mixture: 2 µL

    • RNase Inhibitor: 1 µL

    • RNA Polymerase (20-40 units): X µL

    • Nuclease-free water: to a final volume of 20 µL

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[15]

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I (10 U/µL) and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.2 M EDTA.

  • Purify the biotinylated RNA probe using a spin column or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analyze the transcript size and integrity by agarose (B213101) gel electrophoresis.

  • Quantify the yield of the biotin-labeled RNA.

IVT_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (DNA, Buffer, NTPs, this compound, Polymerase) Start->Prepare_Reaction_Mix Incubate Incubate at 37°C for 2 hours Prepare_Reaction_Mix->Incubate DNase_Treatment Optional: DNase I Treatment Incubate->DNase_Treatment Stop_Reaction Stop Reaction with EDTA DNase_Treatment->Stop_Reaction Purify_RNA Purify Biotinylated RNA Stop_Reaction->Purify_RNA Analyze_and_Quantify Analyze and Quantify RNA Purify_RNA->Analyze_and_Quantify End End Analyze_and_Quantify->End

In Vitro Transcription Workflow.
Northern Blotting with Biotinylated Probes

This protocol outlines the detection of specific RNA molecules separated by gel electrophoresis using a biotinylated probe.

Materials:

  • Total RNA or mRNA samples

  • Agarose gel electrophoresis system

  • Positively charged nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Blocking buffer

  • Washing buffers (low and high stringency)

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • Chemiluminescent substrate

Procedure:

  • Separate RNA samples on a denaturing agarose gel.

  • Transfer the RNA from the gel to a positively charged nylon membrane and UV crosslink.

  • Pre-hybridize the membrane in hybridization buffer for at least 30 minutes at the appropriate temperature (e.g., 42°C).[9]

  • Denature the biotinylated RNA probe by heating at 95°C for 5-10 minutes and immediately place on ice.

  • Add the denatured probe to fresh hybridization buffer and incubate with the membrane overnight with gentle agitation.[11]

  • Wash the membrane with low and high stringency wash buffers to remove unbound probe.

  • Block the membrane with blocking buffer for 30 minutes.

  • Incubate the membrane with a streptavidin-conjugate (e.g., Streptavidin-HRP or -AP) in blocking buffer for 30 minutes.

  • Wash the membrane to remove unbound conjugate.

  • Incubate the membrane with a chemiluminescent substrate.

  • Detect the signal using X-ray film or a digital imager.

Northern_Blot_Workflow Start Start RNA_Electrophoresis RNA Gel Electrophoresis Start->RNA_Electrophoresis Transfer_to_Membrane Transfer to Nylon Membrane RNA_Electrophoresis->Transfer_to_Membrane UV_Crosslink UV Crosslink Transfer_to_Membrane->UV_Crosslink Prehybridization Pre-hybridization UV_Crosslink->Prehybridization Hybridization Hybridization with Biotinylated Probe Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Blocking Blocking Washing->Blocking Streptavidin_Incubation Incubation with Streptavidin Conjugate Blocking->Streptavidin_Incubation Detection Chemiluminescent Detection Streptavidin_Incubation->Detection End End Detection->End

Northern Blotting Workflow.

Applications

This compound has a wide array of applications in molecular biology, primarily centered around the labeling and subsequent detection or purification of RNA.

  • Northern and Southern Blotting: Biotinylated probes offer a safe and sensitive alternative to radioactive probes for the detection of specific RNA or DNA sequences.[16]

  • In Situ Hybridization (ISH): Labeled probes are used to detect the spatial distribution of specific mRNA transcripts within cells and tissues.[1]

  • Microarray Analysis: Biotinylated cRNA or mRNA can be hybridized to microarrays for large-scale gene expression profiling.[1][16]

  • RNA Pull-down Assays: Biotinylated RNA can be used as bait to isolate and identify interacting proteins or other nucleic acids.

  • RNase Protection Assays: Labeled probes are used to map RNA structures and quantify specific RNA molecules.[16]

Applications Biotinylated_RNA This compound Labeled RNA Northern_Blot Northern Blotting Biotinylated_RNA->Northern_Blot In_Situ_Hybridization In Situ Hybridization Biotinylated_RNA->In_Situ_Hybridization Microarray Microarray Analysis Biotinylated_RNA->Microarray RNA_Pulldown RNA Pull-down Assays Biotinylated_RNA->RNA_Pulldown

References

Biotin-16-UTP as a Substrate for RNA Polymerases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-16-UTP is a chemically modified uridine (B1682114) triphosphate (UTP) analog that serves as a valuable tool for the non-radioactive labeling of RNA molecules. This guide provides a comprehensive technical overview of the substrate specificity of various RNA polymerases for this compound, offering insights into its incorporation efficiency and application in molecular biology and drug development. By incorporating a biotin (B1667282) molecule attached to the C-5 position of the uracil (B121893) base via a 16-atom linker, this compound enables the synthesis of biotinylated RNA probes for a multitude of applications, including in situ hybridization, northern blotting, and affinity purification of RNA-protein complexes.

Substrate Specificity and Incorporation by RNA Polymerases

This compound is widely recognized as an active substrate for several bacteriophage RNA polymerases, most notably T7, SP6, and T3 RNA polymerases.[1][2] These enzymes are workhorses in molecular biology for in vitro transcription due to their high processivity and strict promoter specificity. The bulky biotin moiety attached to the UTP molecule raises questions about its impact on the catalytic activity of these polymerases.

Phage RNA Polymerases (T7, SP6, T3)

Extensive empirical evidence demonstrates that T7, SP6, and T3 RNA polymerases efficiently incorporate this compound into RNA transcripts.[1][2] One key finding is that T7 RNA polymerase does not significantly discriminate between natural UTP and this compound .[3] This suggests that the active site of T7 RNA polymerase can accommodate the modified nucleotide without a substantial loss of catalytic efficiency. This characteristic is crucial as it allows for a predictable and controllable level of biotinylation by adjusting the ratio of this compound to unmodified UTP in the transcription reaction.[3]

Escherichia coli RNA Polymerase

The substrate specificity of E. coli RNA polymerase for this compound is less well-characterized in comparison to the phage polymerases. While it is known that E. coli RNA polymerase can incorporate various modified nucleotides, detailed kinetic data for this compound is scarce. The larger and more complex structure of the E. coli RNA polymerase holoenzyme compared to the single-subunit phage polymerases may lead to different tolerances for bulky modifications on nucleotide substrates. Further research is required to fully elucidate the efficiency and kinetics of this compound incorporation by E. coli RNA polymerase.

Quantitative Data Summary

Due to the limited availability of direct kinetic data (Km and Vmax) for this compound with various RNA polymerases in the public domain, the following table provides a summary of recommended usage parameters and qualitative efficiency based on available protocols and technical datasheets.

RNA PolymeraseRecommended this compound:UTP RatioRelative Incorporation Efficiency (Qualitative)Notes
T7 RNA Polymerase 1:3 to 1:2HighGenerally considered to have high tolerance for this compound with minimal impact on transcription efficiency at recommended ratios.[3][4]
SP6 RNA Polymerase 1:3 to 1:2HighWidely used for generating biotinylated RNA probes; efficiently incorporates this compound.[1]
T3 RNA Polymerase 1:3 to 1:2HighSimilar to T7 and SP6, T3 RNA polymerase is a reliable enzyme for incorporating this compound.[2]
E. coli RNA Polymerase Not well establishedModerate to Low (Inferred)Limited data available; substrate tolerance may be lower compared to phage polymerases.

Experimental Protocols

Standard In Vitro Transcription with this compound Labeling

This protocol provides a general framework for the synthesis of biotinylated RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA (1 µg) containing the appropriate promoter (T7, SP6, or T3)

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide Triphosphate (NTP) mix (10 mM each of ATP, CTP, GTP)

  • UTP solution (10 mM)

  • This compound solution (10 mM)

  • RNA Polymerase (T7, SP6, or T3; 20-40 units)

  • RNase Inhibitor (40 units/µL)

  • Nuclease-free water

Procedure:

  • Thaw and Prepare Reagents: Thaw all components on ice. Keep enzymes and RNase inhibitor on ice.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10X Transcription Buffer: 2 µL

    • 100 mM DTT: 1 µL (if not in transcription buffer)

    • ATP, CTP, GTP mix (10 mM each): 2 µL

    • UTP (10 mM): 0.75 µL (for a 1:3 ratio with this compound)

    • This compound (10 mM): 0.25 µL (for a 1:3 ratio)

    • Linearized Template DNA (1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • RNA Polymerase (T7, SP6, or T3): 1 µL

  • Incubation: Mix the components gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours to increase yield.[4]

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purification of Biotinylated RNA: Purify the labeled RNA using standard methods such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or by using a spin column-based RNA purification kit.

  • Analysis: Analyze the integrity and yield of the biotinylated RNA transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis. The efficiency of biotin incorporation can be assessed using a dot blot assay with streptavidin-conjugates.

Visualizations

Experimental Workflow for In Vitro Transcription with this compound

experimental_workflow template_dna Linearized Template DNA incubation Incubation (37°C, 2 hours) template_dna->incubation reagents Transcription Reagents (Buffer, NTPs, UTP) reagents->incubation biotin_utp This compound biotin_utp->incubation polymerase RNA Polymerase (T7, SP6, or T3) polymerase->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment Optional purification RNA Purification incubation->purification dnase_treatment->purification analysis Analysis (Gel Electrophoresis, Dot Blot) purification->analysis labeled_rna Biotinylated RNA analysis->labeled_rna

Caption: Workflow for enzymatic synthesis of biotinylated RNA.

Logical Relationship of Substrate Competition

substrate_competition RNAP RNA Polymerase Active Site Incorporation Incorporation into RNA RNAP->Incorporation Catalyzes UTP UTP UTP->RNAP Binds Biotin_UTP This compound Biotin_UTP->RNAP Binds

Caption: Competitive binding of UTP and this compound to the RNA polymerase active site.

Conclusion

This compound stands as a robust and efficient substrate for phage RNA polymerases, particularly T7, SP6, and T3, enabling the straightforward production of biotin-labeled RNA probes. The ability of T7 RNA polymerase to incorporate this compound with an efficiency comparable to its natural counterpart simplifies experimental design and ensures reliable labeling. While quantitative kinetic data remains an area for further investigation, the established protocols and successful applications underscore the value of this compound in advancing research in molecular biology, diagnostics, and the development of RNA-targeted therapeutics. Further studies on the interaction of this compound with a broader range of RNA polymerases, including that from E. coli, will undoubtedly expand its utility and provide deeper insights into the catalytic mechanisms of these essential enzymes.

References

introduction to in vitro transcription with biotinylated nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vitro Transcription with Biotinylated Nucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a fundamental technique used to synthesize RNA molecules from a DNA template in a cell-free environment. This process is essential for a wide range of applications in molecular biology, from the production of functional mRNAs for therapeutic use to the generation of labeled probes for nucleic acid detection. One of the most powerful and versatile methods for labeling these synthetic RNAs is the incorporation of biotinylated nucleotides.

Biotin (B1667282), a small B-complex vitamin, can be covalently attached to nucleotides and incorporated into RNA transcripts by RNA polymerases.[] The resulting biotin-labeled RNA can be detected with high sensitivity and specificity due to the extraordinarily strong and stable non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin (Dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[2][3] This affinity is one of the strongest known in nature, making the biotin-streptavidin system a cornerstone of many biological assays.[3][4]

The use of biotinylated nucleotides offers a safe and stable alternative to radioactive labeling, which has historically been used for probe generation.[5][6] Non-radioactive biotinylated probes do not undergo radiolysis, are stable for at least a year, and eliminate the health risks and disposal costs associated with radioactive materials.[5][7] These probes are widely used in applications such as Northern and Southern blotting, in situ hybridization (ISH), microarray analysis, and affinity purification of RNA-protein complexes.[8][9][10]

This guide provides a comprehensive overview of the principles, protocols, and applications of in vitro transcription using biotinylated nucleotides, designed for professionals in research and drug development.

Core Principles

The generation of biotin-labeled RNA probes via IVT relies on two key biological processes: the enzymatic synthesis of RNA by a phage RNA polymerase and the subsequent high-affinity binding of biotin to streptavidin for detection or capture.

The In Vitro Transcription Reaction

The IVT reaction mimics the cellular transcription process. It requires a DNA template containing a specific promoter sequence (e.g., T7, SP6, or T3), a corresponding RNA polymerase, and a mixture of the four standard ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP).[] To generate a biotinylated transcript, a portion of one of the standard NTPs (commonly UTP or CTP) is replaced with its biotinylated analog, such as Biotin-16-UTP or Biotin-11-UTP.[12][13] The RNA polymerase recognizes and incorporates the modified nucleotide into the growing RNA chain, resulting in a randomly labeled transcript.[14]

The Biotin-Streptavidin Interaction

The utility of biotin labeling is realized through its interaction with streptavidin, a protein isolated from the bacterium Streptomyces avidinii.[3] Streptavidin is a tetrameric protein, with each subunit capable of binding one biotin molecule.[2][3] This multivalent binding capacity can be exploited for signal amplification in detection assays.[15] The bond forms rapidly and is resistant to extremes of pH, temperature, and denaturing agents, ensuring the stability of the complex during stringent washing steps in various assays.[2] This robust interaction allows for the specific detection or capture of biotinylated molecules even in complex biological samples.

Experimental Protocols

Successful synthesis of high-quality biotinylated RNA requires careful attention to template preparation, reaction setup, and product purification. All procedures should be performed in an RNase-free environment to prevent RNA degradation.[16]

DNA Template Preparation

The DNA template must contain a phage RNA polymerase promoter (T7, SP6, or T3) upstream of the sequence to be transcribed.[8] Suitable templates include:

  • Linearized Plasmids: Plasmids containing the target sequence are linearized by restriction enzyme digestion downstream of the insert. This ensures the synthesis of "run-off" transcripts of a defined length. Enzymes that create 5' overhangs or blunt ends are preferred.[8][17]

  • PCR Products: A promoter sequence can be added to the 5' end of the forward primer, allowing for the use of PCR products directly as templates for IVT.[8]

Following linearization or PCR, the DNA template should be purified to remove enzymes and salts that could inhibit the transcription reaction.

In Vitro Transcription Reaction Setup

The following protocol is a standard starting point and can be optimized for specific templates and applications. The ratio of biotinylated NTP to its unlabeled counterpart is a critical parameter that influences both the labeling efficiency and the overall yield of the reaction.[18] A common starting ratio is 1:2 or 1:3 (biotin-NTP:NTP).[17]

Table 1: Standard 20 µL In Vitro Transcription Reaction

ComponentFinal ConcentrationVolume (20 µL Rxn)
10x Transcription Buffer1x2 µL
100 mM DTT10 mM2 µL
10 mM ATP1 mM2 µL
10 mM CTP1 mM2 µL
10 mM GTP1 mM2 µL
10 mM UTP0.65 mM1.3 µL
10 mM this compound0.35 mM0.7 µL
RNase Inhibitor1 U/µL1 µL
Linearized DNA Template0.5 - 1.0 µgX µL
T7/SP6/T3 RNA Polymerase2 U/µL2 µL
Nuclease-Free Water-Up to 20 µL

Protocol:

  • Thaw all reagents at room temperature, except for the RNA polymerase and RNase inhibitor, which should be kept on ice.[5]

  • Assemble the reaction components in a nuclease-free microcentrifuge tube at room temperature in the order listed in Table 1. Spermidine in the transcription buffer can cause DNA precipitation at low temperatures.[5]

  • Mix gently by flicking the tube and centrifuge briefly to collect the contents.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time may be extended to 4-16 hours.[17]

Purification of Biotinylated RNA

After transcription, the DNA template must be removed, as it can interfere with downstream applications.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the 20 µL transcription reaction.[18] Incubate at 37°C for 15 minutes.[18]

  • RNA Purification: The biotinylated RNA can be purified using several methods:

    • Spin Column Purification: Commercially available RNA cleanup kits provide a rapid and efficient method for purifying the transcript and removing unincorporated nucleotides, proteins, and salts.

    • Lithium Chloride (LiCl) Precipitation: This method selectively precipitates RNA, leaving most unincorporated NTPs and residual DNA in the supernatant.

Quantification and Quality Control
  • Yield Determination: The concentration of the purified RNA can be determined by measuring the absorbance at 260 nm (A260) using a spectrophotometer. An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.[16]

  • Quality Assessment: The integrity and size of the RNA transcript can be assessed by running an aliquot on a denaturing agarose (B213101) gel. The RNA should appear as a sharp band, and its size can be estimated by comparison to an RNA ladder.[8]

  • Labeling Efficiency: The incorporation of biotin can be confirmed by a dot blot assay. Spot serial dilutions of the labeled RNA onto a nylon membrane, crosslink, and detect using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate.

Quantitative Data and Optimization

The yield and labeling density of the biotinylated RNA are influenced by the concentration of the biotinylated nucleotide. High levels of modified nucleotides can sometimes reduce the efficiency of the RNA polymerase, leading to lower yields.[18] It is often necessary to determine the optimal balance for a specific application.

Table 2: Effect of Biotin-UTP:UTP Ratio on IVT Yield

% Biotin-11-UTPBiotin-11-UTP (mM)UTP (mM)Relative Yield (%)
0%0.000.50100
25%0.1250.375~90
33%0.1650.335~85
50%0.250.25~70
75%0.3750.125~50

Note: Data are representative and synthesized from typical experimental outcomes. Actual yields may vary depending on the template, polymerase, and specific biotinylated nucleotide used.[18]

Visualizing the Workflow and Principles

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and molecular interactions.

In_Vitro_Transcription_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC plasmid Plasmid DNA linearized Linearized Template (with Promoter) plasmid->linearized Restriction Digest pcr PCR Product pcr->linearized Purification ivt_mix IVT Reaction Mix (Polymerase, NTPs, Biotin-NTP) linearized->ivt_mix reaction Incubate @ 37°C ivt_mix->reaction dnase DNase I Treatment reaction->dnase purify RNA Cleanup (Spin Column) dnase->purify final_rna Purified Biotin-RNA purify->final_rna Detection_Workflow probe Biotinylated RNA Probe hybrid Hybridization probe->hybrid target Target Nucleic Acid (on membrane) target->hybrid wash Stringent Washes hybrid->wash strep Add Streptavidin-HRP Conjugate wash->strep detect Add Chemiluminescent Substrate strep->detect signal Signal Detection (Imaging) detect->signal Biotin_Streptavidin_Interaction cluster_rna cluster_strep rna_strand Biotinylated RNA ~~~~~~[B] streptavidin Streptavidin Tetramer rna_strand->streptavidin High-Affinity Binding (Kd ≈ 10⁻¹⁵ M)

References

Biotin-16-UTP for Labeling of Long Non-coding RNAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Biotin-16-UTP for the non-radioactive labeling of long non-coding RNAs (lncRNAs). Biotinylation of lncRNAs is a critical step for investigating their cellular functions, interactions, and localization. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and key applications of this versatile molecular biology technique.

Introduction to this compound Labeling of lncRNAs

Long non-coding RNAs are a class of RNA molecules that do not encode proteins but play crucial roles in various biological processes, including gene regulation and chromatin organization.[1][2] To elucidate the mechanisms of lncRNA function, it is often necessary to label them for detection and purification. This compound is a modified uridine (B1682114) triphosphate that can be enzymatically incorporated into RNA transcripts during in vitro transcription.[3] The biotin (B1667282) moiety, attached via a 16-atom linker, allows for highly specific and strong binding to streptavidin, which can be conjugated to various reporters (e.g., enzymes, fluorophores) or solid matrices for detection or affinity purification.[4] This non-radioactive labeling method offers a safe and stable alternative to traditional isotopic labeling.[5][6][7]

Core Principle: In Vitro Transcription-Based Labeling

The primary method for labeling lncRNAs with this compound is through in vitro transcription.[8][9] This process involves the synthesis of RNA from a DNA template using a bacteriophage RNA polymerase, such as T7, T3, or SP6.[10] The DNA template can be a linearized plasmid or a PCR product containing the lncRNA sequence downstream of a corresponding polymerase promoter.[9][10] During the transcription reaction, this compound is included in the nucleotide mix along with ATP, CTP, and GTP. The RNA polymerase incorporates this compound in place of unmodified UTP, resulting in a biotinylated lncRNA probe.[3]

G cluster_0 DNA Template Preparation cluster_1 In Vitro Transcription Linearized Plasmid Linearized Plasmid T7/SP6/T3 Promoter T7/SP6/T3 Promoter Linearized Plasmid->T7/SP6/T3 Promoter PCR Product PCR Product PCR Product->T7/SP6/T3 Promoter lncRNA Sequence lncRNA Sequence T7/SP6/T3 Promoter->lncRNA Sequence Transcription Mix Transcription Mix lncRNA Sequence->Transcription Mix Add Template RNA Polymerase RNA Polymerase Transcription Mix->RNA Polymerase This compound This compound Transcription Mix->this compound ATP, CTP, GTP, UTP ATP, CTP, GTP, UTP Transcription Mix->ATP, CTP, GTP, UTP Biotinylated lncRNA Biotinylated lncRNA Transcription Mix->Biotinylated lncRNA Incubate @ 37°C

Figure 1: Workflow for in vitro transcription-based biotinylation of lncRNAs.

Quantitative Data Summary

The efficiency of biotin labeling and the yield of the final product can be influenced by several factors, most notably the ratio of this compound to unlabeled UTP. A higher ratio of biotinylated UTP can lead to more frequent incorporation but may also reduce the overall yield of the transcription reaction.[11]

ParameterRecommended ValueExpected OutcomeReference
This compound:UTP Molar Ratio 1:3 to 1:2Optimal balance between labeling efficiency and RNA yield.[9]
This compound Substitution 35%Typically achieves a good balance between reaction and labeling efficiency.[8][12]
Template DNA Quantity 0.5 - 1.0 µgStandard input for a 20 µl transcription reaction.[8]
Expected RNA Yield ~10 µg from 1 µg templateStandard labeling reaction.[10]
Detection Sensitivity As low as 0.3 pgUsing a chemiluminescent substrate with anti-biotin-AP conjugate.[10]

Experimental Protocols

In Vitro Transcription for this compound Labeling of lncRNA

This protocol is a generalized procedure based on commercially available kits.[8][9][13]

Materials:

  • Linearized plasmid DNA or PCR product containing the lncRNA sequence downstream of a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM DTT

  • 10 mM ATP, CTP, GTP solutions

  • 10 mM UTP solution

  • 10 mM this compound solution

  • T7, SP6, or T3 RNA Polymerase Mix

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin columns)

Procedure:

  • Thaw all reagents at room temperature, except for the RNA polymerase mix, which should be kept on ice.

  • Assemble the following reaction components in a nuclease-free microcentrifuge tube at room temperature in the specified order. The following is an example for a 20 µl reaction:

    • Nuclease-free water: to a final volume of 20 µl

    • 10x Transcription Buffer: 2 µl

    • 100 mM DTT: 2 µl

    • 10 mM ATP: 2 µl

    • 10 mM CTP: 2 µl

    • 10 mM GTP: 2 µl

    • 10 mM UTP: 1.3 µl (for a 1:2 ratio with this compound)

    • 10 mM this compound: 0.7 µl

    • Template DNA (0.5-1 µg): X µl

    • RNase Inhibitor: 1 µl

    • RNA Polymerase Mix: 2 µl

  • Mix the components gently by pipetting up and down, and then centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[9]

  • To remove the DNA template, add 1 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.[13]

  • Purify the biotinylated lncRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step will remove unincorporated nucleotides, proteins, and salts.[8]

  • Elute the purified biotinylated lncRNA in nuclease-free water.

  • Quantify the RNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Detection and Application: lncRNA Pull-Down Assay

Biotinylated lncRNAs are valuable tools for identifying interacting proteins.[14][15] The following is a general protocol for an lncRNA pull-down assay.

Materials:

  • Biotinylated lncRNA probe

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)

Procedure:

  • Incubate the biotinylated lncRNA probe with cell lysate to allow for the formation of lncRNA-protein complexes.

  • Add streptavidin-coated magnetic beads to the mixture and incubate to capture the biotinylated lncRNA and its interacting proteins.

  • Use a magnetic stand to separate the beads from the lysate.

  • Wash the beads several times with appropriate wash buffers to remove non-specific binding proteins.

  • Elute the lncRNA-protein complexes from the beads using an elution buffer.

  • Analyze the eluted proteins by SDS-PAGE, followed by Western blotting for specific proteins of interest or mass spectrometry for a global identification of interacting partners.[14]

Applications of this compound Labeled lncRNAs

Biotinylated lncRNA probes are utilized in a variety of molecular biology applications to study lncRNA expression, localization, and interactions.

  • Northern Blotting: To detect the size and abundance of specific lncRNAs.[1][10]

  • In Situ Hybridization (ISH): To visualize the subcellular localization of lncRNAs within cells and tissues.[8][10]

  • RNA Pull-Down Assays: To identify proteins that interact with a specific lncRNA.[10][14]

  • Chromatin Isolation by RNA Purification (ChIRP): To identify the genomic regions that a specific lncRNA interacts with.[14]

  • Microarray Analysis: For gene expression profiling.[10][11]

  • Electrophoretic Mobility Shift Assays (EMSA): To study RNA-protein interactions.[4][7]

G cluster_2 Downstream Analysis Biotinylated lncRNA Biotinylated lncRNA Incubation Incubation Biotinylated lncRNA->Incubation Mix with Cell Lysate Cell Lysate Cell Lysate->Incubation Streptavidin Beads Streptavidin Beads Capture Capture Streptavidin Beads->Capture Incubation->Capture Add Washing Washing Capture->Washing Separate & Wash Elution Elution Washing->Elution Elute Downstream Analysis Downstream Analysis Elution->Downstream Analysis SDS-PAGE SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry

Figure 2: Workflow for an lncRNA pull-down assay using biotinylated probes.

Conclusion

This compound provides a robust and versatile method for the non-radioactive labeling of long non-coding RNAs. The straightforward incorporation during in vitro transcription and the high-affinity interaction with streptavidin enable a wide range of applications critical for advancing our understanding of lncRNA biology. This technical guide offers a foundational framework for researchers to design and execute experiments aimed at unraveling the complex roles of lncRNAs in health and disease.

References

The Cornerstone of RNA Research: A Technical Guide to the Biotin-Streptavidin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of molecular interactions is paramount. Among these, the bond between biotin (B1667282) and streptavidin stands out as a titan of affinity, providing a robust and versatile tool for the exploration of complex biological systems. This technical guide delves into the fundamental concepts of the biotin-streptavidin interaction, with a specific focus on its application in RNA studies, offering a comprehensive overview of the principles, quantitative data, and experimental protocols that underpin its utility.

The interaction between biotin (vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent bonds known in nature.[1] This exceptionally high affinity, characterized by a dissociation constant (Kd) in the femtomolar range, makes it an ideal system for a multitude of molecular biology applications, including the purification, detection, and manipulation of nucleic acids.[1][2]

The Unparalleled Strength of the Biotin-Streptavidin Bond

The remarkable stability of the biotin-streptavidin complex is the primary reason for its widespread use. This interaction is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, ensuring the integrity of the complex even under stringent experimental conditions.[1][2] The tetrameric structure of streptavidin, with each subunit capable of binding one biotin molecule, further enhances its utility, allowing for multivalent interactions that can be leveraged in various assay formats.[1][3]

Quantitative Analysis of Binding Affinity

The strength of the biotin-streptavidin interaction can be quantified by its dissociation constant (Kd), which represents the concentration of ligand at which half of the binding sites on the protein are occupied. A smaller Kd value indicates a stronger interaction.

Interacting MoleculesDissociation Constant (Kd)Key Characteristics
Biotin - Streptavidin≈ 10⁻¹⁴ to 10⁻¹⁵ M[1][2]Extremely strong, near-covalent affinity. Resistant to harsh conditions.[1][2]
Biotin - Avidin (B1170675)≈ 10⁻¹⁵ M[2][3]Similar strength to streptavidin but avidin is glycosylated and has a higher isoelectric point, which can lead to non-specific binding.[3][4]
Monovalent Streptavidin - Biotin≈ 10⁻¹⁴ M[1][4]Engineered with a single functional binding site to prevent cross-linking.[1]
Monomeric Streptavidin - Biotin≈ 10⁻⁷ to 10⁻⁸ M[1]Recombinant form with reduced affinity, useful for applications requiring reversible binding.[1]
Traptavidin - Biotin~10-fold slower dissociation than wild-type[5][6]Engineered mutant with increased thermal and mechanical stability.[5][6]

Visualizing the Core Interaction and Experimental Workflow

To better understand the practical application of this powerful tool, the following diagrams illustrate the fundamental biotin-streptavidin interaction and a typical workflow for an RNA pull-down assay.

Biotin_Streptavidin_Interaction Biotin-Streptavidin Interaction cluster_Streptavidin Streptavidin (Tetramer) S1 Subunit 1 S2 Subunit 2 S3 Subunit 3 S4 Subunit 4 B1 Biotin B1->S1 High Affinity Binding B2 Biotin B2->S2 B3 Biotin B3->S3 B4 Biotin B4->S4 RNA_Pulldown_Workflow RNA Pull-Down Assay Workflow Biotin_RNA 1. Biotinylation of RNA of Interest Incubation 2. Incubation with Cell Lysate (RNA-Protein Complex Formation) Biotin_RNA->Incubation Beads 3. Addition of Streptavidin-Coated Beads Incubation->Beads Capture 4. Affinity Capture of Biotinylated RNA and Associated Proteins Beads->Capture Wash 5. Washing Steps to Remove Non-specific Binders Capture->Wash Elution 6. Elution of RNA-Protein Complexes Wash->Elution Analysis 7. Downstream Analysis (e.g., Mass Spectrometry, Western Blot) Elution->Analysis

References

Methodological & Application

Application Notes and Protocols for Biotin-16-UTP RNA Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-labeled RNA probes are invaluable tools in molecular biology for the detection and quantification of specific RNA sequences. The high affinity of biotin (B1667282) for streptavidin provides a sensitive and versatile detection system. Biotin-16-UTP, a uridine (B1682114) triphosphate analog with a 16-atom spacer arm, is frequently incorporated into RNA probes during in vitro transcription. This modification allows for the subsequent detection of the probe using streptavidin conjugates, making it ideal for applications such as in situ hybridization (ISH), Northern blotting, and RNA pull-down assays. These techniques are crucial for studying gene expression, RNA localization, and RNA-protein interactions, which are fundamental aspects of cellular function and disease pathogenesis, including cancer.[1][2] This document provides a detailed guide for the synthesis of this compound labeled RNA probes.

Data Presentation

Successful synthesis of biotinylated RNA probes depends on several factors, including the ratio of this compound to unlabeled UTP and the quality of the DNA template. Below is a summary of expected yields and recommended labeling ratios based on manufacturer data and published protocols.

ParameterRecommended Value/RangeExpected OutcomeReference
This compound:UTP Molar Ratio 1:2 to 1:3 (33-50% this compound)Optimal balance between labeling efficiency and transcription yield.[3]
35% this compound substitutionTypically results in an optimal balance between reaction and labeling efficiency.[4][5]
25-60% Biotin-UTP concentrationAcceptable range for detection in microarray applications.[6]
Expected RNA Yield ~10 µg of labeled RNAFrom 1 µg of linearized plasmid DNA template.[7]
Template DNA 0.5 - 1 µgOptimal amount for a standard 20 µL in vitro transcription reaction.[4]
Incubation Time 2 hours at 37°CSufficient for most templates.[3][7]
4-16 hours at 37°CRecommended for short (<300 nt) transcripts to maximize yield.[3]

Experimental Protocols

DNA Template Preparation

The quality and type of the DNA template are critical for a successful in vitro transcription reaction. The template must contain a T7, SP6, or T3 RNA polymerase promoter upstream of the sequence to be transcribed.

A. Linearized Plasmid DNA:

  • Linearize the plasmid DNA containing the target sequence with a restriction enzyme that generates blunt or 5'-overhanging ends.

  • Purify the linearized template DNA using phenol/chloroform extraction followed by ethanol (B145695) precipitation or a suitable DNA purification kit to remove the restriction enzyme and buffer components.

  • Resuspend the purified DNA in nuclease-free water and determine its concentration and purity by measuring the A260/A280 ratio using a spectrophotometer. An ideal ratio is between 1.8 and 2.0.

B. PCR Products:

  • Amplify the target DNA sequence using PCR primers that incorporate a T7, SP6, or T3 promoter sequence at the 5' end of the appropriate primer.

  • Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.

  • Verify the size and purity of the PCR product by agarose (B213101) gel electrophoresis.

In Vitro Transcription for this compound Labeling

This protocol is for a standard 20 µL reaction. Reactions can be scaled up as needed.

Materials:

  • Linearized plasmid DNA or purified PCR product (0.5-1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer

  • ATP, GTP, CTP Solution (10 mM each)

  • UTP Solution (10 mM)

  • This compound Solution (10 mM)

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

Procedure:

  • Thaw all reagents on ice. Keep the RNA polymerase and RNase inhibitor on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed. Assembling the reaction at room temperature can prevent precipitation of the DNA template by spermidine (B129725) in the transcription buffer.[8]

ComponentVolumeFinal Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP, GTP, CTP Mix (10 mM each)2 µL each1 mM each
UTP (10 mM)1.3 µL0.65 mM
This compound (10 mM)0.7 µL0.35 mM
Template DNA (0.5 µg/µL)1 µL25 ng/µL
RNase Inhibitor1 µL-
RNA Polymerase2 µL-
Total Volume 20 µL
  • Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts, the incubation time can be extended up to 16 hours to increase the yield.[3]

  • (Optional but recommended) To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

Purification of Biotinylated RNA Probe

It is essential to remove unincorporated nucleotides, proteins, and the DNA template from the synthesized RNA probe.

A. Phenol/Chloroform Extraction and Ethanol Precipitation:

  • Add nuclease-free water to the transcription reaction to bring the volume to 100 µL.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex thoroughly.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new nuclease-free tube.

  • Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA probe in an appropriate volume of nuclease-free water.

B. Spin Column Purification:

  • Use a commercially available RNA purification kit that is suitable for the size of your RNA probe.

  • Follow the manufacturer's instructions to purify the biotinylated RNA probe. This method efficiently removes unincorporated nucleotides, salts, and enzymes.

Analysis of the Biotinylated RNA Probe

A. Quantification:

  • Measure the absorbance at 260 nm (A260) using a spectrophotometer to determine the RNA concentration. An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.

  • The A260/A280 ratio should be between 1.8 and 2.1 for pure RNA.

B. Quality Assessment:

  • Run an aliquot of the purified probe on a denaturing agarose gel (e.g., formaldehyde (B43269) or glyoxal (B1671930) gel) to check its integrity and size. The probe should appear as a sharp band of the expected size.

Mandatory Visualizations

Experimental Workflow for this compound RNA Probe Synthesis

Biotin_RNA_Probe_Synthesis cluster_template 1. DNA Template Preparation cluster_transcription 2. In Vitro Transcription cluster_purification 3. Probe Purification cluster_analysis 4. Quality Control cluster_application 5. Downstream Application plasmid Plasmid DNA linearize Linearize with Restriction Enzyme plasmid->linearize pcr_product PCR Product amplify Amplify with Promoter-Primers pcr_product->amplify purify_dna Purify DNA (Kit or Phenol/Chloroform) linearize->purify_dna amplify->purify_dna ivt_mix Assemble Reaction: - Template DNA - RNA Polymerase - NTPs - this compound - RNase Inhibitor purify_dna->ivt_mix ivt_reaction Incubate at 37°C ivt_mix->ivt_reaction dnase_treatment DNase I Treatment (Optional) ivt_reaction->dnase_treatment purify_rna Purify RNA Probe (Spin Column or Ethanol Precipitation) dnase_treatment->purify_rna quantify Quantify (Spectrophotometry) purify_rna->quantify gel Analyze Integrity (Denaturing Gel) purify_rna->gel application Biotinylated RNA Probe Ready for Use (e.g., ISH, Northern Blot) quantify->application gel->application

Caption: Workflow for this compound RNA Probe Synthesis.

Application of Biotinylated RNA Probes in Studying Gene Expression in Cancer

Cancer_Gene_Expression_Analysis cluster_pathway Cellular Context: Cancer Signaling cluster_probe Probe Preparation cluster_detection Detection in Samples cluster_analysis Analysis and Interpretation pathway_alteration Altered Signaling Pathway (e.g., MAPK, PI3K/Akt) gene_expression Altered Gene Expression (Target Gene of Interest) pathway_alteration->gene_expression leads to tissue Cancer Tissue/Cells biotin_probe Synthesized This compound RNA Probe hybridization In Situ Hybridization or Northern Blotting biotin_probe->hybridization tissue->hybridization streptavidin Streptavidin-Enzyme Conjugate Binding hybridization->streptavidin detection Signal Detection (Chromogenic/Chemiluminescent) streptavidin->detection result Localization and Quantification of Target RNA detection->result conclusion Correlate Gene Expression with Cancer Phenotype result->conclusion

Caption: Using Biotinylated Probes to Analyze Gene Expression in Cancer.

References

Application Notes and Protocols for In Situ Hybridization Using Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific DNA or RNA sequences within the cellular context of tissues. Non-radioactive ISH methods have become increasingly popular due to their safety, stability of probes, and rapid signal detection. Biotin-16-UTP is a key reagent in non-radioactive ISH, enabling the synthesis of biotin-labeled nucleic acid probes. This document provides detailed application notes and protocols for the use of this compound in ISH, designed to guide researchers in achieving sensitive and specific results.

Biotin (B1667282), a small vitamin, is incorporated into the nucleic acid probe via this compound during in vitro transcription. The 16-atom spacer arm between the biotin and the UTP reduces steric hindrance, allowing for efficient incorporation by RNA polymerases and subsequent detection by avidin (B1170675) or streptavidin conjugates. The high affinity of the biotin-streptavidin interaction forms the basis for robust and sensitive detection of the target sequence.

Principle of this compound Based In Situ Hybridization

The workflow for ISH using biotin-labeled probes involves several key stages:

  • Probe Synthesis: A biotin-labeled RNA probe is generated through in vitro transcription using a linearized DNA template containing the sequence of interest downstream of a T7, SP6, or T3 RNA polymerase promoter. During this reaction, this compound is incorporated into the newly synthesized RNA strand.

  • Tissue Preparation: The tissue or cells of interest are fixed, and processed to preserve morphology and make the target nucleic acids accessible to the probe.

  • Hybridization: The biotinylated probe is applied to the prepared tissue section and incubated under specific conditions of temperature and buffer composition to allow the probe to anneal to its complementary target sequence within the cells.

  • Post-Hybridization Washes: Stringent washes are performed to remove any unbound or non-specifically bound probe, thereby reducing background signal.

  • Signal Detection: The biotin label on the hybridized probe is detected using either chromogenic or fluorescent methods. This typically involves the use of streptavidin or an anti-biotin antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorophore.

  • Visualization: The signal is visualized using a microscope. In chromogenic detection, the enzyme catalyzes a reaction that produces a colored precipitate at the site of hybridization. In fluorescent detection, the fluorophore is excited by light of a specific wavelength and emits light at a longer wavelength.

Key Experimental Parameters and Data

Effective in situ hybridization relies on the careful optimization of several parameters. The following tables summarize key quantitative data for different stages of the protocol.

ParameterRecommended Range/ValueNotes
Probe Labeling
This compound:UTP Ratio1:3 to 1:2 (e.g., 0.35 mM this compound: 0.65 mM UTP)[1]A 35% substitution of UTP with this compound often provides a good balance between labeling efficiency and transcript yield[1].
Incubation Time30 minutes to 4 hours at 37°C[1]Longer incubation times may increase the yield of the labeled probe.
Expected Probe Size300-600 bp[2]Smaller probes can penetrate tissues more easily.
Hybridization
Probe Concentration1-10 ng/µL in hybridization bufferOptimal concentration should be determined empirically.
Hybridization Temperature37°C to 65°CDepends on the probe sequence (GC content) and length.
Hybridization Time16 hours (overnight)[3]Ensures sufficient time for the probe to find and bind to its target.
Post-Hybridization Washes
Stringent Wash Temperature75-80°C[3]Crucial for reducing non-specific background staining.
Stringent Wash Buffer1X SSC with 0.1% Tween 20The salt concentration and temperature of the wash buffer determine the stringency.
Signal Detection
Streptavidin-Enzyme Conjugate Dilution1:200 to 1:1000The optimal dilution should be determined to maximize signal and minimize background.
Anti-Biotin Antibody Dilution1:100 to 1:500Can be used as an alternative to streptavidin for detection.
Substrate Incubation Time15 minutes to 2 hoursMonitor signal development under a microscope to avoid over-staining.

Experimental Protocols

Protocol 1: Biotinylated RNA Probe Synthesis by In Vitro Transcription

This protocol describes the synthesis of a biotin-labeled RNA probe using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template (1 µg/µL) containing the target sequence downstream of a T7 promoter.

  • This compound (10 mM)[4][5]

  • ATP, CTP, GTP solution (10 mM each)

  • UTP solution (10 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • 10X Transcription Buffer

  • Nuclease-free water

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Thaw all reagents on ice. Keep enzymes on ice.

  • Assemble the following reaction components in a nuclease-free microcentrifuge tube at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10X Transcription Buffer: 2 µL

    • 10 mM ATP, CTP, GTP mix: 2 µL

    • 10 mM UTP: 0.65 µL

    • 10 mM this compound: 0.35 µL

    • RNase Inhibitor: 1 µL

    • Linearized DNA template (1 µg): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting up and down and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours.[6]

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • The labeled probe can be purified by ethanol (B145695) precipitation or using a spin column.

  • Resuspend the purified probe in nuclease-free water and store at -80°C.

Protocol 2: In Situ Hybridization on Paraffin-Embedded Tissue Sections

Materials:

  • Deparaffinization and rehydration solutions (Xylene, graded ethanol series)

  • Proteinase K solution

  • 4% Paraformaldehyde in PBS

  • Hybridization Buffer

  • Biotinylated probe

  • Stringent wash buffers (e.g., SSC buffers)

  • Blocking solution (e.g., 2% BSA in PBST)

  • Streptavidin-Alkaline Phosphatase (AP) conjugate

  • NBT/BCIP substrate solution

  • Nuclear Fast Red counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes), 50% (1 x 3 minutes).

    • Rinse in distilled water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution at 37°C for 10-30 minutes. The time needs to be optimized for the specific tissue type.

    • Wash in PBS (2 x 5 minutes).

  • Post-fixation:

    • Fix slides in 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash in PBS (2 x 5 minutes).

  • Pre-hybridization:

    • Incubate slides in hybridization buffer for 1-2 hours at the hybridization temperature.

  • Hybridization:

    • Denature the biotinylated probe by heating at 80°C for 5 minutes, then immediately place on ice.

    • Dilute the denatured probe in pre-warmed hybridization buffer.

    • Apply the probe solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.

    • Incubate in a humidified chamber overnight at the optimal hybridization temperature.[3]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip by immersing the slide in 2X SSC.

    • Perform a series of stringent washes to remove unbound probe. For example:

      • 2X SSC at room temperature (2 x 10 minutes).

      • 1X SSC at 75-80°C (2 x 15 minutes).[3]

      • 0.1X SSC at room temperature (1 x 10 minutes).

  • Signal Detection (Chromogenic):

    • Wash slides in PBST (1 x 5 minutes).

    • Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.

    • Incubate with Streptavidin-AP conjugate diluted in blocking solution for 1 hour at room temperature.

    • Wash in PBST (3 x 5 minutes).

    • Incubate with NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red for 1-5 minutes.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

In Situ Hybridization Workflow

ISH_Workflow cluster_prep Probe & Tissue Preparation cluster_hyb Hybridization cluster_detect Detection & Visualization Probe_Synthesis Biotinylated Probe Synthesis (In Vitro Transcription) Hybridization Hybridization (Probe to Target mRNA) Probe_Synthesis->Hybridization Tissue_Prep Tissue Preparation (Fixation, Sectioning) Tissue_Prep->Hybridization Washes Stringent Washes Hybridization->Washes Blocking Blocking Washes->Blocking Detection Detection (Streptavidin-Enzyme Conjugate) Blocking->Detection Substrate Substrate Addition (Chromogenic Reaction) Detection->Substrate Visualization Microscopic Visualization Substrate->Visualization

Caption: Workflow for in situ hybridization using a biotinylated probe.

This compound Detection Pathway

Detection_Pathway Target_RNA Target RNA in Tissue Biotin_Probe Biotinylated Probe Target_RNA->Biotin_Probe Hybridization Streptavidin_Enzyme Streptavidin-Enzyme (e.g., AP) Biotin_Probe->Streptavidin_Enzyme Biotin-Streptavidin Binding Substrate Colorless Substrate Streptavidin_Enzyme->Substrate Enzymatic Reaction Precipitate Colored Precipitate Substrate->Precipitate

Caption: Chromogenic detection of a biotinylated probe.

Troubleshooting

ProblemPossible CauseSuggested Solution
No Signal Probe degradationCheck probe integrity on a gel. Use RNase-free reagents and techniques.
Poor probe penetrationOptimize Proteinase K treatment time and concentration.
Low target abundanceUse a more sensitive detection system (e.g., signal amplification).
Incorrect hybridization temperatureOptimize hybridization temperature based on probe Tm.[7]
High Background Non-specific probe bindingIncrease the stringency of post-hybridization washes (increase temperature, decrease salt concentration).[3]
Endogenous biotin or enzyme activityInclude blocking steps for endogenous biotin and alkaline phosphatase.[7]
Probe concentration too highReduce the concentration of the probe used for hybridization.
Poor Tissue Morphology Excessive Proteinase K digestionReduce the incubation time or concentration of Proteinase K.[7]
Harsh washing conditionsEnsure wash temperatures do not exceed recommended limits.
Tissue detachmentUse coated slides (e.g., Superfrost Plus) and handle slides gently.[8]

Conclusion

The use of this compound for the synthesis of labeled probes offers a reliable and sensitive non-radioactive method for in situ hybridization. Success with this technique is dependent on careful optimization of each step, from probe design and synthesis to tissue preparation, hybridization, and signal detection. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can effectively localize specific nucleic acid sequences and gain valuable insights into gene expression patterns within a cellular and tissue context.

References

Application Notes and Protocols for Northern Blotting with Biotin-16-UTP Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Northern blotting using RNA probes labeled with Biotin-16-UTP. This non-radioactive method offers a safe and sensitive alternative for the detection and quantification of specific RNA molecules. The protocol covers all steps from RNA preparation to signal detection and includes troubleshooting tips for optimal results.

Overview of Northern Blotting with Biotinylated Probes

Northern blotting is a widely used technique in molecular biology to study gene expression by detecting specific RNA sequences in a complex sample. This protocol utilizes this compound for the enzymatic labeling of RNA probes. The biotinylated probe then hybridizes to the target RNA immobilized on a membrane. Detection is achieved through a streptavidin-enzyme conjugate (commonly Horseradish Peroxidase - HRP or Alkaline Phosphatase - AP) that binds to the biotin (B1667282) on the probe. The addition of a chemiluminescent substrate allows for the visualization and quantification of the target RNA.[1][2][3] This method provides sensitivity that can rival traditional radioactive ³²P-labeling, without the associated safety concerns and disposal issues.[4]

Experimental Workflow

The overall workflow for Northern blotting with a this compound labeled probe involves several key stages, from RNA sample preparation to the final detection of the target RNA sequence.

Northern_Blotting_Workflow cluster_prep Sample & Probe Preparation cluster_blotting Blotting Procedure cluster_detection Hybridization & Detection RNA_Extraction 1. RNA Extraction & Purification Probe_Labeling 2. Probe Labeling with this compound Gel_Electrophoresis 3. Denaturing Agarose (B213101) Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Hybridization 7. Hybridization with Biotinylated Probe Probe_Labeling->Hybridization RNA_Transfer 4. Transfer to Nylon Membrane Gel_Electrophoresis->RNA_Transfer UV_Crosslinking 5. UV Crosslinking RNA_Transfer->UV_Crosslinking Prehybridization 6. Prehybridization (Blocking) UV_Crosslinking->Prehybridization Prehybridization->Hybridization Washing 8. Stringency Washes Hybridization->Washing Detection 9. Chemiluminescent Detection Washing->Detection Imaging 10. Imaging Detection->Imaging

Caption: Workflow for Northern blotting with this compound labeled probes.

Detailed Experimental Protocols

RNA Preparation
  • RNA Extraction: Extract total RNA from cells or tissues using a method that yields high-quality, intact RNA, such as organic phase separation (e.g., TRIzol reagent) or column-based purification kits.[1]

  • RNA Quantification and Integrity Check: Quantify the RNA concentration using a spectrophotometer. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system.

This compound Probe Labeling (In Vitro Transcription)

This protocol is for generating randomly biotin-16-modified RNA probes via in vitro transcription.[5]

  • Transcription Reaction Setup: Assemble the following components at room temperature in a nuclease-free microtube. An optimal balance is often achieved with a 35% this compound substitution.[5][6]

ComponentVolume (20 µL reaction)Final Concentration
Nuclease-Free WaterUp to 20 µL
10x Transcription Buffer2 µL1x
100 mM DTT2 µL10 mM
10 mM ATP2 µL1 mM
10 mM CTP2 µL1 mM
10 mM GTP2 µL1 mM
10 mM UTP1.3 µL0.65 mM
10 mM this compound0.7 µL0.35 mM
DNA Template (0.5-1 µg)X µL25-50 ng/µL
T7 RNA Polymerase Mix2 µL
  • Incubation: Mix gently and incubate for 2 hours at 37°C. For shorter transcripts (<300 nt), the incubation can be extended to 4-16 hours.[7]

  • Template Removal: Add DNase I to the reaction and incubate for 15 minutes at 37°C to digest the DNA template.

  • Probe Purification: Purify the biotinylated RNA probe using a spin column-based purification kit to remove unincorporated nucleotides, proteins, and salts.[3][7]

  • Probe Quantification: Determine the concentration of the purified probe by UV absorbance. Biotinylated probes are stable and can be stored at -80°C.[3]

Denaturing Agarose Gel Electrophoresis
  • Gel Preparation: Cast a 1.0-1.5% agarose gel containing formaldehyde (B43269) and MOPS buffer.

  • Sample Preparation: Denature 5-20 µg of total RNA per lane by heating at 65°C for 5-15 minutes in RNA loading buffer containing formaldehyde and formamide, then place on ice.[8]

  • Electrophoresis: Run the gel in 1x MOPS running buffer at a constant voltage until the dye front has migrated an adequate distance.[8]

RNA Transfer to Membrane
  • Membrane Preparation: Cut a positively charged nylon membrane and blotting papers to the size of the gel.[8]

  • Transfer Setup: Assemble the transfer stack (capillary or semi-dry transfer) and transfer the RNA from the gel to the membrane overnight.

  • RNA Fixation: After transfer, immobilize the RNA on the membrane by UV crosslinking or baking at 80°C.

Hybridization and Detection
  • Prehybridization: Place the membrane in a hybridization bottle or bag with pre-warmed hybridization buffer (e.g., ULTRAhyb™-Oligo).[8][9] Incubate for at least 1 hour at 42°C with gentle agitation to block non-specific binding sites.[9]

  • Hybridization: Denature the biotinylated probe by heating at 95-100°C for 5-10 minutes and immediately place on ice.[9] Add the denatured probe to fresh, pre-warmed hybridization buffer and add this solution to the membrane. Hybridize overnight (6-24 hours) at 42°C with gentle agitation.[8] Recommended probe concentrations can range from 50 ng/mL to 500 ng/mL.[1]

StepBufferTemperatureDuration
PrehybridizationHybridization Buffer (e.g., ULTRAhyb™-Oligo)42°C≥ 1 hour
HybridizationHybridization Buffer with Biotinylated Probe42°C6-24 hours
  • Stringency Washes: After hybridization, perform a series of washes to remove non-specifically bound probe.[1]

Wash StepSolutionTemperatureDuration
Low Stringency 12x SSC, 0.1% SDSRoom Temperature15 minutes
Low Stringency 22x SSC, 0.1% SDSRoom Temperature15 minutes
High Stringency 10.1x SSC, 0.1% SDS42-68°C15 minutes
High Stringency 20.1x SSC, 0.1% SDS42-68°C15 minutes
  • Chemiluminescent Detection:

    • Blocking: Incubate the membrane in a blocking buffer for 30 minutes.[8]

    • Streptavidin-Enzyme Conjugate Incubation: Incubate the membrane with a streptavidin-HRP or streptavidin-AP conjugate diluted in blocking buffer for 30 minutes at room temperature.[1][8]

    • Washing: Wash the membrane multiple times with a wash buffer (e.g., 1x PBS, 0.5% SDS) to remove unbound conjugate.[8]

    • Substrate Incubation: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate for 5 minutes.[1][8]

  • Imaging: Image the membrane using a CCD camera-based imaging system or by exposing it to X-ray film.[1] Signal can be detected in as little as 1 second for abundant targets.[2][3]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal RNA degradationUse RNase-free reagents and equipment. Verify RNA integrity on a gel before transfer.[9]
Inefficient probe labelingVerify probe labeling efficiency on a gel. Increase the amount of this compound in the labeling reaction.[9]
Low probe concentrationQuantify the probe and increase the amount used for hybridization.[9]
Inefficient transferCheck for remaining RNA in the gel after transfer using a UV transilluminator.[9]
High Background Insufficient blockingIncrease prehybridization time. Ensure the membrane does not dry out.[9]
Probe concentration too highDecrease the amount of labeled probe used in the hybridization.[9]
Inadequate washingIncrease the temperature and/or duration of the high stringency washes.[9][10]
Non-specific Bands Probe cross-hybridizationIncrease the stringency of the hybridization and wash steps (higher temperature, lower salt concentration).
Repetitive sequences in the probeDesign probes from unique regions of the target RNA.

References

Application Notes and Protocols: Biotin-16-UTP in Microarray Target Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-16-UTP is a critical reagent for the preparation of labeled targets for microarray analysis, a powerful technology for high-throughput gene expression profiling. This modified uridine (B1682114) triphosphate analog, featuring a 16-atom spacer arm between the biotin (B1667282) and the uridine, is enzymatically incorporated into RNA transcripts during in vitro transcription (IVT). The resulting biotinylated antisense RNA (aRNA) or complementary RNA (cRNA) can then be hybridized to oligonucleotide microarrays. The high affinity of biotin for streptavidin, which can be conjugated to a fluorescent dye, allows for sensitive and robust detection of hybridized transcripts. This document provides detailed application notes and protocols for the use of this compound in microarray target preparation, including data on its performance and a comprehensive experimental workflow.

Principle of this compound Labeling

The core of the labeling process is an in vitro transcription reaction catalyzed by a bacteriophage RNA polymerase, typically T7, T3, or SP6.[1][2] A double-stranded cDNA template, synthesized from total RNA or mRNA and containing the appropriate RNA polymerase promoter, is transcribed in the presence of ATP, CTP, GTP, UTP, and this compound. The RNA polymerase incorporates this compound in place of the natural UTP, resulting in a randomly biotin-labeled RNA probe.[3][4] The ratio of this compound to unlabeled UTP can be optimized to achieve a balance between labeling efficiency and the yield of the transcription reaction.[3][5]

Performance Characteristics

The efficiency of this compound incorporation and its impact on hybridization performance are crucial for obtaining reliable microarray data. The 16-atom linker arm helps to minimize steric hindrance, allowing for efficient recognition by both the RNA polymerase and the subsequent streptavidin conjugate.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
This compound:UTP Molar Ratio 1:3 to 1:2 is commonly recommended.[4] A 35% substitution (0.35 mM this compound to 0.65 mM UTP) often provides an optimal balance between labeling and reaction efficiency.[3][6]The optimal ratio can be application-dependent and may require empirical determination.
aRNA/cRNA Yield Can be up to 10 µg of labeled RNA from 1 µg of template DNA under standard conditions.[7] Amplification kits can yield sufficient aRNA for analysis from as little as 20-50 ng of total RNA input.[8]Yield is dependent on the quality and quantity of the input RNA and template DNA, as well as the duration of the IVT reaction.
Labeling Efficiency T7 RNA polymerase does not significantly discriminate between natural UTP and this compound.[9]High incorporation efficiency ensures a robust signal for detection.
Fragment Size (Post-Fragmentation) Optimal size for hybridization to short oligonucleotide arrays is typically 50-200 bases.[10]Fragmentation is critical for reducing secondary structure and improving hybridization specificity.[10]
Signal-to-Noise Ratio Optimized Biotin-UTP to unlabeled UTP ratios provide high signal-to-noise on Affymetrix GeneChip Arrays.[5]Proper purification of the labeled target is essential to minimize background.

Experimental Protocols

This section provides a comprehensive protocol for the preparation of biotin-labeled cRNA targets for microarray hybridization, starting from total RNA.

I. Double-Stranded cDNA (ds-cDNA) Synthesis

This initial step converts total RNA into ds-cDNA containing a T7 RNA polymerase promoter. This protocol is based on the Eberwine method for RNA amplification.[8]

  • First-Strand cDNA Synthesis:

    • Combine 1-5 µg of high-quality total RNA with a T7-Oligo(dT) primer.

    • Incubate at 70°C for 10 minutes and then place on ice.

    • Add a master mix containing first-strand buffer, dNTPs, RNase inhibitor, and a reverse transcriptase (e.g., SuperScript II).

    • Incubate at 42°C for 1 hour.

  • Second-Strand cDNA Synthesis:

    • To the first-strand reaction, add a master mix containing second-strand buffer, dNTPs, E. coli DNA Ligase, E. coli DNA Polymerase I, and RNase H.

    • Incubate at 16°C for 2 hours.

    • Add T4 DNA Polymerase and incubate for an additional 5 minutes at 16°C.

    • Stop the reaction by adding EDTA.

  • ds-cDNA Purification:

    • Purify the ds-cDNA using a spin column-based method or phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove enzymes, salts, and unincorporated dNTPs.

II. In Vitro Transcription (IVT) for Biotin-cRNA Synthesis

This step involves the synthesis of biotin-labeled cRNA from the ds-cDNA template.

  • IVT Reaction Setup:

    • Thaw all reaction components (10x reaction buffer, ATP, CTP, GTP, UTP, this compound, and T7 RNA Polymerase mix) on ice.[3]

    • Assemble the reaction at room temperature in the following order in a nuclease-free tube:

      • RNase-free water

      • Purified ds-cDNA template (up to 1 µg)

      • 10x IVT Reaction Buffer

      • ATP, CTP, GTP solutions (final concentration typically 1 mM each)

      • UTP and this compound solutions (e.g., to a final concentration of 0.65 mM UTP and 0.35 mM this compound)[3][6]

      • T7 RNA Polymerase Enzyme Mix

    • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubation:

    • Incubate the reaction at 37°C for 4 to 16 hours.[4][11] Longer incubation times can increase the yield.

  • Template DNA Removal:

    • (Optional but recommended) Add RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the cDNA template.[7][12]

III. Biotin-cRNA Purification

Purification removes unincorporated nucleotides, enzymes, and salts that can interfere with downstream applications.

  • Purification Method:

    • Use a spin column-based RNA cleanup kit or LiCl precipitation. Follow the manufacturer's instructions for the chosen method.[3]

    • Elute the purified biotin-cRNA in RNase-free water.

  • Quantification and Quality Assessment:

    • Determine the concentration and purity of the cRNA using a spectrophotometer. The A260/A280 ratio should be between 1.9 and 2.1 for pure RNA.[11]

    • Assess the size distribution of the cRNA using a bioanalyzer or denaturing agarose (B213101) gel electrophoresis. The transcript sizes should range from approximately 500 to 2000 bases.[13]

IV. cRNA Fragmentation

Fragmentation of the labeled cRNA is essential for efficient hybridization to oligonucleotide microarrays.

  • Fragmentation Reaction:

    • In a nuclease-free tube, combine the purified biotin-cRNA (typically 15-20 µg) with a fragmentation buffer (e.g., 200 mM Tris-acetate, pH 8.1, 500 mM KOAc, 150 mM MgOAc).[14]

    • Incubate at 94°C for 35 minutes.[14] The time and temperature may need optimization depending on the desired fragment size.

  • Stopping the Reaction:

    • Immediately place the tube on ice to stop the fragmentation.

  • Fragmentation Verification:

    • (Optional) Analyze a small aliquot of the fragmented cRNA on a bioanalyzer or agarose gel to confirm that the size is in the desired range of 50-200 bases.[10][14]

V. Hybridization

The fragmented, biotin-labeled cRNA is now ready for hybridization to the microarray.

  • Hybridization Cocktail Preparation:

    • Prepare a hybridization cocktail containing the fragmented cRNA, control oligonucleotides (e.g., B2), 20X SSC, and herring sperm DNA.

    • Heat the cocktail at 99°C for 5 minutes, then at 45°C for 5 minutes.

    • Centrifuge at maximum speed for 5 minutes to pellet any debris.

  • Array Hybridization:

    • Inject the supernatant into the microarray cartridge.

    • Incubate at 45°C for 16 hours with rotation in a hybridization oven.[15]

VI. Washing, Staining, and Scanning

Following hybridization, the array is washed to remove non-specifically bound probes and then stained with a streptavidin-phycoerythrin (SAPE) conjugate.

  • Washing:

    • Perform a series of washes with buffers of decreasing salt concentration (e.g., Non-Stringent Wash Buffer followed by Stringent Wash Buffer) on a fluidics station.

  • Staining:

    • Incubate the array with a streptavidin-phycoerythrin (SAPE) solution.

    • A signal amplification step can be included by incubating with a biotinylated anti-streptavidin antibody followed by a second incubation with SAPE.[16]

  • Scanning:

    • Scan the array using a microarray scanner to detect the fluorescent signal from the bound phycoerythrin.

Visualizations

Experimental Workflow for Microarray Target Preparation

experimental_workflow Total_RNA Total RNA ds_cDNA_synthesis Double-Stranded cDNA Synthesis (with T7 Promoter) Total_RNA->ds_cDNA_synthesis ds_cDNA ds-cDNA ds_cDNA_synthesis->ds_cDNA IVT In Vitro Transcription with This compound ds_cDNA->IVT Biotin_cRNA Biotinylated cRNA IVT->Biotin_cRNA Purification cRNA Purification Biotin_cRNA->Purification Purified_cRNA Purified Biotin-cRNA Purification->Purified_cRNA Fragmentation cRNA Fragmentation Purified_cRNA->Fragmentation Fragmented_cRNA Fragmented Biotin-cRNA Fragmentation->Fragmented_cRNA Hybridization Microarray Hybridization Fragmented_cRNA->Hybridization Washing_Staining Washing and Staining (Streptavidin-PE) Hybridization->Washing_Staining Scanning Scanning and Data Acquisition Washing_Staining->Scanning

Caption: Workflow for microarray target preparation using this compound.

Signal Detection and Amplification Pathway

signal_pathway Oligo_Probe Oligonucleotide Probe (on microarray) Hybridized_Complex Hybridized Complex Oligo_Probe->Hybridized_Complex Biotin_cRNA_Target Biotin-cRNA Target Biotin_cRNA_Target->Hybridized_Complex Streptavidin_PE Streptavidin-PE (SAPE) Hybridized_Complex->Streptavidin_PE Primary Staining Stained_Complex Stained Complex Streptavidin_PE->Stained_Complex Biotin_anti_Strep Biotinylated anti-Streptavidin Ab Stained_Complex->Biotin_anti_Strep Signal Amplification (Optional) Fluorescent_Signal Fluorescent Signal Stained_Complex->Fluorescent_Signal Amplification_Complex Amplification Complex Biotin_anti_Strep->Amplification_Complex Streptavidin_PE_2 Streptavidin-PE (SAPE) Amplification_Complex->Streptavidin_PE_2 Amplified_Signal_Complex Amplified Signal Complex Streptavidin_PE_2->Amplified_Signal_Complex Amplified_Signal_Complex->Fluorescent_Signal

Caption: Signal detection pathway for biotin-labeled targets in microarray analysis.

References

Application Notes and Protocols: RNA Pull-Down Assay using Biotin-16-UTP Labeled Bait RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RNA pull-down assay is a powerful and widely used technique to investigate and identify RNA-protein interactions in vitro.[1][2] This method is instrumental in elucidating the functions of non-coding RNAs, understanding post-transcriptional gene regulation, and identifying potential therapeutic targets in drug discovery.[1][3] The core principle of this assay involves the use of a biotin-labeled RNA molecule of interest (bait) to capture its specific binding proteins (prey) from a cell lysate or a solution of purified proteins.[1][2] The resulting RNA-protein complexes are then isolated using streptavidin-coated beads, which exhibit a high affinity for biotin.[1][4] Subsequent analysis by techniques such as Western blotting or mass spectrometry allows for the identification of the interacting proteins.[1][3][5]

This document provides detailed protocols for performing an RNA pull-down assay using RNA bait labeled with Biotin-16-UTP via in vitro transcription.

Principle of the Assay

The workflow of an RNA pull-down assay is a multi-step process that begins with the generation of a biotinylated RNA probe. This is typically achieved through in vitro transcription, where this compound is incorporated into the synthesizing RNA strand in place of its natural counterpart, UTP.[6][7] The biotinylated RNA is then incubated with a cell extract or a purified protein fraction to allow for the formation of RNA-protein complexes.[8][9] These complexes are subsequently captured using streptavidin-coated magnetic or agarose (B213101) beads.[1] After a series of washes to remove non-specific binding proteins, the captured proteins are eluted and identified by downstream applications like Western blotting or mass spectrometry.[1][3][8]

Experimental Workflow Diagram

RNA_Pulldown_Workflow cluster_0 Phase 1: Bait RNA Preparation cluster_1 Phase 2: RNA-Protein Interaction cluster_2 Phase 3: Complex Capture & Elution cluster_3 Phase 4: Protein Analysis A Linearized Plasmid DNA or PCR Product with T7 Promoter B In Vitro Transcription with This compound, ATP, GTP, CTP A->B T7 RNA Polymerase C DNase I Treatment (Template Removal) B->C D Purification of Biotinylated RNA C->D E Biotinylated Bait RNA G Incubation to Form RNA-Protein Complexes E->G F Cell Lysate or Purified Proteins F->G I Incubation with RNA-Protein Complexes G->I H Streptavidin-Coated Beads H->I J Washing Steps (Remove Non-specific Binders) I->J K Elution of Bound Proteins J->K L SDS-PAGE K->L M Western Blot L->M N Mass Spectrometry L->N

References

Application Notes and Protocols for Biotin-16-UTP in Single-Molecule Fluorescence In Situ Hybridization (smFISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-16-UTP for the labeling of probes in single-molecule fluorescence in situ hybridization (smFISH), a powerful technique for the detection and quantification of individual RNA molecules within single cells. The protocols detailed below offer a robust framework for probe preparation, hybridization, and signal amplification, enabling high-sensitivity and high-resolution analysis of gene expression.

The use of this compound offers a versatile and cost-effective alternative to direct fluorescent labeling of smFISH probes. The strong and specific interaction between biotin (B1667282) and streptavidin is harnessed for signal amplification, allowing for the detection of low-abundance transcripts.

Quantitative Data Summary

The following tables summarize key quantitative parameters for consideration when designing and performing smFISH experiments using this compound labeled probes. These values are compiled from established protocols and may require optimization for specific cell types and target RNAs.

Table 1: Probe Design and Labeling Parameters

ParameterRecommended ValueNotes
Oligonucleotide Length18-22 nucleotidesShorter probes offer better penetration and specificity.[1]
Number of Probes per Target24-48A larger number of probes enhances signal-to-noise ratio.[1][2][3]
G-C Content~50%Ensures optimal hybridization kinetics.[4]
Probe SpacingAt least 2 nucleotidesPrevents interference between adjacent probes during hybridization.[3]
This compound:UTP Ratio1:2 (e.g., 0.35 mM this compound: 0.65 mM UTP)This ratio provides a good balance between labeling efficiency and transcription yield.[5]
Final Probe Concentration2.5 µM (working solution)Diluted from a 25 µM stock solution.[3]

Table 2: Hybridization and Signal Detection Parameters

ParameterRecommended ValueNotes
Probe Set Concentration50-250 nMOptimal concentration should be determined empirically.
Hybridization Time4-16 hoursLonger incubation can increase signal but also background.[4]
Hybridization Temperature37°C
Streptavidin-Fluorophore Conjugate Concentration10-20 µg/mLThe optimal concentration depends on the fluorophore and experimental setup.
Formamide (B127407) Concentration10-30%Higher concentrations increase stringency, which may be necessary for some tissues.[6]

Experimental Protocols

Protocol 1: Enzymatic Labeling of smFISH Probes with this compound

This protocol describes the generation of biotinylated DNA oligonucleotide probes using terminal deoxynucleotidyl transferase (TdT).

Materials:

  • Unlabeled DNA oligonucleotides (pooled, desalted)

  • This compound

  • Terminal deoxynucleotidyl transferase (TdT) and reaction buffer

  • Nuclease-free water

Procedure:

  • Oligonucleotide Pooling: Pool equimolar amounts of all individual oligonucleotide probes for a specific gene target to a final concentration of 100 µM.

  • Labeling Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components in the specified order:

    • Nuclease-free water: X µL

    • 5x TdT Reaction Buffer: 10 µL

    • Pooled Oligonucleotides (100 µM): 2.5 µL

    • This compound (1 mM): 5 µL

    • Terminal deoxynucleotidyl transferase (TdT): 2 µL

    • Total Volume: 50 µL

  • Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 1-2 hours.

  • Enzyme Inactivation: Inactivate the TdT enzyme by heating the reaction to 70°C for 10 minutes.

  • Probe Purification (Optional but Recommended): Purify the labeled probes to remove unincorporated this compound using a suitable method such as ethanol (B145695) precipitation or a spin column.

  • Quantification and Storage: Measure the concentration of the labeled probes using a spectrophotometer. Store the biotinylated probes at -20°C.

Protocol 2: Single-Molecule FISH with Biotinylated Probes

This protocol outlines the steps for cell preparation, hybridization, and signal detection.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 70% ethanol or 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (containing formamide, dextran (B179266) sulfate, and SSC)

  • Biotinylated smFISH probes

  • Wash Buffer (containing formamide and SSC)

  • Blocking Solution (e.g., 5% BSA in PBS)

  • Streptavidin-fluorophore conjugate

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

Day 1: Cell Fixation and Permeabilization

  • Cell Culture: Grow cells to an appropriate confluency on sterile coverslips.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Solution for 10 minutes at room temperature. For ethanol permeabilization, incubate in 70% ethanol for at least 1 hour at 4°C (can be stored overnight).

Day 2: Hybridization and Washing 5. Pre-Hybridization: Wash the cells with Wash Buffer for 5 minutes at room temperature. 6. Hybridization: Aspirate the Wash Buffer and add the Hybridization Buffer containing the biotinylated smFISH probes (50-250 nM). Incubate in a humidified chamber at 37°C for 4-16 hours. 7. Post-Hybridization Washes:

  • Wash the cells twice with Wash Buffer for 30 minutes each at 37°C.
  • Wash once with PBS for 5 minutes at room temperature.

Day 3: Signal Amplification and Imaging 8. Blocking: Incubate the cells with Blocking Solution for 30 minutes at room temperature to reduce non-specific binding of streptavidin. 9. Streptavidin Incubation: Incubate the cells with the streptavidin-fluorophore conjugate diluted in Blocking Solution for 30-60 minutes at room temperature in the dark. 10. Washing: Wash the cells three times with PBS for 5 minutes each in the dark. 11. Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark. 12. Mounting: Wash the cells once with PBS and mount the coverslips onto microscope slides using an antifade mounting medium. 13. Imaging: Image the samples using a fluorescence microscope equipped with appropriate filters. Individual RNA molecules will appear as distinct fluorescent spots.

Visualizations

smFISH_Workflow cluster_prep Day 1: Sample Preparation cluster_hyb Day 2: Hybridization cluster_detection Day 3: Signal Detection & Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 70% Ethanol) fixation->permeabilization hybridization Hybridization with This compound Labeled Probes washing_hyb Post-Hybridization Washes hybridization->washing_hyb blocking Blocking (e.g., 5% BSA) streptavidin Streptavidin-Fluorophore Incubation blocking->streptavidin washing_det Washes streptavidin->washing_det mounting Mounting & Imaging washing_det->mounting

Caption: Experimental workflow for smFISH using this compound labeled probes.

Signal_Amplification target_rna Target RNA biotin_probe Biotinylated Probe target_rna->biotin_probe streptavidin Streptavidin biotin_probe->streptavidin Biotin-Streptavidin Binding fluorophore Fluorophore streptavidin->fluorophore

Caption: Principle of signal amplification in this compound based smFISH.

References

Application Notes and Protocols for Enzymatic Incorporation of Biotin-16-UTP by T7 RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic incorporation of Biotin-16-UTP by T7 RNA polymerase to generate biotinylated RNA probes. These probes are valuable tools for a variety of molecular biology applications, including nucleic acid hybridization, RNA-protein interaction studies, and gene expression analysis.

Introduction

The enzymatic synthesis of biotin-labeled RNA probes via in vitro transcription is a widely used and robust method for generating non-radioactive probes. This technique relies on the ability of bacteriophage T7 RNA polymerase to efficiently incorporate modified nucleotides, such as this compound, as a substitute for its natural counterpart, UTP, during RNA synthesis. The resulting biotinylated RNA can be detected with high sensitivity using streptavidin- or avidin-based detection systems.

Biotin-labeled RNA probes are versatile and have numerous applications in molecular biology research. They are particularly well-suited for techniques such as in situ hybridization, Northern blotting, microarray analysis, and RNA pull-down assays to study RNA-protein interactions.[1][2] The 16-atom spacer arm of this compound minimizes steric hindrance, allowing for efficient incorporation by the polymerase and effective binding of streptavidin to the biotin (B1667282) moiety on the synthesized RNA probe.

Quantitative Data Summary

The efficiency of this compound incorporation and the yield of biotinylated RNA can vary depending on the specific kit, reaction conditions, and template quality. The following tables summarize key quantitative data from various commercially available kits and protocols.

Table 1: Recommended Reaction Conditions and Ratios

ParameterRecommendationSource
This compound:UTP Molar Ratio 1:3 or 1:2[3][4]
35% this compound substitution (e.g., 0.35 mM this compound and 0.65 mM UTP)[5][6]
Incubation Temperature 37°C[3][4][5][7]
Incubation Time 30 minutes to 2 hours[3][5][7]
4-16 hours for short (<300 nt) transcripts[3][4]
Template DNA Amount 1 µg[7][8]

Table 2: Expected Yield of Biotinylated RNA

Template AmountExpected RNA YieldSource
1 µgApproximately 10 µg[7]
1 µgAt least 150 µg (with high-yield kit)[8]

Experimental Protocols

This section provides a generalized protocol for the enzymatic synthesis of biotinylated RNA probes using T7 RNA polymerase. For optimal results, it is recommended to consult the specific instructions provided with the commercial kit being used.

Template Preparation

The quality and type of DNA template are critical for a successful in vitro transcription reaction. The template must be a linear DNA molecule containing a double-stranded T7 promoter sequence upstream of the target sequence.[3][5]

  • Plasmid DNA: Linearize the plasmid DNA by restriction enzyme digestion downstream of the insert to be transcribed. Purify the linearized template by phenol/chloroform extraction and ethanol (B145695) precipitation or by using a spin column purification kit to remove the restriction enzyme and buffer components.[5][7]

  • PCR Products: PCR products can be used directly as templates if they contain a T7 promoter sequence at the 5' end of the forward primer. While direct use of PCR products is possible, purification is recommended to obtain higher yields of RNA.[3][8]

In Vitro Transcription Reaction Setup

It is crucial to maintain an RNase-free environment throughout the procedure. Use of nuclease-free water, tubes, and pipette tips, and wearing gloves is highly recommended.[4][5]

  • Thaw all reaction components on ice.

  • Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-Free Waterto 20 µL-
10x Transcription Buffer2 µL1x
ATP, GTP, CTP (10 mM each)2 µL of each1 mM each
UTP (e.g., 10 mM)Variable (e.g., 1.3 µL)e.g., 0.65 mM
This compound (e.g., 10 mM)Variable (e.g., 0.7 µL)e.g., 0.35 mM
Template DNA (1 µg)X µL50 ng/µL
T7 RNA Polymerase Mix2 µL-

Note: The volumes of UTP and this compound should be adjusted to achieve the desired ratio. The example above reflects a 35% this compound substitution.[6]

  • Mix the components thoroughly by gentle vortexing and briefly centrifuge to collect the contents at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nucleotides), the incubation time can be extended to 4-16 hours.[3][4]

(Optional) DNase Treatment

To remove the DNA template, add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15 minutes.[4][7]

Purification of Biotinylated RNA

Purification of the synthesized RNA is necessary to remove unincorporated nucleotides, proteins, and the DNA template.

  • Spin Column Chromatography: This is a suitable method for purifying non-radiolabeled RNA probes.[3]

  • Phenol-Chloroform Extraction and Ethanol Precipitation: A traditional method for RNA purification.[3]

  • Gel Purification: Recommended if an absolutely full-length RNA probe is required.[3]

Analysis of Biotinylated RNA

The yield and integrity of the biotinylated RNA can be assessed by the following methods:

  • UV Spectrophotometry: Quantify the RNA concentration by measuring the absorbance at 260 nm.

  • Agarose (B213101) Gel Electrophoresis: Analyze the transcript by running an aliquot on an agarose gel and staining with ethidium (B1194527) bromide. Biotin-labeled transcripts may exhibit reduced electrophoretic mobility compared to their unlabeled counterparts due to their higher molecular weight.[4][7]

  • Dot Blot Assay: The incorporation of biotin can be confirmed by a dot blot assay using streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for detection.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of biotinylated RNA probes.

experimental_workflow cluster_template Template Preparation plasmid Plasmid DNA linearization Linearization plasmid->linearization pcr PCR Product purification1 Template Purification pcr->purification1 linearization->purification1 transcription In Vitro Transcription (T7 RNA Polymerase, ATP, GTP, CTP, UTP, this compound) purification1->transcription dnase DNase I Treatment (Optional) transcription->dnase purification2 RNA Purification dnase->purification2 analysis Analysis (Gel Electrophoresis, Spectrophotometry) purification2->analysis applications Downstream Applications analysis->applications

Caption: Workflow for biotinylated RNA probe synthesis.

Principle of this compound Incorporation

This diagram illustrates the incorporation of this compound into a growing RNA strand by T7 RNA polymerase.

incorporation_principle cluster_reaction In Vitro Transcription T7 T7 RNA Polymerase RNA Growing RNA Strand T7->RNA incorporation DNA DNA Template (with T7 Promoter) DNA->T7 NTPs ATP, GTP, CTP, UTP NTPs->T7 BiotinUTP This compound BiotinUTP->T7 BiotinRNA Biotinylated RNA Probe RNA->BiotinRNA

Caption: Incorporation of this compound by T7 RNA polymerase.

Applications of Biotinylated RNA Probes

Biotinylated RNA probes are utilized in a wide range of molecular biology techniques:

  • In Situ Hybridization (ISH) and Northern Blotting: For the detection and localization of specific RNA sequences in cells, tissues, or on a membrane.[3][5]

  • Microarray Analysis: To measure the expression levels of a large number of genes simultaneously.[1]

  • RNA Pull-Down Assays: To isolate and identify RNA-binding proteins.[1][9]

  • Electrophoretic Mobility Shift Assays (EMSA): To study RNA-protein interactions in a non-radioactive manner.[8]

  • Affinity Purification: For the purification of specific RNA-protein complexes.[10]

Troubleshooting

ProblemPossible CauseSuggestion
Low or no RNA yield Inactive T7 RNA polymeraseUse fresh enzyme or add DTT to the reaction to a final concentration of 5 mM.[4]
Poor quality template DNAEnsure the template is pure and free of contaminants like RNases, proteins, and salts.[5]
Incorrect reaction setupDouble-check the concentrations and volumes of all components.
Smearing of RNA on gel RNase contaminationMaintain a strict RNase-free environment. Use RNase inhibitors.
Template degradationCheck the integrity of the template DNA on a gel.
Low biotin incorporation Incorrect this compound:UTP ratioOptimize the ratio of modified to standard nucleotide.[3]
Inefficient polymerase activity with modified NTPEnsure the polymerase is suitable for incorporating modified nucleotides.

Conclusion

The enzymatic incorporation of this compound by T7 RNA polymerase is a reliable and versatile method for generating non-radioactive RNA probes. By following the detailed protocols and optimizing reaction conditions, researchers can produce high-quality biotinylated RNA for a wide array of applications in molecular biology, contributing to advancements in basic research and drug development.

References

Application Notes and Protocols for Biotin-16-UTP Labeling using SP6 RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to labeling RNA probes with Biotin-16-UTP using SP6 RNA polymerase. The following sections detail the necessary reagents, a step-by-step protocol for in vitro transcription, and troubleshooting advice to ensure successful biotinylation for applications such as Northern blotting, Southern blotting, in situ hybridization, and RNase protection assays.[1][2][3]

Introduction

In vitro transcription is a powerful technique used to synthesize large quantities of RNA from a DNA template. SP6 RNA polymerase is a DNA-dependent RNA polymerase that exhibits high specificity for its corresponding promoter sequence.[2] This characteristic allows for the targeted synthesis of RNA transcripts from DNA cloned downstream of an SP6 promoter.[2] By incorporating biotin-labeled UTP, such as this compound, into the transcription reaction, researchers can generate highly sensitive, non-radioactive probes for various molecular biology applications.[1][4] Biotinylated probes are detected with high affinity by streptavidin conjugated to enzymes or fluorophores.[1][5]

Data Presentation: Quantitative Summary

The following table summarizes the typical quantitative data for a standard this compound labeling reaction using SP6 RNA polymerase. Please note that optimal conditions may vary depending on the specific template and reagents used.

ParameterStandard ValueRange/Notes
Template DNA 1 µg100 ng - 2 µg
This compound:UTP Ratio 1:2 (e.g., 0.65 mM UTP: 0.35 mM this compound)Ratios from 1:1 to 1:3 are effective.[6] The final concentration of the limiting nucleotide should be at least 3 µM.[7]
Final NTP Concentration (each) ~0.5 mM---
SP6 RNA Polymerase 20-40 units---
Reaction Volume 20 µLCan be scaled up or down.[8]
Incubation Time 2 hoursLonger incubations do not typically increase the yield.[1][3]
Incubation Temperature 37°C---
Expected RNA Yield ~10 µgYield depends on the template size, purity, and sequence. An average of 10 µg RNA per 1 µg of template DNA is expected.[9]
Incorporation Rate Every 20-25 nucleotidesUnder standard conditions.[1]

Experimental Protocols

This protocol describes the in vitro transcription of biotin-labeled RNA using SP6 RNA polymerase. It is crucial to work in an RNase-free environment to prevent RNA degradation.

Materials and Reagents:

  • Linearized template DNA containing an SP6 promoter (purified by phenol/chloroform extraction and ethanol (B145695) precipitation)[1][9]

  • SP6 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)[1]

  • This compound solution

  • ATP, CTP, GTP, and UTP solutions (10 mM each)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • 0.2 M EDTA, pH 8.0

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all frozen reagents on ice. Keep the SP6 RNA polymerase and RNase inhibitor on ice.

  • Prepare NTP Mix: Prepare a 10x concentrated Biotin/NTP mixture. For example, a mix containing 10 mM ATP, 10 mM GTP, 10 mM CTP, 6.5 mM UTP, and 3.5 mM this compound.[9]

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:

    • Nuclease-free water (to a final volume of 20 µL)

    • 2 µL 10x Transcription Buffer

    • 2 µL 10x Biotin/NTP mixture

    • 1 µg Linearized Template DNA

    • 1 µL RNase Inhibitor (e.g., 40 units)

    • 2 µL SP6 RNA Polymerase (e.g., 40 units)

  • Mix and Incubate: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom. Incubate the tube at 37°C for 2 hours.[9]

  • (Optional) DNase Treatment: To remove the DNA template, add 1-2 µL of RNase-free DNase I (e.g., 10-20 units) to the reaction and incubate at 37°C for 15 minutes. This step is essential for applications like RNase protection assays.[1][9]

  • Stop the Reaction: Terminate the reaction by adding 2 µL of 0.2 M EDTA, pH 8.0.[1][9]

  • Purification of Labeled RNA (Optional): The biotin-labeled RNA can be purified from unincorporated nucleotides and enzymes using methods such as ethanol precipitation or spin columns. For many applications, purification is not necessary.

  • Storage: The labeled RNA probe can be used immediately or stored at -20°C or -80°C. For long-term storage, ethanol precipitation is recommended.[1]

Quality Control:

The quality and quantity of the synthesized biotin-labeled RNA can be assessed by running an aliquot on a non-denaturing agarose (B213101) gel and staining with ethidium (B1194527) bromide. The RNA band should be more intense than the template DNA band.[1] The yield can be estimated by a spot assay on a nylon membrane followed by detection with a streptavidin-alkaline phosphatase conjugate.[9]

Mandatory Visualization

SP6_Biotin_Labeling_Workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_post Post-Reaction Processing cluster_analysis Analysis & Storage Template Linearized Template DNA Assemble Assemble Reaction on Ice Template->Assemble NTPs This compound & NTPs NTPs->Assemble Enzymes SP6 RNA Polymerase & RNase Inhibitor Enzymes->Assemble Buffer 10x Transcription Buffer Buffer->Assemble Incubate Incubate at 37°C for 2 hours Assemble->Incubate Mix & Centrifuge DNase Optional: DNase I Treatment Incubate->DNase Stop Stop Reaction with EDTA Incubate->Stop Skip DNase DNase->Stop Purify Optional: Purification Stop->Purify QC Quality Control (Agarose Gel) Stop->QC Skip Purification Purify->QC Store Store at -20°C or -80°C QC->Store

Caption: Workflow for this compound RNA labeling using SP6 RNA Polymerase.

Troubleshooting

ProblemPossible CauseSolution
Low or no RNA yield Inactive enzymeUse a fresh aliquot of SP6 RNA polymerase. Do not dilute the enzyme.[2]
Poor quality template DNAEnsure the template DNA is pure and completely linearized. Purify the DNA after restriction digestion.[1][9] Avoid 3' overhangs.[1]
RNase contaminationUse RNase-free water, tips, and tubes. Wear gloves. Include an RNase inhibitor in the reaction.[8]
Incorrect reaction setupAssemble the reaction at room temperature if spermidine (B129725) is present in the buffer to avoid DNA precipitation.[6][8] Verify the concentrations of all components.
RNA transcripts are of incorrect size Incomplete linearization of template DNAEnsure complete digestion of the plasmid DNA.[8]
Template-independent transcriptionThis can occur with some templates. Purification of the desired RNA band from a gel may be necessary.
High background in hybridization Labeled probe concentration is too highTitrate the amount of probe used in the hybridization.
Incomplete removal of unincorporated nucleotidesPurify the labeled probe using ethanol precipitation or a spin column.
Non-specific binding of the probeIncrease the stringency of the hybridization and wash steps.

References

Application Notes and Protocols for T3 RNA Polymerase-Mediated Incorporation of Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of biotin-labeled RNA transcripts through in vitro transcription is a cornerstone technique in molecular biology, enabling a wide array of applications in diagnostics, genomics, and drug discovery. This document provides detailed application notes and protocols for the incorporation of Biotin-16-UTP using T3 RNA polymerase. This compound is a uridine (B1682114) triphosphate analog containing a biotin (B1667282) molecule attached via a 16-atom spacer arm, which facilitates subsequent detection or purification using streptavidin-based methods. T3 RNA polymerase, a DNA-dependent RNA polymerase, is highly specific for its corresponding promoter sequence, allowing for the precise synthesis of defined RNA transcripts. These biotinylated RNAs are invaluable tools for non-radioactive hybridization probes, RNA pull-down assays, and the study of RNA-protein interactions.

Principle of this compound Incorporation

During in vitro transcription, T3 RNA polymerase catalyzes the polymerization of ribonucleotides into an RNA strand complementary to a DNA template. By substituting a portion of the standard UTP with this compound in the reaction mixture, the polymerase incorporates the biotinylated analog into the nascent RNA transcript. The efficiency of this incorporation is influenced by several factors, including the concentration of this compound relative to UTP, the specific RNA polymerase used, and the overall reaction conditions. While T7 RNA polymerase is well-documented for its high tolerance of modified nucleotides, T3 RNA polymerase is also a robust enzyme for generating biotin-labeled RNA probes.

Data Presentation: Quantitative Parameters for Biotinylated RNA Synthesis

The following tables summarize key quantitative data for the in vitro synthesis of biotinylated RNA. It is important to note that while extensive data is available for T7 RNA polymerase, direct comparative studies on the incorporation efficiency of this compound by T3, T7, and SP6 RNA polymerases are not extensively documented in publicly available literature. The data presented for T3 RNA polymerase is based on general performance characteristics and may require optimization for specific applications.

Table 1: Recommended Reaction Conditions for this compound Incorporation

ParameterT3 RNA PolymeraseT7 RNA PolymeraseSP6 RNA Polymerase
This compound:UTP Molar Ratio 1:3 to 1:2 (Optimization recommended)1:3 to 1:2Optimization recommended
This compound Substitution (%) ~25-40%35% (Optimal for balance)[1][2]Optimization recommended
Total NTP Concentration 0.5 mM each (standard)1 mM ATP, GTP, CTP; 0.65 mM UTP; 0.35 mM this compound[1]0.5 mM each (standard)
Incubation Temperature 37°C[3]37°C[1]40°C
Incubation Time 1-2 hours[3][4]0.5-4 hours[1]1-2 hours

Table 2: Expected Yield of Biotinylated RNA

PolymeraseTemplate AmountExpected RNA YieldCitation
T3 RNA Polymerase 1 µg linearized DNA>10 µg[3]
T7 RNA Polymerase 1 µg linearized DNA~10 µg (standard reaction)[3]
SP6 RNA Polymerase 1 µg linearized DNA~10 µg[3]

Experimental Protocols

This section provides a detailed protocol for the in vitro transcription of biotinylated RNA using T3 RNA polymerase.

Materials and Reagents:
  • Linearized template DNA containing a T3 promoter (1 µg)

  • T3 RNA Polymerase (e.g., 20 units/µl)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM Spermidine (B129725), 50 mM NaCl)

  • 100 mM DTT

  • RNase Inhibitor (e.g., 40 units/µl)

  • NTP solution mix (10 mM each of ATP, CTP, GTP)

  • UTP solution (10 mM)

  • This compound solution (10 mM)[5]

  • Nuclease-free water

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

  • RNA purification kit or reagents for phenol-chloroform extraction and ethanol (B145695) precipitation

Protocol for a 20 µl In Vitro Transcription Reaction:
  • Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed. Prepare the reaction mixture at room temperature to prevent precipitation of DNA by spermidine in the transcription buffer.[3]

ReagentVolume for 20 µl ReactionFinal Concentration
Nuclease-free waterto 20 µl-
5x Transcription Buffer4 µl1x
100 mM DTT2 µl10 mM
RNase Inhibitor1 µl2 U/µl
10 mM ATP2 µl1 mM
10 mM CTP2 µl1 mM
10 mM GTP2 µl1 mM
10 mM UTP1.3 µl0.65 mM
10 mM this compound0.7 µl0.35 mM
Linearized DNA TemplateX µl0.5-1 µg
T3 RNA Polymerase1 µl20 units
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.[3]

  • Template Removal (Optional but Recommended): To remove the DNA template, add 1 µl of RNase-free DNase I (e.g., 2 units) to the reaction mixture and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µl of 0.5 M EDTA, pH 8.0.

  • RNA Purification: Purify the biotinylated RNA using a spin column-based RNA purification kit according to the manufacturer's instructions. Alternatively, perform a phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA by measuring the absorbance at 260 nm. The quality and integrity of the biotinylated RNA can be assessed by agarose (B213101) gel electrophoresis.

Visualizations

Experimental Workflow for Biotinylated RNA Synthesis

experimental_workflow Workflow for T3 RNA Polymerase-Mediated this compound Incorporation cluster_prep Reaction Preparation cluster_reaction Transcription cluster_cleanup Post-Transcription Cleanup cluster_analysis Analysis template Linearized DNA Template (with T3 Promoter) reagents Assemble Reaction Mix: - T3 RNA Polymerase - Transcription Buffer - DTT, RNase Inhibitor - ATP, CTP, GTP - UTP & this compound template->reagents incubation Incubate at 37°C (1-2 hours) reagents->incubation dnase DNase I Treatment (Template Removal) incubation->dnase purification RNA Purification (Spin Column or Precipitation) dnase->purification qc Quantification (A260) & Quality Control (Gel) purification->qc

Caption: A flowchart of the key steps in the synthesis of biotinylated RNA using T3 RNA polymerase.

Logical Relationship of Reaction Components

reaction_components Key Components and Their Roles in Biotinylated RNA Synthesis T3_Polymerase T3 RNA Polymerase Biotin_RNA Biotinylated RNA Product T3_Polymerase->Biotin_RNA Catalyzes Synthesis DNA_Template DNA Template (with T3 Promoter) DNA_Template->T3_Polymerase Provides Sequence NTPs NTPs (ATP, CTP, GTP) NTPs->T3_Polymerase Building Blocks Biotin_UTP This compound Biotin_UTP->T3_Polymerase Labeling Substrate UTP UTP UTP->T3_Polymerase Building Block

Caption: A diagram illustrating the functional relationships between the essential components of the in vitro transcription reaction for producing biotin-labeled RNA.

References

Application Notes: Purification of Biotin-16-UTP Labeled RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The biotinylation of RNA is a cornerstone technique in molecular biology, enabling the study of RNA-protein interactions, RNA localization, and the development of RNA-based diagnostics and therapeutics. The strong and highly specific interaction between biotin (B1667282) and streptavidin (Kd = 10⁻¹⁴ M) allows for efficient affinity purification of RNA molecules and their binding partners from complex biological mixtures.[1][2] Biotin-16-UTP is a biotin-labeled uridine (B1682114) triphosphate analog that can be incorporated into RNA transcripts during in vitro transcription by RNA polymerases such as T7, SP6, or T3.[3][4] The 16-atom linker arm minimizes steric hindrance, ensuring efficient enzymatic incorporation and accessibility of the biotin moiety for streptavidin binding.[5][6]

Following the labeling reaction, purification of the biotinylated RNA is a critical step to remove unincorporated nucleotides, enzymes, DNA template, and salts, which can interfere with downstream applications.[7][8] This document provides an overview of common purification methods, detailed protocols, and troubleshooting guidance for researchers.

Core Principle: In Vitro Transcription and this compound Labeling

During in vitro transcription, a linearized DNA template containing a promoter sequence for a specific RNA polymerase (e.g., T7) is used to synthesize RNA. This compound is added to the nucleotide mix, where it is incorporated in place of standard UTP.[5][7] The ratio of this compound to UTP is a critical parameter that can be optimized to balance labeling efficiency with transcription yield.[5][6] A common starting point is a 35% substitution of UTP with this compound (e.g., 0.65 mM UTP and 0.35 mM this compound).[5][6]

G cluster_0 I. In Vitro Transcription cluster_1 II. Purification Template Linearized DNA Template (with T7/SP6/T3 Promoter) Reaction Transcription Reaction (Incubate at 37°C) Template->Reaction NTPs NTP Mix (ATP, GTP, CTP, UTP) NTPs->Reaction BiotinUTP This compound BiotinUTP->Reaction Enzyme T7/SP6/T3 RNA Polymerase + Reaction Buffer Enzyme->Reaction CrudeProduct Crude Labeled RNA Product (Biotin-RNA, free NTPs, DNA, enzyme) Reaction->CrudeProduct DNase I Treatment (to remove template) Purify Purification Step (e.g., Spin Column) CrudeProduct->Purify PureRNA Purified Biotinylated RNA Purify->PureRNA

Caption: Workflow for labeling RNA with this compound and subsequent purification.

Comparison of Purification Methodologies

The choice of purification method depends on the required purity, yield, downstream application, and available equipment. Below is a summary of common techniques.

Method Principle Typical Purity (A260/280) Typical Yield Speed Advantages Disadvantages
Spin Column Chromatography Size exclusion and/or silica (B1680970) membrane binding.1.9 - 2.1Moderate to HighFast (<30 min)Simple, fast, removes most contaminants (salts, free NTPs).[7]RNA length limitations possible; potential for some loss of transcript.
Phenol (B47542)/Chloroform & EtOH Precipitation Organic extraction to remove proteins, followed by alcohol precipitation of RNA.[7]1.8 - 2.0HighSlow (several hours to overnight)High yield, removes proteins effectively, cost-effective.[1]Requires hazardous organic solvents; can co-precipitate salts.[7]
Streptavidin Magnetic Beads Affinity capture of biotinylated molecules.High (specific to biotinylated RNA)Variable (dependent on binding efficiency)Moderate (~1 hour)High specificity for biotinylated RNA; purifies away unlabeled RNA.[9][10]Higher cost; requires elution which can be denaturing.
HPLC (Ion-Pair Reversed-Phase) High-resolution separation based on hydrophobicity.[11]>2.1 (Very High)HighSlow (requires method development)Highest purity, separates labeled from unlabeled RNA, resolves different lengths.[11][12]Requires specialized equipment and expertise; complex method development.[12]

Experimental Protocols

Protocol 1: In Vitro Transcription with this compound

This protocol is a general guideline and may require optimization based on the specific template and polymerase used.[5][6]

Materials:

  • Linearized template DNA (0.5-1.0 µg/µL)

  • T7 RNA Polymerase Mix (with RNase inhibitor)

  • 10x Transcription Buffer

  • 100 mM ATP, GTP, CTP solutions

  • 100 mM UTP solution

  • 10 mM this compound solution[5]

  • RNase-free DNase I

  • RNase-free water

Procedure:

  • Thaw all components at room temperature, except for the RNA polymerase mix, which should be kept on ice.

  • In a sterile, RNase-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

    • RNase-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • 100 mM ATP, GTP, CTP: 2 µL of each

    • 100 mM UTP: 1.3 µL (for 0.65 mM final conc.)

    • 10 mM this compound: 0.7 µL (for 0.35 mM final conc.)

    • Template DNA (1 µg): X µL

    • T7 RNA Polymerase Mix: 2 µL

  • Mix gently by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours.[3]

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[8]

  • Proceed immediately to purification.

Protocol 2: Purification using Spin Column Chromatography

This is the most common and straightforward method for cleaning up transcription reactions.[7]

Materials:

  • RNA spin column kit (e.g., RNeasy Mini Kit)

  • Buffer RW1 and RPE (or equivalents from the kit)

  • 100% Ethanol (B145695)

  • RNase-free water

Procedure:

  • Add 350 µL of Buffer RW1 to the 20 µL transcription reaction and mix well.[13]

  • Add 250 µL of 100% ethanol to the diluted RNA and mix by pipetting.

  • Transfer the sample to an RNA spin column placed in a 2 mL collection tube.

  • Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.[13]

  • Add 500 µL of Buffer RPE to the column.

  • Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Repeat the wash with another 500 µL of Buffer RPE, then centrifuge for 2 minutes to dry the membrane completely.

  • Place the column in a new, sterile 1.5 mL collection tube.

  • Add 30-50 µL of RNase-free water directly to the center of the column membrane.

  • Incubate for 1 minute at room temperature, then centrifuge for 1 minute at ≥8000 x g to elute the purified RNA.

  • Assess RNA concentration and purity using a spectrophotometer.

Protocol 3: Affinity Purification with Streptavidin Magnetic Beads

This protocol is ideal for isolating only the successfully biotinylated RNA transcripts, for example, before performing a pull-down assay.[14]

Materials:

  • Streptavidin-coated magnetic beads

  • Wash/Binding Buffer (e.g., 0.5 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)[15]

  • Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA with 4 mM biotin, or deionized formamide)

  • Magnetic stand

Procedure:

  • Resuspend the streptavidin magnetic beads by vortexing. Aliquot 50 µL of the slurry into a sterile, RNase-free tube.

  • Place the tube on a magnetic stand for 1-2 minutes. Remove and discard the supernatant.[16]

  • Add 200 µL of Wash/Binding Buffer to the beads, vortex to resuspend, place on the magnet, and discard the supernatant. Repeat this wash step twice.

  • Resuspend the washed beads in 100 µL of Wash/Binding Buffer.

  • Add the crude or column-purified biotinylated RNA to the bead suspension.

  • Incubate at room temperature for 15-30 minutes with gentle rotation to allow the RNA to bind to the beads.[17]

  • Place the tube on the magnetic stand and discard the supernatant (this contains unbound molecules).

  • Wash the beads three times with 500 µL of Wash/Binding Buffer to remove non-specific binders.

  • For elution, resuspend the beads in 50 µL of Elution Buffer and incubate (e.g., 5 minutes at 65°C). Place on the magnet and carefully transfer the supernatant containing the purified RNA to a new tube.

G cluster_0 Binding cluster_1 Washing cluster_2 Elution Input Biotinylated RNA Mix Incubate Incubate at RT (with rotation) Input->Incubate Beads Washed Streptavidin Magnetic Beads Beads->Incubate Bound RNA Bound to Beads Incubate->Bound Wash Place on Magnet, Remove Supernatant Bound->Wash AddBuffer Add Wash Buffer, Resuspend Wash->AddBuffer Repeat Repeat 3x AddBuffer->Repeat Repeat->Wash WashedBeads Washed RNA-Bead Complex Elute Add Elution Buffer, Incubate WashedBeads->Elute Collect Place on Magnet, Collect Supernatant Elute->Collect Final Purified Biotinylated RNA Collect->Final G Start Problem with Purified RNA? Q_Yield Low Yield? Start->Q_Yield Q_Purity Low Purity? (A260/280 < 1.8) Start->Q_Purity Q_Degradation RNA Degraded? (Smear on Gel) Start->Q_Degradation Q_Yield->Q_Purity No A_Yield1 Check transcription efficiency. Optimize Biotin-UTP/UTP ratio. Q_Yield->A_Yield1 Yes Q_Purity->Q_Degradation No A_Purity1 Residual phenol or protein. Repeat phenol/chloroform extraction. Q_Purity->A_Purity1 Yes A_Degradation1 RNase contamination. Use RNase-free tips, tubes, and water. Q_Degradation->A_Degradation1 Yes Success Problem Solved Q_Degradation->Success No, check downstream application A_Yield2 Incomplete cell lysis or poor elution (if applicable). A_Yield1->A_Yield2 A_Yield3 Ensure complete DNA template removal. A_Yield2->A_Yield3 A_Yield3->Success A_Purity2 Ensure column wash buffer contains ethanol. Perform extra wash step. A_Purity1->A_Purity2 A_Purity2->Success A_Degradation2 Store purified RNA at -80°C. Avoid repeated freeze-thaw cycles. A_Degradation1->A_Degradation2 A_Degradation2->Success

References

Application Notes and Protocols for the Detection of Biotin-16-UTP Labeled Probes with Streptavidin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection of specific nucleic acid sequences in situ is a cornerstone of molecular biology and pathology. The biotin-streptavidin system is a widely adopted non-radioactive method for this purpose, offering high sensitivity and versatility.[1] This application note provides detailed protocols for the synthesis of biotin-labeled RNA probes using Biotin-16-UTP, their application in techniques like in situ hybridization (ISH), and their subsequent detection using streptavidin conjugates.

Biotin (B1667282), a vitamin, can be incorporated into nucleic acid probes.[1] Streptavidin, a protein isolated from Streptomyces avidinii, possesses an exceptionally high affinity for biotin, forming a strong and specific non-covalent bond.[2][3] This interaction is leveraged for signal amplification. By conjugating streptavidin to reporter molecules such as enzymes (e.g., Alkaline Phosphatase - AP, Horseradish Peroxidase - HRP) or fluorophores, the location of the biotinylated probe, and thus the target nucleic acid sequence, can be visualized.[1][4]

This compound is an analog of uridine (B1682114) triphosphate with a biotin molecule attached via a 16-atom spacer arm.[5] This extended linker minimizes steric hindrance, allowing for efficient incorporation by RNA polymerases during in vitro transcription and subsequent recognition by streptavidin conjugates.[5] The resulting biotinylated RNA probes are highly effective for various applications, including ISH, Northern blotting, and microarray analysis.[6][7]

Signaling Pathway and Experimental Workflow

The overall process involves three main stages: labeling the RNA probe with this compound, hybridizing the probe to the target nucleic acid sequence within a cell or tissue sample, and detecting the bound probe using a streptavidin conjugate.

G cluster_0 Probe Labeling cluster_1 Hybridization cluster_2 Detection template Linearized DNA Template (with T7/SP6/T3 Promoter) ivt In Vitro Transcription (T7/SP6/T3 RNA Polymerase) template->ivt labeled_probe Biotinylated RNA Probe ivt->labeled_probe ntps ATP, GTP, CTP, UTP ntps->ivt biotin_utp This compound biotin_utp->ivt hybridization In Situ Hybridization labeled_probe->hybridization tissue Fixed & Permeabilized Tissue/Cells tissue->hybridization hybridized_complex Probe-Target Hybrid hybridization->hybridized_complex detection_step Binding & Washing hybridized_complex->detection_step streptavidin_conjugate Streptavidin Conjugate (AP, HRP, or Fluorophore) streptavidin_conjugate->detection_step signal Signal Generation (Chromogenic or Fluorescent) detection_step->signal G cluster_pathways Detection Pathways cluster_chromo Chromogenic Detection cluster_fluoro Fluorescent Detection start Biotinylated Probe Hybridized to Target RNA strep_enzyme Streptavidin-Enzyme (HRP or AP) start->strep_enzyme Binds Biotin strep_fluor Streptavidin-Fluorophore (e.g., FITC, DyLight) start->strep_fluor Binds Biotin substrate Chromogenic Substrate (e.g., BCIP/NBT, DAB) strep_enzyme->substrate precipitate Insoluble Colored Precipitate substrate->precipitate emission Fluorescent Signal strep_fluor->emission excitation Excitation Light excitation->emission

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-16-UTP to UTP Ratio for High-Yield In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the ratio of Biotin-16-UTP to UTP for high-yield in vitro transcription. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting ratio of this compound to UTP for in vitro transcription?

A1: A common starting point is a molar ratio of 1:3 or 1:2 of this compound to UTP.[1] Many commercially available kits suggest that a 35% substitution of UTP with this compound provides an optimal balance between labeling efficiency and the yield of the reaction.[2][3][4] However, for specific applications, individual optimization may be necessary to achieve the best results.[1][2][3][4]

Q2: How does altering the this compound:UTP ratio affect the in vitro transcription reaction?

A2: The ratio of modified to unmodified nucleotide can impact both the efficiency of the labeling reaction and the overall yield of RNA.[5] While a higher proportion of this compound can increase the labeling density of the resulting RNA probe, it may also lead to a decrease in the total RNA yield.[6] This is because the T7 RNA polymerase may incorporate the modified nucleotide less efficiently than its natural counterpart.[5]

Q3: Can I completely replace UTP with this compound?

A3: It is generally not recommended to completely replace UTP with this compound. The presence of the bulky biotin (B1667282) molecule can cause steric hindrance, which may impede the activity of the RNA polymerase and interfere with the hybridization of the probe to its target sequence.[5] A balance between labeled and unlabeled UTP is crucial for efficient transcription and functionality of the resulting probe.

Q4: What is the expected yield of biotinylated RNA from an in vitro transcription reaction?

A4: The yield of biotin-labeled RNA is dependent on several factors, including the specific template DNA, the purity of the reagents, and the reaction conditions. Under standard conditions, it is possible to synthesize approximately 10 µg of biotin-labeled RNA from 1 µg of template DNA.[7]

Q5: How long should the in vitro transcription reaction be incubated?

A5: A standard incubation time is 2 hours at 37°C.[1][7] However, for shorter transcripts (less than 300 nucleotides), extending the incubation time to 4-16 hours may be beneficial for maximizing the yield.[1] Depending on the specific RNA probe, optimizing the incubation time between 2 to 4 hours at 37°C can also increase the product yield.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Full-Length RNA Contaminants in the DNA template inhibiting RNA polymerase activity.Purify the DNA template using methods such as phenol/chloroform extraction.[1]
Incorrect DNA concentration.Verify the concentration of the template DNA.
RNase contamination in the DNA template.Use an RNase inhibitor during the reaction and ensure all equipment is RNase-free.[1][8] If RNase contamination is suspected in the plasmid DNA, perform phenol/chloroform extraction.[1]
Incomplete Transcription (Shorter Transcripts) Premature termination due to GC-rich template or secondary structures.Incubate the transcription reaction at a lower temperature, for example, 30°C, which may increase the proportion of full-length transcripts, although it might decrease the overall yield.[1][9] For GC-rich templates, incubation at 42°C may improve the yield of full-length transcripts.[1]
Low concentration of the limiting nucleotide.Increase the concentration of the nucleotide that is in the lowest amount.[10]
Transcripts are Longer Than Expected The plasmid template was not fully linearized.Ensure complete digestion of the plasmid template by checking an aliquot on an agarose (B213101) gel. Repeat the restriction digest if necessary.[1]
No RNA Product (Failed Transcription) Inactive RNA polymerase.Always include a positive control template to verify the activity of the RNA polymerase.[9]
Poor quality DNA template.Ensure the DNA template is free from contaminants like salts and ethanol (B145695) which can inhibit RNA polymerase.[8]

Experimental Protocols

Standard In Vitro Transcription Protocol for this compound Labeling

This protocol is a general guideline and may require optimization for specific templates and applications.

  • Thaw Reagents : Thaw all reaction components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[2][11] Mix each component by vortexing and briefly centrifuge to collect the contents.[2][11]

  • Assemble the Reaction : At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed. The spermidine (B129725) in the reaction buffer can cause DNA precipitation at lower temperatures.[5]

    • Nuclease-free water

    • 10x Transcription Buffer

    • ATP, GTP, CTP solution (e.g., 10 mM each)

    • UTP solution

    • This compound solution

    • Linearized template DNA (0.5-1 µg)[3][11]

    • T7 RNA Polymerase Mix

  • Mix and Incubate : Mix the components thoroughly by vortexing and then briefly centrifuge. Incubate the reaction at 37°C for 2 hours.[1][7] For shorter transcripts, the incubation time can be extended.[1]

  • Optional: DNase Treatment : To remove the template DNA, add RNase-free DNase I and incubate at 37°C for 15 minutes.[7]

  • Purification of RNA : Purify the synthesized biotinylated RNA using a suitable method such as phenol/chloroform extraction followed by ethanol precipitation or a spin column-based purification kit.[1]

Recommended Nucleotide Concentrations for a 35% this compound Substitution
Component Final Concentration
ATP, GTP, CTP1 mM each
UTP0.65 mM
This compound0.35 mM
This table provides an example of final concentrations in a 20 µl reaction volume as suggested by some commercial kits.[2][3][4]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Assembly cluster_incubation Incubation & Purification cluster_analysis Analysis thaw_reagents Thaw Reagents assemble_rxn Assemble Reaction Mix (Buffer, NTPs, UTP, This compound, DNA) thaw_reagents->assemble_rxn prep_template Prepare Linearized DNA Template prep_template->assemble_rxn add_polymerase Add T7 RNA Polymerase assemble_rxn->add_polymerase incubate Incubate at 37°C add_polymerase->incubate dnase_treat Optional: DNase Treatment incubate->dnase_treat purify Purify Biotinylated RNA dnase_treat->purify analyze Analyze Yield & Labeling Efficiency purify->analyze

Caption: Workflow for in vitro transcription with this compound.

troubleshooting_guide start Low RNA Yield? check_template Template Quality Issue? start->check_template Yes incomplete_tx Incomplete Transcripts? start->incomplete_tx No check_polymerase Polymerase Inactive? check_template->check_polymerase No solution_template Solution: Purify DNA Template check_template->solution_template Yes check_ratio This compound:UTP Ratio Too High? check_polymerase->check_ratio No solution_polymerase Solution: Use Positive Control check_polymerase->solution_polymerase Yes solution_ratio Solution: Decrease this compound Increase UTP check_ratio->solution_ratio Yes solution_incomplete Solution: Optimize Temp. Increase NTPs incomplete_tx->solution_incomplete Yes

Caption: Decision tree for troubleshooting low RNA yield.

References

troubleshooting low yield in Biotin-16-UTP labeling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-16-UTP labeling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues and improve the yield of their biotinylated RNA probes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am seeing very low or no yield of my biotinylated RNA probe. What are the most common causes?

Low or no yield in a this compound labeling reaction can stem from several factors. The most common culprits are issues with the DNA template quality, presence of inhibitors in the reaction, suboptimal reaction conditions, or problems with the RNA polymerase.[1][2] A systematic check of each component and step is the most effective way to troubleshoot.

Q2: How critical is the quality of my DNA template, and how can I assess it?

The quality of the DNA template is paramount for a successful in vitro transcription reaction.[] Contaminants such as residual proteins, salts, ethanol (B145695), or RNases carried over from DNA purification can significantly inhibit RNA polymerase activity.[1]

  • Assessment:

    • Spectrophotometry: Check the A260/A280 ratio of your DNA template, which should be between 1.8 and 2.0.[4]

    • Gel Electrophoresis: Run your linearized template on an agarose (B213101) gel to confirm its integrity and ensure complete linearization.[1][] The presence of multiple bands may indicate incomplete digestion or degradation.

  • Best Practices:

    • Purify the DNA template using a reliable method like phenol/chloroform extraction followed by ethanol precipitation or a commercial kit.[5]

    • If using a plasmid, ensure it is fully linearized with a restriction enzyme that leaves blunt or 5' overhangs, as 3' overhangs can lead to spurious transcription.[6]

Q3: My RNA probe appears shorter than expected. What could be the cause?

Premature termination of transcription can result in truncated RNA products. Several factors can contribute to this issue:

  • Poor Template Quality: Nicks or breaks in the DNA template can cause the polymerase to fall off prematurely.[7]

  • Low Nucleotide Concentration: If the concentration of any of the four NTPs (including this compound) is too low, it can become a limiting factor for the reaction.[2]

  • Secondary Structures: GC-rich template sequences can form stable secondary structures that may cause the RNA polymerase to pause or dissociate.[1] Lowering the incubation temperature to around 16°C or 4°C may help in these cases.[2]

  • High this compound Ratio: An excessively high ratio of this compound to UTP can sometimes hinder the transcription process.

Q4: What is the optimal ratio of this compound to UTP for efficient labeling without compromising yield?

Finding the right balance between labeling efficiency and overall RNA yield is crucial. A common starting point is a 35% substitution of UTP with this compound.[8][9] However, the optimal ratio can be template-dependent.

  • Recommendation: Start with a this compound to UTP molar ratio of 1:2 or 1:3.[10]

  • Optimization: If you observe low yields, consider decreasing the proportion of this compound. Conversely, if labeling is inefficient, a slight increase might be beneficial, though this can sometimes negatively impact the overall yield.[11]

Q5: Could there be an issue with my T7 RNA Polymerase or other reaction components?

Yes, the enzyme itself and other reaction components can be a source of problems.

  • Enzyme Activity: Ensure the T7 RNA polymerase has been stored correctly at -20°C and has not been subjected to multiple freeze-thaw cycles. The enzyme mix often contains glycerol (B35011) and should be handled with care.[9] T7 lysozyme (B549824) is a known natural inhibitor of T7 RNA polymerase.[12][13]

  • RNase Contamination: RNases are ubiquitous and can rapidly degrade your newly synthesized RNA probe.[1] It is critical to maintain an RNase-free environment by using RNase-free water, tubes, and pipette tips, and wearing gloves.[9][14] Including an RNase inhibitor in the reaction is also highly recommended.[1]

  • Reagent Storage: Store all nucleotides, including this compound, at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5][9] Decomposition of this compound can occur over time.[5]

Quantitative Data Summary

The following tables provide a summary of typical reaction component concentrations and storage recommendations.

Table 1: Standard In Vitro Transcription Reaction Setup for this compound Labeling

ComponentStock ConcentrationFinal ConcentrationNotes
Linearized DNA Template0.5 - 1 µg/µl0.5 - 1 µg per 20 µl reactionHigh purity is essential.[8][9]
10x Transcription Buffer10x1xTypically contains Tris-HCl, MgCl2, spermidine, and DTT.[5]
ATP, GTP, CTP10 mM1 mM eachPrepare working solutions from 100 mM stocks.[8][9]
UTP10 mM0.65 mMThis concentration is for a 35% biotin (B1667282) substitution.
This compound10 mM0.35 mMThis concentration is for a 35% biotin substitution.[8][9]
T7 RNA Polymerase Mix--Add last. Keep on ice.[8]
RNase Inhibitor40 U/µlAs recommendedHighly recommended to prevent RNA degradation.[5]
Nuclease-Free Water-To final volume

Table 2: Reagent Storage and Handling

ReagentStorage TemperatureKey Handling Precautions
This compound-20°C[5][15]Aliquot to avoid freeze-thaw cycles. Protect from light.[16]
NTP Solutions-20°C[9]Aliquot to avoid freeze-thaw cycles.
T7 RNA Polymerase-20°C[10]Keep on ice when in use. Avoid repeated freeze-thaw cycles.
DNA Template-20°CStore in small aliquots to minimize freeze-thaw cycles.[]

Experimental Protocols

Detailed Methodology for a Standard this compound Labeling Reaction (20 µl)

This protocol is a general guideline. Always refer to the specific instructions provided with your labeling kit.

  • Preparation:

    • Thaw all reaction components (except the T7 RNA Polymerase Mix) at room temperature, then place on ice.[8]

    • Gently vortex and briefly centrifuge all components before use.[8]

    • Work in an RNase-free environment.

  • Reaction Assembly:

    • In a sterile, nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

      • Nuclease-Free Water (to bring the final volume to 20 µl)

      • 2 µl of 10x Transcription Buffer

      • 2 µl of 10 mM ATP/CTP/GTP mix

      • 0.65 µl of 10 mM UTP

      • 0.35 µl of 10 mM this compound

      • X µl of linearized DNA template (0.5 - 1 µg)

      • 2 µl of T7 RNA Polymerase Mix

    • Mix gently by pipetting and centrifuge briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2 hours.[5] For shorter transcripts (<300 nt), the incubation time can be extended up to 16 hours.[10]

  • DNase Treatment (Optional but Recommended):

    • To remove the DNA template, add DNase I (RNase-free) and incubate for 15 minutes at 37°C.[5]

  • Purification of Biotinylated RNA:

    • Purify the labeled RNA using a spin column, ethanol precipitation, or other suitable methods to remove unincorporated nucleotides, proteins, and salts.[10]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for low-yield this compound labeling reactions.

experimental_workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis template_prep DNA Template Linearization & Purification reaction_setup Reaction Assembly (NTPs, Biotin-UTP, Buffer, Enzyme) template_prep->reaction_setup reagent_prep Reagent Thawing & Preparation reagent_prep->reaction_setup incubation Incubation (37°C, 2 hours) reaction_setup->incubation dnase_treatment DNase I Treatment (Template Removal) incubation->dnase_treatment rna_purification RNA Purification (Spin Column/Precipitation) dnase_treatment->rna_purification quality_check Yield & Quality Assessment (Gel/Spectrophotometry) rna_purification->quality_check

This compound Labeling Experimental Workflow

troubleshooting_flowchart start Low/No RNA Yield check_template Check DNA Template Quality (Integrity, Purity, Concentration) start->check_template Start Here check_reagents Verify Reagent Integrity (Enzyme, NTPs, Biotin-UTP) check_template->check_reagents Template OK solution_template Re-purify or re-prepare DNA template. Ensure complete linearization. check_template->solution_template Problem Found check_ratio Optimize Biotin-UTP:UTP Ratio check_reagents->check_ratio Reagents OK solution_reagents Use fresh enzyme and nucleotides. Aliquot reagents to avoid freeze-thaw. check_reagents->solution_reagents Problem Found check_conditions Review Reaction Conditions (Temp, Time, Inhibitors) check_ratio->check_conditions Ratio OK solution_ratio Test a range of ratios (e.g., 1:3, 1:2). Start with less Biotin-UTP. check_ratio->solution_ratio Problem Found check_rnase Suspect RNase Contamination? check_conditions->check_rnase Conditions OK solution_conditions Check for inhibitors (salts, ethanol). Optimize incubation time. check_conditions->solution_conditions Problem Found check_rnase->start No/Unsure, Re-evaluate solution_rnase Use RNase-free consumables. Add RNase inhibitor. check_rnase->solution_rnase Yes

Troubleshooting Flowchart for Low Yield

References

how to reduce background in Biotin-16-UTP in situ hybridization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Biotin-16-UTP for in situ hybridization (ISH). Our goal is to help you achieve high-quality, specific signals with minimal background interference.

Troubleshooting Guide: High Background

High background staining is a common issue in non-radioactive in situ hybridization that can obscure specific signals. The following guide addresses the most frequent causes of high background when using this compound and provides systematic solutions.

Problem: Diffuse or Speckled Background Staining Across the Entire Tissue Section

This is often indicative of non-specific binding of the detection reagents or issues with the tissue itself.

Potential Cause Recommended Solution Experimental Protocol
Endogenous Biotin (B1667282) Tissues rich in endogenous biotin (e.g., kidney, liver, spleen) can produce significant background.[1][2] Block endogenous biotin prior to probe hybridization using an avidin (B1170675)/biotin blocking system.[1][3]See Protocol 1: Endogenous Biotin Blocking .
Endogenous Enzymes If using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) detection system, endogenous enzyme activity can lead to background. Quench endogenous peroxidases with hydrogen peroxide and inhibit endogenous alkaline phosphatase with levamisole (B84282).See Protocol 2: Endogenous Enzyme Inactivation .
Non-Specific Probe Binding The probe may be binding to non-target sequences, especially if it contains repetitive elements.[4][5]Increase the stringency of post-hybridization washes by increasing the temperature or decreasing the salt concentration.[4][6] Reduce the probe concentration.[6]
Issues with Reagents Expired or improperly stored reagents can lead to non-specific staining.Use fresh, high-quality reagents and store them according to the manufacturer's instructions.
Tissue Quality Poorly fixed or processed tissue can result in high background.[7]Ensure optimal fixation of tissue samples.[7] Use thin, flat sections that are well-adhered to the slide.[7]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background in my this compound ISH experiments?

High background in this compound ISH can arise from several factors. The most common is the presence of endogenous biotin in the tissue, which is recognized by the avidin or streptavidin conjugates used for detection.[1][2] Other causes include endogenous peroxidase or alkaline phosphatase activity if using enzymatic detection methods, non-specific binding of the biotinylated probe, or issues with the stringency of the washing steps.[4][5]

Q2: How can I test if my tissue has high levels of endogenous biotin?

To determine if your tissue has high endogenous biotin, you can run a control experiment. Incubate a tissue section directly with the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and then the substrate, without adding the biotinylated probe.[1] If you observe staining, it is likely due to endogenous biotin.[1] Tissues such as the kidney, liver, and spleen are known to have high levels of endogenous biotin.[1][8]

Q3: What is the best way to block endogenous biotin?

The most effective method for blocking endogenous biotin is a two-step process using avidin and then biotin.[1][3] First, the tissue is incubated with an excess of avidin to bind to all endogenous biotin.[3] This is followed by an incubation with an excess of free biotin to saturate the remaining biotin-binding sites on the avidin molecule.[3] This prevents the avidin from binding to the biotinylated probe.[3] Commercial kits are available for this purpose.[1][9]

Q4: Can my probe concentration affect the background?

Yes, using too much probe can lead to non-specific binding and high background.[6] It is important to optimize the probe concentration for your specific application. If you are experiencing high background, try reducing the amount of this compound labeled probe used in the hybridization step.[6]

Q5: How do I optimize the stringency of my post-hybridization washes?

Post-hybridization washes are critical for removing non-specifically bound probes.[4][5] To increase the stringency of your washes, you can either increase the temperature of the wash buffer or decrease the salt concentration (e.g., by using a lower concentration of SSC buffer).[4][6] It is important to find a balance, as overly stringent washes can also remove the specific signal.[4]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol should be performed after rehydration and any antigen retrieval steps, but before the application of the biotinylated probe.

  • After rehydration, wash the slides in a buffer such as PBS.

  • Incubate the sections with an avidin solution (e.g., 0.05% avidin in PBS) for 15 minutes at room temperature.[1]

  • Briefly rinse the slides with PBS.[1]

  • Incubate the sections with a biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature.[1] This step blocks the remaining biotin-binding sites on the avidin molecules.

  • Rinse the slides thoroughly with PBS.[1]

  • Proceed with your standard in situ hybridization protocol.

Protocol 2: Endogenous Enzyme Inactivation
  • For Horseradish Peroxidase (HRP) Detection:

    • After rehydration, incubate the slides in a solution of 0.3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature.

    • Wash the slides thoroughly with PBS.

    • Proceed with the hybridization protocol.

  • For Alkaline Phosphatase (AP) Detection:

    • Add an alkaline phosphatase inhibitor, such as levamisole, to the final substrate buffer.

    • Follow the manufacturer's instructions for the specific concentration of levamisole to use.

Visualizing Experimental Workflows

Troubleshooting Workflow for High Background in Biotin ISH

Troubleshooting_High_Background Troubleshooting Workflow for High Background in Biotin ISH start High Background Observed check_endogenous_biotin Run Control: Tissue + Streptavidin-Enzyme + Substrate (No Probe) start->check_endogenous_biotin staining_present Staining Present? check_endogenous_biotin->staining_present block_biotin Implement Endogenous Biotin Blocking Protocol staining_present->block_biotin Yes check_endogenous_enzymes Run Control: Tissue + Substrate (No Probe or Conjugate) staining_present->check_endogenous_enzymes No block_biotin->check_endogenous_enzymes staining_present2 Staining Present? check_endogenous_enzymes->staining_present2 block_enzymes Implement Endogenous Enzyme Inactivation staining_present2->block_enzymes Yes optimize_probe Optimize Probe Concentration (e.g., Titrate Probe) staining_present2->optimize_probe No block_enzymes->optimize_probe optimize_washes Increase Wash Stringency (↑ Temp or ↓ Salt) optimize_probe->optimize_washes review_reagents Check Reagent Quality and Expiration Dates optimize_washes->review_reagents end Low Background Signal review_reagents->end

Caption: A flowchart for systematically troubleshooting high background in this compound in situ hybridization.

General Workflow for this compound In Situ Hybridization

ISH_Workflow General Workflow for this compound In Situ Hybridization prep Tissue Preparation (Fixation, Sectioning) pretreatment Pre-treatment (Permeabilization, Enzyme Digestion) prep->pretreatment blocking Blocking Steps (Endogenous Biotin/Enzymes) pretreatment->blocking hybridization Hybridization with This compound Probe blocking->hybridization post_hybridization_washes Post-Hybridization Washes (Stringency Washes) hybridization->post_hybridization_washes detection Detection (Streptavidin-Enzyme Conjugate) post_hybridization_washes->detection visualization Visualization (Substrate Addition) detection->visualization analysis Microscopy and Analysis visualization->analysis

Caption: A diagram illustrating the key steps in a typical this compound in situ hybridization experiment.

References

preventing RNase contamination in Biotin-16-UTP labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-16-UTP labeling experiments. This guide provides troubleshooting advice and frequently asked questions to help you prevent and address RNase contamination, ensuring the success of your RNA labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are RNases and why are they a significant problem in RNA experiments?

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA.[1][2][3] They are notoriously stable and can remain active even after autoclaving.[4] Even minuscule amounts of RNase contamination can be sufficient to destroy an RNA sample, leading to failed experiments, inconsistent results, and inaccurate data.[5] Unlike many other enzymes, most RNases do not require cofactors for their activity, making them difficult to inactivate.[4]

Q2: What are the primary sources of RNase contamination in a laboratory setting?

RNases are ubiquitous, making contamination a constant challenge.[1] Key sources include:

  • Human Contact: Hands, skin, hair, and saliva are major sources of RNases.[1][2][6]

  • Environment: Dust particles, which often contain bacteria or mold, can introduce RNases to lab surfaces and equipment.[1][6][7]

  • Reagents and Solutions: Water and buffers can be frequent sources of contamination if not properly treated.[8][9] Commercially prepared enzymes, such as restriction enzymes or DNase, can also be contaminated.[9][10]

  • Laboratory Equipment: Non-disposable plasticware, glassware, pipettes, and electrophoresis tanks can all harbor RNases if not decontaminated correctly.[4][8][9]

  • Samples: Tissues and cells contain endogenous RNases that are released upon cell lysis.[1][2]

Q3: What are the fundamental daily practices for maintaining an RNase-free environment?

Consistent daily habits are crucial for preventing RNase contamination.

  • Wear Gloves: Always wear sterile, disposable gloves and change them frequently, especially after touching non-decontaminated surfaces like door handles, keyboards, or your skin.[1][2][4][5][10]

  • Use RNase-Free Consumables: Use certified RNase-free disposable plasticware, including pipette tips and microcentrifuge tubes.[4][5][8][11] Barrier or filter tips are highly recommended to prevent cross-contamination.[8][10]

  • Dedicated Workspace: Designate a specific area of the lab solely for RNA work.[5][10][12]

  • Use RNase Inhibitors: When possible, include an RNase inhibitor in your reactions, such as those often included in in vitro transcription kits.[8][10][13]

Q4: Is autoclaving sufficient to eliminate RNases from solutions and equipment?

No, autoclaving alone is not sufficient to fully inactivate many RNases.[1][4][11] While it can destroy bacteria and other microorganisms, some RNases are heat-stable and can refold into an active state upon cooling. For solutions, chemical treatment with diethylpyrocarbonate (DEPC) followed by autoclaving is a common method for inactivating RNases.[5][10][14] For glassware, baking at high temperatures (e.g., 180°C or higher for several hours) is effective.[2][4][5][11]

Q5: How can I treat my water and buffers to ensure they are RNase-free?

The most common method for treating water and buffers (that do not contain primary amines like Tris) is with DEPC.[9] Add 0.1% DEPC (1 ml per liter) to your solution, incubate for at least 2 hours (or overnight), and then autoclave for at least 15-45 minutes to inactivate the DEPC itself.[5][10][11] Note that DEPC is a suspected carcinogen and should be handled with care.[11] An alternative is to purchase commercially available, certified nuclease-free water.[10] For Tris-based solutions, which cannot be DEPC-treated, prepare them using DEPC-treated, autoclaved water and RNase-free Tris stocks.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments that may be caused by RNase contamination.

IssuePossible CauseRecommended Solution
Low or No Labeled RNA Yield RNase Contamination in Template DNA: Plasmid preps or PCR products can be contaminated with RNases, degrading the template before transcription.[9][13][15]Purify the DNA template using methods like phenol/chloroform extraction followed by ethanol (B145695) precipitation to remove proteins, including RNases.[9][13][15] Assess template quality before the labeling reaction.[16]
RNase in Reaction Components: Water, buffers, or nucleotides may be contaminated.Use certified RNase-free reagents or prepare solutions with DEPC-treated water.[5][8] Keep all component tubes tightly sealed during the procedure.[13][17]
Degraded RNA Transcript (Smear on Gel) Environmental RNase Contamination: RNases introduced from hands, lab surfaces, or airborne particles.[1][5][6]Strictly follow RNase-free techniques. Wear gloves at all times and change them frequently.[4][5] Clean your workspace, pipettes, and equipment with an RNase decontamination solution (e.g., RNaseZap) before starting.[10]
Contaminated Equipment: Pipettes, tubes, or gel electrophoresis tanks are contaminated.Designate a set of pipettes for RNA work only.[10] Use certified RNase-free disposable tips and tubes.[4][5] Clean electrophoresis tanks thoroughly with detergent, rinse with RNase-free water, and treat with 3% hydrogen peroxide.[4][5]
Inconsistent Labeling Results Intermittent RNase Contamination: Sporadic contamination from inconsistent lab practices.Establish and adhere to a regular cleaning schedule for your RNA workspace.[8][10]
Variable Reagent Quality: Bench-prepared reagents may have varying levels of RNase contamination.Test bench-prepared reagents for RNase activity periodically.[8] Consider preparing reagents in large, quality-controlled batches or purchasing them commercially.
Data Summary: RNase Decontamination Methods
MethodTargetProtocolKey Considerations
Baking Glassware, MetalwareClean with detergent, rinse thoroughly, and bake at ≥180°C for several hours (e.g., 4 hours or overnight).[2][4][5][11]Autoclaving alone is insufficient for inactivating RNases.[4][11]
DEPC Treatment Aqueous Solutions (Water, non-amine buffers)Add DEPC to 0.1% (v/v), incubate for at least 2 hours at 37°C, then autoclave for 15-45 minutes to hydrolyze remaining DEPC.[5][10][11][14]Cannot be used with buffers containing primary amines (e.g., Tris, HEPES).[4][5] DEPC is a suspected carcinogen and must be handled carefully.[11]
Hydrogen Peroxide (3%) Polycarbonate/Polystyrene (e.g., Gel Tanks)Soak equipment in 3% H₂O₂ for 10-15 minutes, then rinse extensively with RNase-free water.[1][4][5]Ensure all peroxide is rinsed away before use.
NaOH/EDTA Non-disposable PlasticwareRinse thoroughly with 0.1 M NaOH, 1 mM EDTA, followed by RNase-free water.[1][11]Effective for cleaning plasticware that cannot be baked.
Commercial Reagents (e.g., RNaseZap) Lab Surfaces, Pipettes, EquipmentSpray or wipe the surface according to the manufacturer's instructions, then rinse with RNase-free water.[9][10]Convenient and effective for routine decontamination of work areas.

Experimental Protocols

Protocol 1: Preparation of DEPC-Treated Water
  • Add 1 ml of Diethylpyrocarbonate (DEPC) to a 1-liter bottle of high-quality purified water (e.g., Milli-Q). This creates a 0.1% (v/v) solution.[5][11]

  • Shake the bottle vigorously to ensure the DEPC is well-dissolved.[11]

  • Incubate the solution for at least 2 hours at 37°C. An overnight incubation is also acceptable.[10][11]

  • Autoclave the treated water for a minimum of 15-45 minutes to inactivate any remaining DEPC.[10][11] The autoclaving step is critical as residual DEPC can interfere with subsequent enzymatic reactions by modifying purine (B94841) residues in RNA.[11]

  • Allow the water to cool completely. It is now ready to be used for preparing RNase-free solutions.

Protocol 2: Setting Up an RNase-Free Workspace
  • Designate an Area: Choose a low-traffic area of the lab to be used exclusively for RNA work.[5][10]

  • Decontaminate Surfaces: Thoroughly clean the benchtop, pipettes, tube racks, and any other equipment with a commercial RNase decontamination solution or 0.5% SDS followed by 3% H₂O₂.[10] Rinse with RNase-free water afterward.

  • Dedicate Equipment: If possible, maintain a dedicated set of pipettes, a vortexer, and a microcentrifuge for RNA experiments only.[2][10]

  • Prepare Supplies: Before starting, ensure you have an adequate supply of certified RNase-free, sterile, disposable plasticware, including barrier pipette tips and microcentrifuge tubes.[4][5]

  • Personal Protective Equipment (PPE): Always wear a clean lab coat and sterile gloves. Change gloves immediately if you suspect they have touched a contaminated surface.[4][5][10]

Visual Guides

RNase_Contamination_Sources Contamination RNase Contamination Sources Human Human Contact Contamination->Human Environment Environment Contamination->Environment Reagents Reagents & Solutions Contamination->Reagents Equipment Lab Equipment Contamination->Equipment Hands Hands/Skin Human->Hands Hair Hair Human->Hair Dust Dust/Aerosols Environment->Dust Microbes Airborne Microbes Environment->Microbes Water Water/Buffers Reagents->Water Enzymes Enzymes (DNase) Reagents->Enzymes Pipettes Pipettes Equipment->Pipettes Glassware Glassware Equipment->Glassware Plasticware Plasticware Equipment->Plasticware GelTanks Gel Tanks Equipment->GelTanks

Caption: Major sources of RNase contamination in a laboratory environment.

Biotin_Labeling_Workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_cleanup Post-Reaction Template_Prep 1. Prepare DNA Template (Linearized Plasmid or PCR Product) QC1 2. Purify & Quantify Template (Phenol/Chloroform Extraction) Template_Prep->QC1 Assemble 3. Assemble Reaction Mix (NTPs, this compound, Buffer, DTT) QC1->Assemble Add_Enzyme 4. Add T7 RNA Polymerase Mix (Contains RNase Inhibitor) Assemble->Add_Enzyme Incubate 5. Incubate at 37°C Add_Enzyme->Incubate DNase_Treat 6. DNase I Treatment (Remove DNA Template) Incubate->DNase_Treat Purify_RNA 7. Purify Labeled RNA (e.g., Column or Precipitation) DNase_Treat->Purify_RNA QC2 8. Assess RNA Integrity & Yield (Gel Electrophoresis) Purify_RNA->QC2 note1 Critical: Use RNase-free reagents and consumables throughout. note1->Assemble

Caption: Workflow for this compound RNA labeling via in vitro transcription.

Troubleshooting_Tree Start Problem: Poor Biotin Labeling Result (Low Yield / Degraded RNA) Check_Template Is the DNA template intact and RNase-free? Start->Check_Template Check_Reagents Are all reagents (water, buffers, NTPs) certified RNase-free? Check_Template->Check_Reagents Yes Sol_Template Solution: Re-purify DNA template (e.g., Phenol/Chloroform extraction). Check_Template->Sol_Template No Check_Technique Was strict RNase-free technique followed? Check_Reagents->Check_Technique Yes Sol_Reagents Solution: Replace all reagents with new, certified RNase-free stock. Prepare fresh buffers. Check_Reagents->Sol_Reagents No Sol_Technique Solution: Review and reinforce RNase-free practices. Decontaminate workspace and equipment. Check_Technique->Sol_Technique No Success Problem Resolved Check_Technique->Success Yes Sol_Template->Success Sol_Reagents->Success Sol_Technique->Success

Caption: Troubleshooting decision tree for failed this compound labeling reactions.

References

impact of linker arm length on Biotin-UTP incorporation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of linker arm length on Biotin-UTP incorporation efficiency during in vitro transcription.

Frequently Asked Questions (FAQs)

Q1: How does the length of the linker arm on Biotin-UTP affect its incorporation by RNA polymerases?

A1: For in vitro transcription using common RNA polymerases like T7, SP6, or T3, the length of the linker arm (e.g., Biotin-11-UTP vs. Biotin-16-UTP) does not appear to significantly impact the enzymatic incorporation efficiency of the biotinylated nucleotide into the RNA transcript.[1] However, the linker arm length can have downstream effects.

Q2: If incorporation efficiency is similar, why is one linker length often recommended over another?

A2: While the enzymatic incorporation may be comparable, the choice of linker arm length can affect the overall yield and purity of the final biotinylated RNA product. Studies have shown that Biotin-11-UTP can lead to higher yields of purified amplified RNA (aRNA) because longer linker arms, as in this compound, may slightly impede the purification process.[1] The extended linker on Biotin-11-UTP is also thought to minimize steric hindrance, which can improve the accessibility for streptavidin binding during downstream detection applications.[2]

Q3: What is the optimal ratio of Biotin-UTP to unlabeled UTP in an in vitro transcription reaction?

A3: The optimal ratio can vary depending on the specific application and desired labeling density. A common starting point is a 1:3 or 1:2 molar ratio of Biotin-UTP to unlabeled UTP.[3] For some applications, a 35% substitution of Biotin-UTP for UTP is recommended to achieve a good balance between reaction efficiency and labeling density.[4][5][6] It is advisable to optimize this ratio for your specific experiment, as high concentrations of Biotin-UTP (above 60%) can lead to decreased aRNA yield and increased background noise.[1]

Q4: Can the presence of biotin (B1667282) labels on RNA affect its hybridization properties?

A4: Yes, a high density of biotin labels within an RNA probe could potentially interfere with its annealing to the target sequence.[7] This is another reason why optimizing the ratio of biotinylated to non-biotinylated UTP is crucial. If hybridization issues are suspected, consider reducing the proportion of Biotin-UTP in the reaction or using end-labeling techniques as an alternative to internal labeling.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of biotinylated RNA Inhibitors in the DNA template: Contaminants such as ethanol (B145695) or salts from DNA purification can inhibit RNA polymerase.Purify the DNA template using a reliable method like phenol/chloroform extraction followed by ethanol precipitation. Ensure the final pellet is washed with 70% ethanol and completely air-dried.[3]
Incorrect DNA template linearization: Incomplete linearization or the use of restriction enzymes that create 3' overhangs can lead to failed or aberrant transcription.Confirm complete linearization by running an aliquot on an agarose (B213101) gel. Use restriction enzymes that generate blunt or 5' overhangs.[3][8]
Degraded RNA polymerase: The enzyme may have lost activity due to improper storage or handling.Ensure the RNA polymerase is stored at -20°C and kept on ice during reaction setup. If enzyme degradation is suspected, use a fresh aliquot or a new batch.
Suboptimal nucleotide concentrations: Low concentrations of any of the four NTPs can limit the transcription reaction.Ensure all NTPs, including the Biotin-UTP and unlabeled UTP, are at their optimal concentrations. You may need to increase the total NTP concentration.[8]
Biotinylated RNA is shorter than expected (premature termination) Secondary structure in the DNA template: The RNA polymerase may dissociate from the template at sites of strong secondary structure.Lower the incubation temperature of the transcription reaction (e.g., to 30°C or even 16°C) to slow down the polymerase and help it read through difficult regions.[9]
Low concentration of the limiting nucleotide: If using a high ratio of Biotin-UTP to UTP, the low concentration of the latter might cause stalling.Increase the concentration of the limiting nucleotide. This may involve adjusting the ratio of biotinylated to unlabeled UTP.[9]
High background in downstream applications (e.g., microarray, Northern blot) Excess unincorporated Biotin-UTP: Residual biotinylated nucleotides can bind to the detection reagents, causing high background.Ensure efficient removal of unincorporated nucleotides after the transcription reaction using methods like spin column chromatography or ethanol precipitation.
Over-labeling of the RNA probe: Too many biotin molecules on the RNA can lead to non-specific binding.Decrease the ratio of Biotin-UTP to unlabeled UTP in your transcription reaction. Optimize for the lowest labeling density that still provides adequate signal.

Data Presentation

FeatureBiotin-4-UTPBiotin-11-UTPThis compoundBiotin-36-UTP
Linker Arm Length ShortMedium (11 atoms)Long (16 atoms)Very Long (36 atoms)
Reported Incorporation Efficiency (RNA Polymerase) Generally considered an efficient substrate.Efficiently incorporated by T7, SP6, and T3 RNA polymerases.[2]Efficiently incorporated by T7, SP6, and T3 RNA polymerases.[4][6]Less commonly used for in vitro transcription; primarily designed for specific DNA polymerase applications.
Impact on Final Yield Data not widely available.Often reported to provide the highest yields of purified aRNA.[1]May slightly impede subsequent purification, potentially leading to lower final yields compared to Biotin-11-UTP.[1]Not typically used for maximizing RNA yield.
Steric Hindrance for Detection May have higher steric hindrance for streptavidin binding compared to longer linkers.The extended spacer arm is thought to reduce steric hindrance and improve accessibility for streptavidin.[2]Also provides good accessibility for streptavidin.Designed to significantly reduce steric hindrance in specific contexts.
Primary Applications RNA labeling.In vitro transcription for microarray target preparation, non-radioactive RNA probe synthesis.In vitro transcription for in situ hybridization and Northern blot probes.[4][6]Primarily used in DNA-based assays for mobility-shift analysis to detect single-base differences.

Experimental Protocols

Key Experiment: In Vitro Transcription with Biotin-UTP

This protocol provides a general methodology for generating biotin-labeled RNA probes using T7 RNA polymerase.

1. Template Preparation:

  • Linearize plasmid DNA containing the target sequence downstream of a T7 promoter using a restriction enzyme that generates blunt or 5' overhangs.

  • Purify the linearized template DNA by phenol/chloroform extraction and ethanol precipitation.

  • Resuspend the purified DNA in RNase-free water and quantify its concentration.

2. In Vitro Transcription Reaction Setup:

  • On ice, combine the following components in an RNase-free microcentrifuge tube in the order listed:

    • RNase-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • Ribonuclease Inhibitor

    • ATP, CTP, GTP Solution (e.g., 10 mM each)

    • Unlabeled UTP (concentration will vary based on desired ratio with Biotin-UTP)

    • Biotin-UTP (e.g., Biotin-11-UTP or this compound)

    • Linearized DNA template (0.5 - 1.0 µg)

    • T7 RNA Polymerase

  • Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

3. Incubation:

  • Incubate the reaction at 37°C for 2 hours. For some templates, a lower temperature (e.g., 30°C) or a longer incubation time may be beneficial.

4. DNase Treatment (Optional but Recommended):

  • To remove the DNA template, add RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

5. Purification of Biotinylated RNA:

  • Purify the biotinylated RNA from unincorporated nucleotides, enzymes, and buffer components using a spin column-based RNA purification kit or by ethanol precipitation.

6. Quantification and Quality Control:

  • Determine the concentration of the purified biotinylated RNA using a spectrophotometer (e.g., NanoDrop).

  • Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose gel.

Note: The optimal ratio of Biotin-UTP to unlabeled UTP should be determined empirically for each application. A common starting point is a 1:3 ratio.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC plasmid Plasmid DNA with T7 Promoter linearize Linearize with Restriction Enzyme plasmid->linearize purify_dna Purify Linearized DNA linearize->purify_dna setup_rxn Assemble Transcription Reaction (T7 RNA Polymerase, NTPs, Biotin-UTP) purify_dna->setup_rxn incubate Incubate at 37°C setup_rxn->incubate dnase DNase Treatment incubate->dnase purify_rna Purify Biotinylated RNA (Spin Column) dnase->purify_rna quantify Quantify and Assess Quality (Spectrophotometry, Gel Electrophoresis) purify_rna->quantify final_product Biotinylated RNA Probe quantify->final_product

Caption: Workflow for Biotin-UTP Incorporation via In Vitro Transcription.

linker_arm_logic cluster_linker Linker Arm Length cluster_factors Experimental Considerations cluster_outcome Outcome short_linker Shorter Linker (e.g., Biotin-4-UTP) incorporation Incorporation Efficiency (Generally Similar) short_linker->incorporation purification Purification Efficiency short_linker->purification detection Detection Accessibility (Streptavidin Binding) short_linker->detection long_linker Longer Linker (e.g., Biotin-11/16-UTP) long_linker->incorporation long_linker->purification long_linker->detection outcome_long Higher Yield of Purified Product & Reduced Steric Hindrance purification->outcome_long outcome_short Potentially Higher Steric Hindrance detection->outcome_short detection->outcome_long

Caption: Impact of Linker Arm Length on Experimental Factors.

References

Technical Support Center: Biotin-16-UTP Probe Signal Amplification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize signal amplification for Biotin-16-UTP labeled probes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind signal amplification for this compound probes?

This compound is a modified uridine (B1682114) triphosphate that can be incorporated into RNA probes during in vitro transcription. The biotin (B1667282) molecule then serves as a high-affinity tag for detection. Signal amplification is typically achieved by the strong binding of biotin to streptavidin or avidin (B1170675), which can be conjugated to a reporter enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP).[1][2][3][4] These enzymes catalyze a reaction that produces a colored precipitate or a fluorescent signal at the location of the probe, thereby amplifying the signal. For even greater amplification, techniques like Tyramide Signal Amplification (TSA) can be employed.[5][6][7][8]

Q2: What are the common causes of weak or no signal in my experiment?

Several factors can contribute to weak or absent signals when using this compound probes:

  • Inefficient Probe Labeling: The incorporation of this compound during in vitro transcription may be suboptimal.[9][10]

  • Low Probe Concentration: The concentration of the labeled probe used for hybridization may be too low.

  • Poor Hybridization Conditions: Suboptimal temperature, salt concentration, or incubation time during hybridization can lead to inefficient probe binding to the target sequence.

  • Target RNA Degradation: The target RNA in the sample may be degraded.

  • Ineffective Detection System: The streptavidin-enzyme conjugate may have lost activity, or the substrate may be old or improperly prepared.[11]

  • Insufficient Signal Amplification: For low-abundance targets, a standard detection method may not be sensitive enough, necessitating the use of an amplification system like TSA.[7][12]

Q3: How can I increase the signal intensity of my this compound probe?

To enhance the signal, consider the following strategies:

  • Optimize Probe Labeling: Adjust the ratio of this compound to unlabeled UTP during the in vitro transcription reaction. A 35-50% substitution is often a good starting point.[9][13]

  • Increase Probe Concentration: Titrate the probe concentration to find the optimal balance between signal and background.

  • Optimize Hybridization Conditions: Empirically determine the best hybridization temperature, buffer composition, and incubation time for your specific probe and target.

  • Use a Signal Amplification System: Employing a technique like Tyramide Signal Amplification (TSA) can dramatically increase signal intensity by depositing a high density of labels at the target site.[5][7][8][14]

  • Improve Detection Reagent Activity: Ensure your streptavidin-HRP/AP conjugate is active and use a fresh, properly prepared substrate.

Q4: What is Tyramide Signal Amplification (TSA) and when should I use it?

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive detection method that can increase signal strength by up to 100-fold.[7][8] It is particularly useful for detecting low-abundance targets.[7][12] The workflow involves the standard hybridization of a biotinylated probe, followed by binding of streptavidin-HRP. The HRP enzyme then catalyzes the conversion of a labeled tyramide substrate into a reactive form that covalently binds to nearby tyrosine residues on proteins at the site of hybridization. This local deposition of numerous labels results in significant signal amplification.[5][6]

Troubleshooting Guide

Problem 1: High Background Signal

High background can obscure specific signals and lead to false-positive results.

Potential Cause Recommended Solution
Endogenous Biotin Tissues, especially kidney, liver, and brain, can have high levels of endogenous biotin, which will be detected by the streptavidin conjugate.[2][12] Pre-treat samples with an avidin/biotin blocking kit. This involves sequential incubation with avidin to block endogenous biotin, followed by incubation with free biotin to saturate the biotin-binding sites on the avidin.[15][16]
Nonspecific Binding of Probe - Increase the stringency of post-hybridization washes (higher temperature, lower salt concentration). - Include blocking agents like sheared salmon sperm DNA or yeast tRNA in the hybridization buffer. - Optimize the probe concentration; excessively high concentrations can lead to nonspecific binding.
Nonspecific Binding of Detection Reagents - Use a high-quality blocking buffer (e.g., 1-5% BSA or casein) before applying the streptavidin conjugate.[1][17] Ensure the blocking agent is free of biotin.[1] - Optimize the concentration of the streptavidin-HRP conjugate.[18] - Increase the number and duration of washes after incubation with the streptavidin conjugate.[19]
Issues with Blocking Agents Avoid using non-fat dry milk in blocking buffers for streptavidin-based detection, as it contains endogenous biotin.[1] Use high-purity BSA or specialized commercial blocking solutions.
Endogenous Peroxidase Activity (for HRP-based detection) If using a streptavidin-HRP conjugate, quench endogenous peroxidase activity by pre-treating the sample with 3% hydrogen peroxide.[19]
Problem 2: Weak or No Signal

A lack of signal can be due to a variety of factors throughout the experimental workflow.

Potential Cause Recommended Solution
Inefficient Probe Labeling - Verify the integrity of your template DNA.[9] - Optimize the ratio of this compound to UTP in the labeling reaction. Ratios between 1:2 and 1:1 (Biotin-UTP:UTP) are common starting points.[10] - Confirm the activity of the RNA polymerase. - After labeling, purify the probe to remove unincorporated nucleotides.[4] You can check for labeling efficiency by running the labeled and unlabeled probes on an agarose (B213101) gel; the labeled probe should migrate slower.[20]
Probe Degradation - Use RNase-free reagents and techniques throughout the experiment. - Store probes at -80°C.
Low Target Abundance - Increase the amount of starting material (e.g., total RNA). - Employ a signal amplification method like Tyramide Signal Amplification (TSA).[5][7][21]
Suboptimal Hybridization - Optimize hybridization temperature based on the probe's melting temperature (Tm). - Increase hybridization time (e.g., overnight). - Ensure the hybridization buffer components are at the correct concentrations.
Ineffective Detection - Use a fresh dilution of the streptavidin-HRP conjugate. Do not reuse diluted enzyme conjugates.[11] - Confirm the substrate is not expired and is prepared correctly. - Optimize the concentration of the streptavidin-HRP conjugate.[18]

Experimental Protocols

Protocol 1: Standard In Situ Hybridization with this compound Probe and Streptavidin-HRP Detection

This protocol provides a general workflow. Specific incubation times and temperatures may require optimization.

  • Sample Preparation: Prepare tissue sections or cells on slides and perform fixation and permeabilization steps as required for your sample type.

  • Pre-hybridization: Incubate the sample in hybridization buffer without the probe for at least 1 hour at the hybridization temperature.

  • Hybridization: Dilute the this compound labeled probe in hybridization buffer to the desired concentration. Apply the probe solution to the sample, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature.

  • Post-hybridization Washes: Perform a series of stringent washes to remove the unbound probe. This typically involves washes with decreasing concentrations of SSC buffer and increasing temperature.

  • Blocking: Block nonspecific binding sites by incubating the sample in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[17]

  • Streptavidin-HRP Incubation: Incubate the sample with a diluted solution of streptavidin-HRP conjugate for 1-2 hours at room temperature.

  • Washes: Wash the sample several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound streptavidin-HRP.

  • Signal Development: Add the HRP substrate (e.g., DAB or a fluorescent substrate) and incubate until the desired signal intensity is reached.

  • Stopping and Mounting: Stop the reaction by washing with distilled water. Counterstain if desired, and then mount the slides.

Protocol 2: Tyramide Signal Amplification (TSA)

This protocol follows steps 1-7 of the standard protocol above.

  • Tyramide Deposition: Incubate the sample with the biotinylated tyramide working solution for a short period (e.g., 5-10 minutes) at room temperature.[19]

  • Washes: Wash thoroughly with wash buffer.

  • Signal Detection: The deposited biotin can now be detected.

    • For Chromogenic Detection: Incubate with streptavidin-AP or streptavidin-HRP, followed by the appropriate substrate.

    • For Fluorescent Detection: Incubate with a streptavidin-fluorophore conjugate.

  • Final Washes and Mounting: Wash, counterstain if necessary, and mount the slides.

Visualizations

experimental_workflow cluster_prep Sample & Probe Preparation cluster_hybridization Hybridization cluster_detection Signal Detection cluster_tsa Tyramide Signal Amplification (Optional) Probe_Labeling Probe Labeling with This compound Hybridization Hybridization with Biotinylated Probe Probe_Labeling->Hybridization Sample_Prep Sample Preparation (Fixation, Permeabilization) Prehybridization Prehybridization Sample_Prep->Prehybridization Prehybridization->Hybridization Post_Hybridization_Washes Post-Hybridization Washes Hybridization->Post_Hybridization_Washes Blocking Blocking (e.g., BSA) Post_Hybridization_Washes->Blocking Streptavidin_HRP Streptavidin-HRP Incubation Blocking->Streptavidin_HRP Detection_Washes Washes Streptavidin_HRP->Detection_Washes Substrate Substrate Incubation (e.g., DAB) Detection_Washes->Substrate TSA_Incubation Biotinylated Tyramide Incubation Detection_Washes->TSA_Incubation Optional Amplification TSA_Washes Washes TSA_Incubation->TSA_Washes TSA_Detection Secondary Detection (Streptavidin-Fluorophore/Enzyme) TSA_Washes->TSA_Detection

Caption: Experimental workflow for in situ hybridization with a this compound probe.

troubleshooting_logic cluster_weak Troubleshooting Weak Signal cluster_high Troubleshooting High Background Start Experiment Outcome Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Good_Signal Good Signal-to-Noise Start->Good_Signal Check_Probe Check Probe Labeling & Integrity Weak_Signal->Check_Probe Block_Endogenous Block Endogenous Biotin High_Background->Block_Endogenous Optimize_Hyb Optimize Hybridization Conditions Check_Probe->Optimize_Hyb If probe is OK Amplify_Signal Use Signal Amplification (e.g., TSA) Optimize_Hyb->Amplify_Signal If signal still weak Optimize_Blocking Optimize Blocking Steps (BSA, Casein) Block_Endogenous->Optimize_Blocking If background persists Increase_Washes Increase Wash Stringency Optimize_Blocking->Increase_Washes If background persists

Caption: Troubleshooting logic for common issues with this compound probes.

tsa_pathway Target_RNA Target RNA Biotin_Probe This compound Probe Target_RNA->Biotin_Probe Hybridization Streptavidin_HRP Streptavidin-HRP Biotin_Probe->Streptavidin_HRP Binding Reactive_Tyramide Reactive Biotinylated Tyramide Streptavidin_HRP->Reactive_Tyramide HRP catalyzes activation of Biotin_Tyramide Biotinylated Tyramide (Substrate) Biotin_Tyramide->Reactive_Tyramide Deposited_Biotin Deposited Biotin (Amplified Signal) Reactive_Tyramide->Deposited_Biotin Covalent binding to nearby proteins Detection Detection with Streptavidin-Fluorophore/Enzyme Deposited_Biotin->Detection

Caption: The Tyramide Signal Amplification (TSA) pathway for enhanced detection.

References

Technical Support Center: Optimizing Hybridization with Biotin-16-UTP Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their hybridization experiments using Biotin-16-UTP labeled probes.

Troubleshooting Guide

This guide addresses common issues encountered during hybridization experiments in a question-and-answer format, providing potential causes and actionable solutions.

High Background

Question: Why am I observing high background in my hybridization experiment?

Answer: High background can obscure specific signals and lead to misinterpretation of results. Several factors can contribute to this issue:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the membrane or tissue is a primary cause of high background.[1] Using blocking agents like BSA, casein, or nonfat milk powder can help saturate these sites.[1] For applications involving biotin-avidin complexes, casein is often recommended.[2] In some cases, endogenous biotin (B1667282) in tissues can be a source of background, which can be addressed by using an avidin/biotin blocking step before probe hybridization.[3][4]

  • Probe Concentration Too High: An excessive concentration of the biotinylated probe can lead to non-specific binding.[5] It is crucial to optimize the probe concentration, and a dilution series is often recommended to find the optimal balance between signal and background.[6]

  • Insufficient Washing: Inadequate or insufficiently stringent post-hybridization washes can fail to remove unbound or non-specifically bound probes.[5] Increasing the temperature and duration of washes, or decreasing the salt concentration (e.g., using a lower concentration of SSC), can enhance stringency.[7]

  • Hybridization Temperature Too Low: A hybridization temperature that is too low can allow the probe to bind to partially complementary sequences, resulting in non-specific signals.[7]

  • Contaminated Reagents: Contamination of buffers or reagents with nucleases or other impurities can lead to high background. Always use high-quality, nuclease-free reagents.

Low or No Signal

Question: What are the potential reasons for weak or absent signals in my experiment?

Answer: A lack of signal can be frustrating. Here are some common causes and solutions:

  • Poor Probe Labeling Efficiency: The incorporation of this compound into the probe may be inefficient. It is advisable to verify the labeling efficiency, for instance, by running the labeled probe on an agarose (B213101) gel to check for a size shift compared to an unlabeled control.[5] The ratio of this compound to unlabeled UTP can be optimized; a 35% substitution of this compound is often a good starting point for in vitro transcription.[8][9]

  • Low Probe Concentration: The concentration of the probe in the hybridization buffer may be too low to generate a detectable signal.[5] Ensure you are using an adequate amount of probe, which may require optimization.[5]

  • Degraded RNA/DNA Target: The target nucleic acid in your sample may be degraded. It's important to handle samples carefully to prevent nuclease contamination and to verify the integrity of the RNA or DNA before proceeding with hybridization.[5]

  • Inefficient Hybridization: The hybridization conditions, such as temperature and time, may not be optimal. Increasing the hybridization time can sometimes improve signal strength.[5]

  • Overly Stringent Washes: Post-hybridization washes that are too stringent (e.g., excessively high temperature or low salt concentration) can strip the specifically bound probe from the target.[5]

  • Ineffective Signal Detection: Issues with the detection reagents, such as inactive streptavidin-enzyme conjugate or expired substrate, can lead to a lack of signal.

Non-Specific Binding

Question: I am seeing discrete, non-specific bands or spots. What could be the cause?

Answer: Non-specific binding can manifest as distinct, unwanted signals. Here are some potential reasons:

  • Repetitive Sequences in the Probe: If the probe contains repetitive sequences, it may bind to multiple sites in the genome, leading to non-specific bands.

  • Probe Self-Annealing: The probe sequence may have regions of self-complementarity, causing it to fold on itself and potentially bind non-specifically.

  • Drying of the Membrane/Slide: Allowing the membrane or slide to dry out at any stage after the pre-hybridization step can cause the probe to bind irreversibly and non-specifically.

  • Particulate Matter in Buffers: The presence of precipitates or particulate matter in the hybridization or blocking buffers can lead to spotty background. Ensure all solutions are well-dissolved and filtered if necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and techniques of hybridization with this compound labeled probes.

Probe Design and Labeling

Question: How do I determine the optimal hybridization temperature for my probe?

Answer: The optimal hybridization temperature is crucial for the specificity of your experiment. It is typically calculated based on the melting temperature (Tm) of the probe-target hybrid. The Tm is the temperature at which 50% of the duplexes dissociate. Several formulas can be used to estimate the Tm, depending on the length of the probe.[6][7]

For longer probes (>50 nucleotides), a common formula is: Tm = 81.5°C + 16.6(logM) + 0.41(%GC) - 0.61(%formamide) - (600/n)[7] Where M is the molar concentration of monovalent cations, %GC is the percentage of guanine (B1146940) and cytosine bases, %formamide (B127407) is the concentration of formamide in the hybridization buffer, and n is the length of the probe in bases.[7]

For shorter oligonucleotide probes (14-20 base pairs), a simpler formula is often used: Tm = 2°C x (number of A+T pairs) + 4°C x (number of G+C pairs)[7]

The optimal hybridization temperature is typically set 5-10°C below the calculated Tm.[6]

Question: What is the recommended concentration for my biotinylated probe?

Answer: The optimal probe concentration needs to be determined empirically for each probe and application. However, a general starting range for different applications is provided in the table below. It is often beneficial to perform a titration experiment to find the concentration that gives the best signal-to-noise ratio.[6]

Hybridization and Washing

Question: What are the key components of a hybridization buffer and what are their functions?

Answer: A typical hybridization buffer contains several components that work together to ensure specific and efficient binding of the probe to the target.

  • Formamide: This is a denaturing agent that lowers the melting temperature of the nucleic acid duplex, allowing hybridization to be carried out at a lower, less damaging temperature.[10]

  • Salt (e.g., SSC): The salt concentration influences the stringency of the hybridization. Higher salt concentrations promote hybridization, while lower concentrations increase stringency.[7]

  • Blocking Agents (e.g., Denhardt's solution, sheared salmon sperm DNA): These components are included to block non-specific binding sites on the membrane or tissue, thereby reducing background signal.[10]

  • Detergent (e.g., SDS): Detergents help to reduce non-specific binding of the probe.[7]

  • Dextran Sulfate: This polymer can be included to increase the effective probe concentration and accelerate the hybridization rate.[10]

Question: How does wash stringency affect my results?

Answer: The stringency of the post-hybridization washes is critical for removing non-specifically bound probes and reducing background. Stringency is influenced by temperature and salt concentration.[7]

  • High Stringency Washes: These are performed at higher temperatures and/or lower salt concentrations. They are more effective at removing probes that are not perfectly complementary to the target sequence.

  • Low Stringency Washes: These are performed at lower temperatures and/or higher salt concentrations and are less effective at removing mismatched probes.

It is common to perform a series of washes with increasing stringency to achieve the desired level of specificity.[6]

Data Presentation

Table 1: Recommended Starting Concentrations for Biotinylated Probes

ApplicationRecommended Starting Concentration
In Situ Hybridization (ISH)1 - 10 ng/µL
Northern Blotting10 - 100 ng/mL
Southern Blotting10 - 100 ng/mL

Table 2: Common Hybridization Buffer Components and Their Functions

ComponentTypical ConcentrationFunction
Formamide50%Lowers hybridization temperature
SSC (Saline-Sodium Citrate)5xProvides salt for hybridization
Denhardt's Solution50x stock diluted to 1xBlocks non-specific binding
Sheared Salmon Sperm DNA100 µg/mLBlocks non-specific binding
SDS (Sodium Dodecyl Sulfate)0.1 - 1%Reduces non-specific binding
Dextran Sulfate10%Accelerates hybridization rate

Experimental Protocols

Protocol 1: In Situ Hybridization (ISH) on Paraffin-Embedded Sections

This protocol provides a general workflow for performing ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections using a this compound labeled RNA probe.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, 70%, and 50% ethanol (B145695).

    • Rinse with PBS for 5 minutes.

  • Antigen Retrieval (if necessary):

    • This step may be required to unmask the target nucleic acid. Common methods include heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) or enzymatic digestion with proteinase K.[11][12] The optimal method and incubation time should be determined empirically.

  • Pre-hybridization:

    • Wash slides in PBS.

    • Incubate sections in hybridization buffer without the probe for 1-2 hours at the determined hybridization temperature. This step helps to block non-specific binding sites.

  • Hybridization:

    • Denature the biotinylated probe by heating at 80-95°C for 5-10 minutes, then immediately place on ice.

    • Dilute the denatured probe in pre-warmed hybridization buffer to the desired final concentration.

    • Remove the pre-hybridization solution from the slides and add the probe-containing hybridization buffer.

    • Cover with a coverslip and incubate in a humidified chamber overnight at the optimal hybridization temperature.

  • Post-Hybridization Washes:

    • Carefully remove the coverslips.

    • Perform a series of washes with increasing stringency to remove unbound probe. A typical wash series might be:

      • 2x SSC at room temperature for 10 minutes.

      • 1x SSC at 37°C for 15 minutes.

      • 0.5x SSC at 42°C for 15 minutes.

    • The exact temperatures and salt concentrations should be optimized for your specific probe and target.

  • Signal Detection:

    • Block endogenous peroxidase or phosphatase activity if using an enzyme-based detection system.

    • Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP).

    • Wash to remove unbound conjugate.

    • Add the appropriate substrate (e.g., DAB for HRP or NBT/BCIP for AP) and incubate until the desired color intensity is reached.

    • Stop the reaction by rinsing with water.

  • Counterstaining and Mounting:

    • Counterstain with a suitable nuclear stain (e.g., hematoxylin (B73222) or DAPI).

    • Dehydrate the sections through an ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Northern Blotting with this compound Labeled Probes

This protocol outlines the key steps for performing a Northern blot to detect specific RNA transcripts using a this compound labeled probe.

  • RNA Electrophoresis and Transfer:

    • Separate total RNA or mRNA by denaturing agarose gel electrophoresis.

    • Transfer the RNA from the gel to a positively charged nylon membrane via capillary transfer or electroblotting.

    • Crosslink the RNA to the membrane using UV irradiation or baking.

  • Pre-hybridization:

    • Place the membrane in a hybridization bottle or bag.

    • Add pre-hybridization buffer (e.g., ULTRAhyb™-Oligo buffer) and incubate for at least 1 hour at the determined hybridization temperature (a starting point of 42°C is often recommended).[5] This step blocks non-specific binding sites on the membrane.

  • Hybridization:

    • Denature the biotinylated probe by heating at 95°C for 5-10 minutes and then chilling on ice.[5]

    • Add the denatured probe to fresh, pre-warmed hybridization buffer.

    • Remove the pre-hybridization buffer and add the probe-containing hybridization solution to the membrane.

    • Incubate overnight with gentle agitation at the hybridization temperature.

  • Post-Hybridization Washes:

    • Remove the hybridization solution.

    • Perform a series of washes to remove unbound probe. A typical wash protocol might include:

      • Two 5-minute washes with a low-stringency wash solution (e.g., 2x SSC, 0.1% SDS) at room temperature.

      • Two 15-minute washes with a high-stringency wash solution (e.g., 0.1x SSC, 0.1% SDS) at a higher temperature (e.g., 50-65°C). The temperature of the high-stringency wash is a critical parameter to optimize.

  • Signal Detection:

    • Block the membrane with a suitable blocking buffer (e.g., Odyssey Blocking Buffer with 1% SDS) for 30-60 minutes at room temperature.[5]

    • Incubate the membrane with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP) or a streptavidin-fluorophore conjugate diluted in blocking buffer for 30-60 minutes at room temperature.

    • Wash the membrane several times with a wash buffer (e.g., PBST) to remove unbound conjugate.

    • For enzymatic detection, incubate the membrane with a chemiluminescent or colorimetric substrate and visualize the signal. For fluorescent detection, image the membrane using an appropriate imaging system.

Visualizations

Experimental_Workflow cluster_Probe_Preparation Probe Preparation cluster_Sample_Preparation Sample Preparation cluster_Hybridization_Detection Hybridization & Detection Template_DNA Template DNA (linearized plasmid or PCR product) In_Vitro_Transcription In Vitro Transcription with this compound Template_DNA->In_Vitro_Transcription Probe_Purification Probe Purification In_Vitro_Transcription->Probe_Purification Hybridization Hybridization with Biotinylated Probe Probe_Purification->Hybridization Tissue_Sectioning Tissue Sectioning / RNA Extraction Fixation_Permeabilization Fixation & Permeabilization (ISH) / Gel Electrophoresis & Transfer (Blotting) Tissue_Sectioning->Fixation_Permeabilization Prehybridization Pre-hybridization (Blocking) Fixation_Permeabilization->Prehybridization Prehybridization->Hybridization Post_Hybridization_Washes Post-Hybridization Washes Hybridization->Post_Hybridization_Washes Signal_Detection Signal Detection (Streptavidin Conjugate & Substrate) Post_Hybridization_Washes->Signal_Detection Data_Analysis Data Analysis (Microscopy / Imaging) Signal_Detection->Data_Analysis

Caption: Experimental workflow for hybridization with biotinylated probes.

Troubleshooting_Tree Start Start Troubleshooting Problem Identify the Primary Issue Start->Problem High_Background High Background Problem->High_Background High Background Low_Signal Low or No Signal Problem->Low_Signal Low/No Signal Non_Specific_Bands Non-Specific Bands/Spots Problem->Non_Specific_Bands Non-Specific Bands HB_Causes Potential Causes? High_Background->HB_Causes LS_Causes Potential Causes? Low_Signal->LS_Causes NSB_Causes Potential Causes? Non_Specific_Bands->NSB_Causes HB_Sol_Blocking Optimize Blocking - Increase blocking time/concentration - Use appropriate blocking agent - Add endogenous biotin block HB_Causes->HB_Sol_Blocking Inadequate Blocking HB_Sol_Probe Reduce Probe Concentration HB_Causes->HB_Sol_Probe Probe Conc. Too High HB_Sol_Washes Increase Wash Stringency - Increase temperature - Decrease salt concentration HB_Causes->HB_Sol_Washes Insufficient Washing HB_Sol_Temp Optimize Hybridization Temperature HB_Causes->HB_Sol_Temp Hyb. Temp. Too Low LS_Sol_Labeling Check Probe Labeling Efficiency LS_Causes->LS_Sol_Labeling Poor Labeling LS_Sol_Probe Increase Probe Concentration LS_Causes->LS_Sol_Probe Probe Conc. Too Low LS_Sol_Target Verify Target Integrity LS_Causes->LS_Sol_Target Degraded Target LS_Sol_Washes Decrease Wash Stringency LS_Causes->LS_Sol_Washes Washes Too Stringent LS_Sol_Detection Check Detection Reagents LS_Causes->LS_Sol_Detection Detection Issue NSB_Sol_Probe Redesign Probe (avoid repeats) NSB_Causes->NSB_Sol_Probe Repetitive Sequences NSB_Sol_Drying Prevent Membrane/Slide Drying NSB_Causes->NSB_Sol_Drying Drying NSB_Sol_Buffers Filter Buffers NSB_Causes->NSB_Sol_Buffers Particulates

Caption: Troubleshooting decision tree for hybridization experiments.

References

Technical Support Center: Purification of Biotin-16-UTP Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unincorporated Biotin-16-UTP from labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unincorporated this compound from my labeling reaction?

A1: Residual unincorporated this compound can lead to high background signals in downstream applications such as in situ hybridization (ISH) or microarray analysis. This is because the free biotinylated nucleotides can bind to the detection reagents (e.g., streptavidin-conjugates), resulting in non-specific signals that can obscure the true localization of your target molecule. Purifying the probe is a critical step to ensure the specificity of your experiment.[1]

Q2: What are the most common methods to purify my biotinylated probe?

A2: The two most prevalent and effective methods for removing unincorporated nucleotides are ethanol (B145695) precipitation and spin column chromatography (a form of gel filtration).[2] Both methods separate the larger, labeled nucleic acid probe from the smaller, unincorporated this compound molecules.

Q3: Which purification method should I choose?

A3: The choice between ethanol precipitation and spin columns depends on several factors, including the size and concentration of your labeled probe, your desired purity, and the required yield. Spin columns are generally faster and can be more efficient at removing nucleotides, especially for shorter probes.[3] Ethanol precipitation is a cost-effective method that can yield high recovery of larger nucleic acids but may be less efficient at completely removing unincorporated nucleotides.[4][5]

Q4: Can I use isopropanol (B130326) instead of ethanol for precipitation?

A4: Yes, isopropanol can be used for precipitation. It has the advantage of requiring a smaller volume (0.7-1 volume) compared to ethanol (2-2.5 volumes). However, isopropanol is less volatile, making the pellet harder to dissolve, and it has a higher tendency to co-precipitate salts, which can inhibit downstream enzymatic reactions.[6]

Q5: How can I improve the recovery of my labeled probe during purification?

A5: To enhance recovery, especially with low concentrations of nucleic acids, you can use a co-precipitant like glycogen (B147801) during ethanol precipitation.[7][8] For spin columns, ensuring you are using a column with the appropriate molecular weight cut-off for your probe size is crucial to prevent loss of the labeled product.[3] Adhering strictly to the manufacturer's protocol regarding sample volume and centrifugation speeds is also vital for optimal recovery.

Troubleshooting Guides

Problem 1: High Background in Downstream Applications (e.g., In Situ Hybridization)
Possible Cause Troubleshooting Steps
Incomplete removal of unincorporated this compound Purify the probe again using a spin column, which is highly effective at removing small molecules.[1] Alternatively, perform a second round of ethanol precipitation.
Probe concentration is too high Quantify your labeled probe and use the recommended concentration for your specific application. You may need to perform a dilution series to find the optimal concentration.
Non-specific binding of the probe Increase the stringency of your hybridization and wash steps. This can be achieved by increasing the temperature or decreasing the salt concentration of the buffers.[1][9] Adding a blocking agent to your hybridization buffer can also help.
Issues with the detection reagents Ensure your streptavidin-conjugate is not expired and has been stored correctly. Titrate the detection reagent to determine the optimal concentration that gives a strong signal with low background.
Problem 2: Low Yield of Labeled Probe After Purification
Possible Cause Troubleshooting Steps
Loss of probe during ethanol precipitation Ensure the pellet is visible after centrifugation. If not, consider using a co-precipitant like glycogen. Be careful not to aspirate the pellet when removing the supernatant. Do not over-dry the pellet, as this can make it difficult to resuspend.
Incorrect spin column usage Verify that the molecular weight cut-off of the spin column is appropriate for the size of your probe. Using a column with too large a pore size can lead to loss of the probe in the flow-through.[10] Ensure you are following the manufacturer's instructions for centrifugation speed and time.
Degradation of the nucleic acid Use nuclease-free water and reagents throughout the labeling and purification process to prevent degradation of your probe.
Initial labeling reaction was inefficient Before purification, it is advisable to run a small aliquot of the labeling reaction on a gel to confirm the synthesis of the biotinylated probe.

Comparison of Purification Methods

Parameter Ethanol Precipitation Spin Column Chromatography
Principle Precipitation of nucleic acids in the presence of salt and ethanol.Size exclusion chromatography; separates molecules based on size.
Efficiency of Unincorporated Nucleotide Removal Generally effective, but may have some carryover of small molecules.[10]Highly efficient at removing small molecules like unincorporated NTPs.
Typical Recovery of Labeled RNA 70-90% for a wide range of RNA sizes. Recovery of shorter probes (<200 nt) can be less efficient.>70% for RNA ≥ 25 nt (standard protocol); >70% for RNA ≥ 15 nt (modified protocol).[3]
Speed Can be time-consuming due to incubation and centrifugation steps.Rapid, often taking only a few minutes per sample.
Cost Low cost, as it only requires basic laboratory reagents.Higher cost due to the price of commercial spin column kits.
Best Suited For Larger RNA probes (>200 nt) where high yield is a priority and minor nucleotide carryover is acceptable.Purification of a wide range of probe sizes, especially shorter probes, and when high purity is critical for downstream applications.

Experimental Protocols

Protocol 1: Ethanol Precipitation of Biotinylated RNA

This protocol is adapted for a typical 20 µL in vitro transcription labeling reaction.

Materials:

  • 3 M Sodium Acetate (pH 5.2), nuclease-free

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold (prepared with nuclease-free water)

  • Glycogen (optional, 20 mg/mL), nuclease-free

  • Nuclease-free water

  • Microcentrifuge

Procedure:

  • To your 20 µL labeling reaction, add nuclease-free water to bring the total volume to 100 µL.

  • Add 10 µL of 3 M Sodium Acetate (pH 5.2).

  • (Optional) Add 1 µL of glycogen to act as a carrier.

  • Add 250 µL of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 30 minutes. For higher recovery of smaller fragments, incubation can be extended to overnight.

  • Centrifuge at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet. The pellet may be small and translucent.

  • Gently wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the purified biotinylated RNA pellet in a desired volume of nuclease-free water or TE buffer.

Protocol 2: Spin Column Purification of Biotinylated RNA

This protocol provides a general guideline for using a commercial spin column kit. Always refer to the manufacturer's specific instructions.

Materials:

  • Commercial RNA cleanup spin column kit (e.g., with a silica (B1680970) membrane)

  • Nuclease-free water or elution buffer provided with the kit

  • Ethanol (as required by the kit protocol)

  • Microcentrifuge

Procedure:

  • Adjust the volume of your labeling reaction to the volume recommended by the spin column manufacturer by adding nuclease-free water.

  • Add the binding buffer and ethanol to the sample as specified in the kit's protocol. Mix well by pipetting.

  • Transfer the mixture to the spin column placed in a collection tube.

  • Centrifuge for the recommended time and speed (e.g., 1 minute at ≥8,000 x g).

  • Discard the flow-through and place the spin column back into the collection tube.

  • Add the wash buffer to the column and centrifuge again. Repeat this wash step as instructed in the protocol.

  • After the final wash, discard the flow-through and centrifuge the empty column for an additional minute to remove any residual ethanol.

  • Place the spin column into a clean, nuclease-free collection tube.

  • Add the elution buffer or nuclease-free water directly to the center of the column membrane.

  • Incubate for 1-2 minutes at room temperature.

  • Centrifuge for 1-2 minutes to elute the purified biotinylated RNA.

Visualized Workflows and Logic

experimental_workflow cluster_labeling Biotin (B1667282) Labeling Reaction cluster_purification Purification cluster_analysis Downstream Application labeling In vitro transcription with This compound method_choice Choose Purification Method labeling->method_choice ethanol_precip Ethanol Precipitation method_choice->ethanol_precip Cost-effective, good for large probes spin_column Spin Column Chromatography method_choice->spin_column High purity, good for all probe sizes application e.g., In Situ Hybridization, Microarray ethanol_precip->application spin_column->application

Caption: Experimental workflow for biotin labeling and purification.

troubleshooting_logic cluster_high_bg High Background cluster_low_yield Low Yield start Problem Encountered bg_check Check Probe Purity start->bg_check High Background yield_check Review Purification Method start->yield_check Low Yield repurify Re-purify with Spin Column bg_check->repurify Impure check_conc Optimize Probe Concentration bg_check->check_conc Pure check_stringency Increase Wash Stringency check_conc->check_stringency check_pellet Use Co-precipitant (Ethanol Precipitation) yield_check->check_pellet Ethanol Precip. check_column Verify Column MWCO yield_check->check_column Spin Column check_degradation Use Nuclease-Free Reagents check_column->check_degradation

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Head-to-Head Comparison of Biotin-16-UTP and Biotin-11-UTP for High-Fidelity RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in RNA studies, the choice of labeling reagent is critical for the success of downstream applications. This guide provides an objective comparison of two commonly used biotinylated uridine (B1682114) triphosphates (UTPs), Biotin-16-UTP and Biotin-11-UTP, to inform the selection of the optimal reagent for your specific experimental needs.

The fundamental difference between this compound and Biotin-11-UTP lies in the length of the spacer arm that connects the biotin (B1667282) molecule to the uridine nucleotide. This compound features a 16-atom linker, while Biotin-11-UTP has a shorter, 11-atom linker. This structural variation can influence several aspects of RNA labeling and detection, including enzymatic incorporation, purification efficiency, and the accessibility of the biotin moiety for detection by streptavidin conjugates.

Performance Comparison: Linker Length Matters

Experimental evidence suggests that the choice between a 16-atom and an 11-atom linker involves a trade-off between RNA yield and potential steric hindrance. While the incorporation efficiency of the biotinylated UTP by RNA polymerases appears to be unaffected by the linker length, the subsequent purification and downstream applications can be impacted.

A key study demonstrated that for the synthesis of amplified RNA (aRNA), Biotin-11-UTP provided higher yields.[1] The longer linker arm of this compound was found to slightly impede the purification of the aRNA.[1] However, for applications where the detection of the biotin label is paramount, such as in situ hybridization or Northern blotting, a longer linker is often thought to be advantageous. The extended spacer arm of this compound can reduce steric hindrance, potentially allowing for more efficient binding of bulky streptavidin-enzyme conjugates.[2]

The optimal choice, therefore, depends on the specific requirements of the experiment. If maximizing the yield of labeled RNA is the primary concern, Biotin-11-UTP may be the preferred reagent. If the highest sensitivity in detection is required and potential purification challenges can be managed, the longer linker of this compound might offer an advantage.

FeatureThis compoundBiotin-11-UTPReference
Linker Arm Length 16 atoms11 atomsN/A
Enzymatic Incorporation Efficiently incorporated by SP6, T3, and T7 RNA polymerases.[3]Efficiently incorporated by SP6, T3, and T7 RNA polymerases.N/A
aRNA Yield May result in slightly lower yields due to purification impedance.Demonstrated to provide higher yields of aRNA.[1][1]
Purification The longer linker arm can slightly impede aRNA purification.[1]Less impedance during aRNA purification.[1]
Steric Hindrance The longer linker may reduce steric hindrance for streptavidin binding.The shorter linker may result in more steric hindrance with bulky detection molecules.[2]
Signal-to-Noise Ratio Optimized ratios of biotin-UTP to unlabeled UTP are crucial for achieving high signal-to-noise.An optimized ratio of biotin-UTP to unlabeled UTP has been shown to provide a high signal-to-noise ratio on microarrays.[1][1]

Visualizing the Difference: Chemical Structures

The difference in the linker arm length between the two molecules is a key determinant of their performance characteristics.

G Chemical Structure of Biotinylated UTPs cluster_0 Biotin-11-UTP cluster_1 This compound Biotin11 Biotin - (CH2)n - UTP (n=11 atoms) Biotin16 Biotin - (CH2)n - UTP (n=16 atoms)

Caption: Structural difference between Biotin-11-UTP and this compound.

Experimental Protocols: A Guide to In Vitro RNA Labeling

The following is a generalized protocol for the in vitro transcription of biotinylated RNA probes. This protocol is applicable to both this compound and Biotin-11-UTP and should be optimized for specific templates and applications.

Materials:

  • Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

  • This compound or Biotin-11-UTP (10 mM stock)

  • ATP, GTP, CTP (10 mM stocks of each)

  • UTP (10 mM stock)

  • 10X Transcription Buffer

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA (0.5 M)

  • Purification columns or reagents (e.g., spin columns, lithium chloride precipitation)

Procedure:

  • Thaw Reagents: Thaw all frozen reagents on ice. Keep enzymes on ice.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, assemble the following reaction mixture. The ratio of biotinylated UTP to unlabeled UTP can be optimized, with a common starting point being a 1:3 or 1:2 ratio.

ComponentVolumeFinal Concentration
10X Transcription Buffer2 µL1X
ATP, GTP, CTP Mix (10 mM each)2 µL1 mM each
UTP (10 mM)0.65 µL0.65 mM
This compound or Biotin-11-UTP (10 mM)0.35 µL0.35 mM
Linearized Template DNA (1 µg/µL)1 µL1 µg
RNase Inhibitor1 µL
T7/SP6/T3 RNA Polymerase2 µL
Nuclease-free Waterto 20 µL
  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop Reaction: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Purify the biotinylated RNA probe using a spin column, lithium chloride precipitation, or other suitable method to remove unincorporated nucleotides, enzymes, and salts.

  • Quantification and Quality Control: Determine the concentration and integrity of the labeled RNA probe using a spectrophotometer and/or gel electrophoresis.

G In Vitro Transcription Workflow for Biotinylated RNA Probes cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Transcription A Linearized DNA Template D Assemble Reaction Mix A->D B NTPs + Biotin-UTP B->D C RNA Polymerase & Buffer C->D E Incubate at 37°C D->E 2 hours F DNase Treatment E->F Optional G Purify RNA Probe E->G F->G H Quantify & QC G->H

Caption: Workflow for in vitro transcription of biotinylated RNA probes.

Conclusion

The selection between this compound and Biotin-11-UTP for RNA labeling is a nuanced decision that should be guided by the specific goals of the experiment. For applications where maximizing the final yield of purified, labeled RNA is paramount, such as in the preparation of aRNA for microarrays, the shorter linker of Biotin-11-UTP appears to be advantageous due to reduced interference with purification processes.[1] Conversely, for applications demanding the highest sensitivity of detection, such as in situ hybridization or Northern blotting where the interaction with streptavidin conjugates is critical, the longer linker of This compound may offer a benefit by minimizing steric hindrance, although this may come at the cost of a slightly lower recovery of the final probe. Researchers should consider these trade-offs and may need to empirically determine the optimal reagent for their specific system.

References

A Head-to-Head Comparison of Biotin-16-UTP and Digoxigenin-UTP for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in in situ hybridization (ISH), the choice of nucleic acid labeling and detection system is paramount to achieving sensitive and specific results. Among the most established non-radioactive labeling methods are those utilizing Biotin-16-UTP and Digoxigenin-UTP. This guide provides an objective comparison of these two haptens, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal system for their specific needs.

Performance Comparison: this compound vs. Digoxigenin-UTP

The decision between biotin (B1667282) and digoxigenin (B1670575) labeling hinges on several key performance indicators, including sensitivity, specificity, and the potential for background interference.

Performance MetricThis compoundDigoxigenin-UTPKey Considerations
Sensitivity High sensitivity achievable, particularly with multi-step detection protocols.[1][2] Single-step detection can be less sensitive.[1][2]Generally considered to offer high sensitivity, comparable to or exceeding biotin-based methods.[1][3][4] Enzyme-based one-step detection protocols have been shown to provide high sensitivity.[1][2]The choice of detection system significantly impacts the final sensitivity for both labels.
Specificity & Background Prone to high background in tissues with high levels of endogenous biotin (e.g., kidney, liver, brain).[1][2]Lower non-specific background staining compared to biotin methods, especially in tissues with endogenous biotin.[3][4][5]Digoxigenin is the preferred choice for tissues known to have high endogenous biotin levels to avoid false-positive signals.[1][2][5]
Detection System Typically detected using streptavidin or avidin (B1170675) conjugated to an enzyme (e.g., alkaline phosphatase, horseradish peroxidase).[6]Detected using a high-affinity anti-digoxigenin antibody conjugated to an enzyme.[3][4]A variety of amplification techniques are available for both systems to enhance signal intensity.
Double Labeling Can be used in conjunction with digoxigenin for double in situ hybridization experiments.[3][4]Can be used in conjunction with biotin or other haptens like fluorescein (B123965) for multi-target detection.[7]The distinct detection systems for biotin and digoxigenin allow for simultaneous visualization of different nucleic acid sequences.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for in situ hybridization using this compound and Digoxigenin-UTP labeled probes.

Biotin_ISH_Workflow cluster_prep Probe Preparation cluster_ish In Situ Hybridization cluster_detection Detection Template_DNA Template DNA In_Vitro_Transcription In Vitro Transcription (with this compound) Template_DNA->In_Vitro_Transcription Biotin_Probe Biotinylated RNA Probe In_Vitro_Transcription->Biotin_Probe Hybridization Hybridization Biotin_Probe->Hybridization Tissue_Section Tissue Section (with Target mRNA) Tissue_Section->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Blocking Blocking Washing->Blocking Streptavidin_Enzyme Streptavidin-Enzyme Conjugate Incubation Blocking->Streptavidin_Enzyme Substrate Substrate Addition (e.g., NBT/BCIP) Streptavidin_Enzyme->Substrate Signal Signal Visualization Substrate->Signal

This compound ISH Workflow

Digoxigenin_ISH_Workflow cluster_prep Probe Preparation cluster_ish In Situ Hybridization cluster_detection Detection Template_DNA Template DNA In_Vitro_Transcription In Vitro Transcription (with Digoxigenin-UTP) Template_DNA->In_Vitro_Transcription DIG_Probe Digoxigenin-labeled RNA Probe In_Vitro_Transcription->DIG_Probe Hybridization Hybridization DIG_Probe->Hybridization Tissue_Section Tissue Section (with Target mRNA) Tissue_Section->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Blocking Blocking Washing->Blocking Anti_DIG_Enzyme Anti-DIG-Enzyme Conjugate Incubation Blocking->Anti_DIG_Enzyme Substrate Substrate Addition (e.g., NBT/BCIP) Anti_DIG_Enzyme->Substrate Signal Signal Visualization Substrate->Signal

Digoxigenin-UTP ISH Workflow

Detailed Experimental Protocols

Below are generalized protocols for key stages of the ISH process using either this compound or Digoxigenin-UTP. Researchers should optimize these protocols for their specific tissues and probes.

I. RNA Probe Labeling by In Vitro Transcription

This protocol describes the synthesis of a labeled RNA probe from a linearized DNA template.

Materials:

  • Linearized template DNA (1 µg)

  • 10x Transcription Buffer

  • 10x NTP Labeling Mix (containing either this compound or Digoxigenin-UTP)

  • RNase Inhibitor

  • T7, T3, or SP6 RNA Polymerase

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the following reaction mix at room temperature in a nuclease-free tube:

    • Linearized Template DNA: 1 µg

    • 10x Transcription Buffer: 2 µl

    • 10x NTP Labeling Mix: 2 µl

    • RNase Inhibitor: 1 µl

    • RNA Polymerase: 2 µl

    • Nuclease-free water: to a final volume of 20 µl

  • Mix gently and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

  • (Optional) To remove the DNA template, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the labeled RNA probe using a spin column or by ethanol (B145695) precipitation.

  • Assess probe yield and labeling efficiency by gel electrophoresis or a spot blot.

II. In Situ Hybridization on Tissue Sections

This protocol outlines the hybridization of the labeled probe to the target mRNA in tissue sections.

Materials:

  • Tissue sections on slides

  • Deparaffinization and rehydration solutions (for FFPE tissues)

  • Proteinase K

  • 4% Paraformaldehyde (PFA)

  • Acetylation solution

  • Hybridization buffer

  • Labeled RNA probe

Procedure:

  • Deparaffinize and rehydrate tissue sections if using FFPE tissue.

  • Permeabilize the tissue by incubating with Proteinase K. The concentration and incubation time should be optimized.

  • Post-fix the sections in 4% PFA.

  • Acetylate the sections to reduce non-specific binding.

  • Pre-hybridize the sections in hybridization buffer at the desired hybridization temperature for at least 1 hour.

  • Denature the labeled probe by heating to 80°C for 5 minutes and then place on ice.

  • Dilute the denatured probe in pre-warmed hybridization buffer.

  • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature (e.g., 65°C).

III. Immunological Detection

This protocol describes the visualization of the hybridized probe.

Materials:

  • Wash buffers (e.g., SSC, MABT)

  • Blocking solution (e.g., 10% heat-inactivated sheep serum in MABT)

  • Detection conjugate:

    • For Biotin probes: Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate.

    • For Digoxigenin probes: Anti-Digoxigenin-AP or Anti-Digoxigenin-HRP Fab fragments.

  • Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for HRP)

Procedure:

  • Perform stringent post-hybridization washes to remove unbound probe. This typically involves a series of washes with decreasing concentrations of SSC at the hybridization temperature.

  • Wash the slides in a buffer such as MABT.

  • Block the sections with blocking solution for at least 1 hour at room temperature.

  • Incubate the sections with the appropriate enzyme-conjugated detection reagent (Streptavidin-AP/HRP or Anti-DIG-AP/HRP) diluted in blocking solution, typically overnight at 4°C.

  • Wash the slides extensively in MABT to remove unbound conjugate.

  • Equilibrate the slides in the appropriate detection buffer.

  • Incubate the sections with the chromogenic substrate until the desired level of color development is achieved. Monitor the reaction under a microscope.

  • Stop the color reaction by washing with buffer.

  • Counterstain if desired, dehydrate, and mount the slides.

Conclusion

Both this compound and Digoxigenin-UTP are effective for the non-radioactive labeling of RNA probes for in situ hybridization. The choice between them should be guided by the specific application and tissue type. For tissues with known high levels of endogenous biotin, digoxigenin is the superior choice to minimize background staining and ensure data integrity. In other cases, both systems can provide high sensitivity, especially when coupled with optimized, multi-step detection protocols. The ability to use both haptens simultaneously also makes them invaluable tools for double in situ hybridization studies, allowing for the co-localization of multiple mRNA targets within a single tissue section.

References

Biotin-16-UTP vs. Radioactive UTP Isotopes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the precise and sensitive detection of nucleic acids is paramount for applications ranging from gene expression analysis to in situ hybridization. The choice of labeling method for nucleotide triphosphates, such as Uridine Triphosphate (UTP), is a critical decision that impacts experimental workflow, safety, and data quality. This guide provides a comprehensive comparison of Biotin-16-UTP, a non-radioactive labeling solution, with traditional radioactive UTP isotopes (e.g., ³²P-UTP), offering researchers, scientists, and drug development professionals the insights needed to make an informed choice for their specific applications.

Key Advantages of this compound

This compound offers a compelling alternative to radioactive isotopes, primarily centered around safety, stability, and ease of use. The elimination of radioactive material from the laboratory workflow significantly reduces health hazards and simplifies disposal procedures.[1][2][3] Biotinylated probes are more stable and have a longer shelf life compared to their radioactive counterparts, which have a short half-life requiring rapid experimental execution.[1] Furthermore, detection methods for biotin (B1667282) are often faster and can achieve comparable or even superior sensitivity to radioactive methods.[4][5][6]

Performance Comparison: this compound vs. Radioactive UTP

The performance of a labeling method is a crucial factor in its selection. This section compares this compound and radioactive UTP based on key performance indicators.

FeatureThis compoundRadioactive UTP Isotopes (e.g., ³²P-UTP)
Safety Non-hazardous, no radiation exposure risk.[1][7]Hazardous, emits ionizing radiation requiring stringent safety protocols and personal protective equipment.[2][3][8][9]
Handling & Disposal Standard laboratory procedures. Waste can be disposed of as non-hazardous material.Requires licensed handling, dedicated work areas, and specialized radioactive waste disposal.[9][10]
Probe Stability High stability, can be stored for extended periods.[1][11]Limited stability due to radioactive decay, probes have a short half-life.[1]
Sensitivity High sensitivity, comparable or exceeding radioactive methods in many applications.[4][5][6]Traditionally considered highly sensitive.[12][13]
Detection Method Chemiluminescent, colorimetric, or fluorescent detection using streptavidin conjugates.[5][14][15]Autoradiography using X-ray film or phosphorimaging.[5]
Exposure Time Typically shorter, ranging from seconds to minutes for chemiluminescent detection.[4]Can be lengthy, often requiring overnight or multi-day exposures for low abundance targets.[4]
Resolution Can provide high spatial resolution, especially with fluorescent detection.Autoradiography may offer lower spatial resolution compared to some non-radioactive methods.[16]

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for generating RNA probes using this compound and radioactive UTP via in vitro transcription.

Protocol 1: In Vitro Transcription with this compound

This protocol outlines the steps for synthesizing a biotin-labeled RNA probe.

Materials:

  • Linearized template DNA containing a T7, SP6, or T3 promoter

  • This compound solution (e.g., 10 mM)

  • ATP, CTP, GTP solutions (10 mM each)

  • UTP solution (10 mM)

  • T7, SP6, or T3 RNA Polymerase

  • 10x Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • 0.2 M EDTA, pH 8.0

  • Nuclease-free water

Procedure:

  • Thaw and Prepare Reagents: Thaw all components at room temperature, mix gently, and centrifuge briefly to collect the contents. Keep enzymes and RNase inhibitor on ice.

  • Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube, combine the following at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of ATP, CTP, GTP mix (10 mM each)

    • Variable amounts of this compound and UTP (a common starting ratio is 3.5 µL of 10 mM this compound and 6.5 µL of 10 mM UTP for a 35% substitution)[17][18]

    • 1 µg of linearized template DNA

    • 1 µL of RNase Inhibitor

    • 2 µL of RNA Polymerase

  • Incubation: Mix the components by pipetting gently, centrifuge briefly, and incubate at 37°C for 2 hours.[14][19]

  • DNase Treatment (Optional): To remove the template DNA, add 2 µL of RNase-free DNase I and incubate at 37°C for 15 minutes. This step is often recommended for applications like RNase protection assays.[14][19]

  • Stop the Reaction: Add 2 µL of 0.2 M EDTA (pH 8.0) to stop the reaction.[14][19]

  • Purification: Purify the biotinylated RNA probe using spin column purification or ethanol (B145695) precipitation to remove unincorporated nucleotides, proteins, and salts.[18]

  • Quantification and Storage: Determine the concentration and labeling efficiency of the probe. Store the labeled probe at -20°C or -70°C.[19]

Protocol 2: In Vitro Transcription with Radioactive UTP (³²P-UTP)

This protocol describes the synthesis of a radioactively labeled RNA probe. Caution: All steps involving radioactive materials must be performed in a designated radioactive work area with appropriate shielding and personal protective equipment.

Materials:

  • Linearized template DNA containing a T7, SP6, or T3 promoter

  • [α-³²P]UTP (e.g., 10 mCi/mL, 3000 Ci/mmol)

  • ATP, CTP, GTP solutions (10 mM each)

  • UTP solution (e.g., 100 µM)

  • T7, SP6, or T3 RNA Polymerase

  • 10x Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • G-25 spin columns for purification

Procedure:

  • Thaw and Prepare Reagents: Thaw non-radioactive components on ice. Keep enzymes on ice.

  • Assemble the Transcription Reaction: In a shielded microcentrifuge tube, combine the following on ice:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µL each of ATP, CTP, GTP (10 mM)

    • 2.5 µL of UTP (100 µM)

    • 1 µg of linearized template DNA

    • 1 µL of RNase Inhibitor

    • 5 µL of [α-³²P]UTP

    • 1 µL of RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 30-60 minutes.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the labeled probe to remove unincorporated [α-³²P]UTP using a G-25 spin column.[20][21]

  • Quantification and Storage: Measure the incorporation of the radioisotope using a scintillation counter. Store the probe behind appropriate shielding and use it as soon as possible due to radioactive decay.

Visualizing the Workflow and Detection Pathways

The following diagrams illustrate the experimental workflows and signal detection mechanisms for both this compound and radioactive UTP.

experimental_workflow cluster_biotin This compound Workflow cluster_radioactive Radioactive UTP Workflow B_start In Vitro Transcription with this compound B_hyb Hybridization to Target Nucleic Acid B_start->B_hyb B_wash Wash Steps B_hyb->B_wash B_detect Detection with Streptavidin-Enzyme Conjugate B_wash->B_detect B_signal Signal Generation (Chemiluminescent/Colorimetric) B_detect->B_signal R_start In Vitro Transcription with Radioactive UTP R_hyb Hybridization to Target Nucleic Acid R_start->R_hyb R_wash Wash Steps R_hyb->R_wash R_detect Autoradiography (X-ray film/Phosphorimager) R_wash->R_detect R_signal Signal Detection R_detect->R_signal

Caption: Comparative experimental workflows for this compound and radioactive UTP labeling.

detection_pathway cluster_biotin_detection This compound Detection Pathway cluster_radioactive_detection Radioactive UTP Detection Pathway B_probe Biotinylated Probe B_hybrid Probe-Target Hybrid B_probe->B_hybrid B_target Target Nucleic Acid B_target->B_hybrid B_strep Streptavidin-Enzyme (HRP/AP) Conjugate B_hybrid->B_strep B_substrate Chemiluminescent or Colorimetric Substrate B_strep->B_substrate acts on B_light Light or Color B_substrate->B_light produces R_probe Radioactive Probe (e.g., ³²P) R_hybrid Probe-Target Hybrid R_probe->R_hybrid R_target Target Nucleic Acid R_target->R_hybrid R_decay Radioactive Decay R_hybrid->R_decay R_emission Beta Particle Emission R_decay->R_emission results in R_film X-ray Film or Phosphor Screen R_emission->R_film exposes R_signal_out Dark Spot / Signal R_film->R_signal_out develops into

Caption: Signal detection pathways for biotinylated and radioactive probes.

Conclusion

The choice between this compound and radioactive UTP isotopes depends on the specific requirements of the experiment, available laboratory facilities, and safety considerations. This compound emerges as a superior choice for many applications due to its enhanced safety profile, probe stability, and the availability of rapid and highly sensitive detection methods.[1][4][11] While radioactive labeling has historically been a gold standard for sensitivity, modern non-radioactive techniques, such as those employing biotin, have largely closed the sensitivity gap and, in some cases, surpassed their radioactive counterparts.[4][5][6] For laboratories aiming to minimize hazardous material handling, reduce costs associated with radioactive waste disposal, and streamline experimental workflows, this compound provides a robust and reliable solution for nucleic acid labeling and detection.

References

A Comprehensive Guide to the Validation of Biotin-16-UTP Labeled Probes for Enhanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nucleic acid sequences is paramount. This guide provides an in-depth comparison of Biotin-16-UTP labeled probes against common alternatives, supported by experimental data and detailed protocols to ensure robust and reliable results in applications such as in situ hybridization (ISH) and Northern blotting.

This compound is a biotinylated derivative of UTP that can be enzymatically incorporated into RNA probes. The strong and specific interaction between biotin (B1667282) and streptavidin, which can be conjugated to reporter enzymes or fluorophores, forms the basis of detection. This non-radioactive labeling method offers a safe and versatile alternative to traditional radioactive probes.

Performance Comparison of Nucleic Acid Probe Labeling Methods

The choice of a probe labeling method significantly impacts the sensitivity, specificity, and signal-to-noise ratio of an assay. Below is a comparative overview of this compound labeled probes against Digoxigenin (B1670575) (DIG)-dUTP labeled probes and traditional radioactive probes.

FeatureThis compoundDIG-dUTPRadioactive Probes (e.g., ³²P)
Principle Enzymatic incorporation of biotinylated UTP; detection with streptavidin conjugates.Enzymatic incorporation of DIG-labeled dUTP; detection with anti-DIG antibodies.Incorporation of radioactive nucleotides; detection by autoradiography.
Sensitivity High; can be enhanced with amplification techniques (e.g., TSA). Some studies show optimized biotin protocols can be more sensitive than radioactive probes.High; reported to be 2- to 10-fold more sensitive than biotin in some dot blot assays[1][2][3].Very high; considered the gold standard for sensitivity in some applications.
Specificity High; the biotin-streptavidin interaction is highly specific.High; the DIG-anti-DIG antibody interaction is very specific.High; based on nucleic acid hybridization.
Signal-to-Noise Ratio Generally good, but can be affected by endogenous biotin in some tissues.Good; generally lower background than biotin in tissues with high endogenous biotin[1][2][3].Can have low background with proper washing, but requires longer exposure times.
Safety Non-radioactive, minimal safety concerns.Non-radioactive, minimal safety concerns.Radioactive, requires specialized handling, storage, and disposal.
Probe Stability High; stable for extended periods when stored correctly.High; stable for extended periods.Low; short half-life of radioisotopes requires fresh probe preparation.
Cost Moderate; requires labeled nucleotides and detection reagents.Moderate; requires labeled nucleotides and specific antibodies.High; includes costs for radioactive material, specialized equipment, and disposal.

Key Applications and Experimental Workflows

This compound labeled probes are widely used in molecular biology for the detection and localization of specific nucleic acid sequences.

In Situ Hybridization (ISH)

ISH allows for the visualization of gene expression within the morphological context of tissues and cells.

ISH_Workflow cluster_probe Probe Preparation cluster_tissue Tissue Preparation & Hybridization cluster_detection Signal Detection & Visualization Template Linearized DNA Template with RNA Polymerase Promoter Transcription In Vitro Transcription with this compound Template->Transcription Probe Biotinylated RNA Probe Transcription->Probe Hybridization Hybridization with Biotinylated Probe Probe->Hybridization Tissue_Prep Tissue Fixation & Sectioning Permeabilization Permeabilization Tissue_Prep->Permeabilization Permeabilization->Hybridization Washing Stringency Washes Hybridization->Washing Blocking Blocking Washing->Blocking Streptavidin_Conj Incubation with Streptavidin-Enzyme Conjugate Blocking->Streptavidin_Conj Substrate Addition of Chromogenic or Chemiluminescent Substrate Streptavidin_Conj->Substrate Visualization Microscopy Substrate->Visualization

Figure 1. Experimental workflow for in situ hybridization (ISH) using a this compound labeled probe.
Northern Blotting

Northern blotting is used to study gene expression by detecting specific RNA sequences in a complex sample.

Northern_Blot_Workflow RNA_Extraction Total RNA Extraction Electrophoresis Denaturing Agarose (B213101) Gel Electrophoresis RNA_Extraction->Electrophoresis Transfer Transfer to Nylon Membrane Electrophoresis->Transfer Crosslinking UV Crosslinking Transfer->Crosslinking Prehybridization Prehybridization Crosslinking->Prehybridization Hybridization Hybridization with Biotinylated Probe Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Blocking Blocking Washing->Blocking Streptavidin_Conj Incubation with Streptavidin-HRP/AP Conjugate Blocking->Streptavidin_Conj Detection Chemiluminescent/Chromogenic Detection Streptavidin_Conj->Detection Imaging Imaging Detection->Imaging

Figure 2. Workflow for Northern blotting using a this compound labeled probe.

Case Study: Visualizing the Wnt Signaling Pathway in Embryonic Development

The Wnt signaling pathway plays a crucial role in embryonic development, and ISH is a powerful tool to study the spatial and temporal expression patterns of its components.

Wnt_Signaling_ISH cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF co-activates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Figure 3. Simplified canonical Wnt signaling pathway. ISH with biotinylated probes can be used to visualize the mRNA expression of Wnt ligands, Frizzled receptors, and downstream target genes in specific tissues during development.

Detailed Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Labeled RNA Probes
  • Template Preparation: Linearize a plasmid containing the target sequence downstream of an RNA polymerase promoter (T7, SP6, or T3). Purify the linearized template DNA.

  • Transcription Reaction: Assemble the following components at room temperature in an RNase-free tube:

    • 1 µg linearized template DNA

    • 2 µL 10x transcription buffer

    • 2 µL 10x Biotin RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and this compound)

    • 1 µL RNase inhibitor

    • 2 µL RNA polymerase (T7, SP6, or T3)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Probe Purification: Purify the biotinylated RNA probe using a spin column or ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the concentration of the probe using a spectrophotometer. Assess the integrity and labeling efficiency by running an aliquot on a denaturing agarose gel followed by a dot blot assay with streptavidin-HRP and a chemiluminescent substrate.

Protocol 2: Chromogenic In Situ Hybridization
  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections. Perform proteinase K digestion to unmask the target RNA.

  • Prehybridization: Incubate sections in prehybridization buffer for 1-2 hours at the hybridization temperature.

  • Hybridization: Dilute the biotinylated probe in hybridization buffer and apply to the tissue section. Cover with a coverslip and incubate overnight in a humidified chamber at the appropriate temperature (typically 42-65°C).

  • Stringency Washes: Wash the slides in decreasing concentrations of SSC buffer at increasing temperatures to remove non-specifically bound probe.

  • Blocking: Incubate the sections in a blocking solution (e.g., 2% normal serum in PBS) for 30-60 minutes to prevent non-specific binding of the detection reagents.

  • Detection:

    • Incubate with streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate for 1-2 hours.

    • Wash thoroughly with buffer (e.g., PBS with 0.1% Tween-20).

    • Add the appropriate chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) and incubate until the desired color intensity is reached.

  • Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., Nuclear Fast Red), dehydrate, and mount with a permanent mounting medium.

Protocol 3: Chemiluminescent Northern Blot Detection
  • RNA Electrophoresis and Transfer: Separate total RNA by denaturing agarose gel electrophoresis and transfer to a positively charged nylon membrane.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Prehybridization: Incubate the membrane in a hybridization buffer for at least 30 minutes at the hybridization temperature.

  • Hybridization: Denature the biotinylated RNA probe by heating and add it to fresh hybridization buffer. Incubate the membrane with the probe solution overnight at the appropriate temperature.

  • Stringency Washes: Wash the membrane with low and high stringency wash buffers to remove unbound probe.

  • Blocking: Incubate the membrane in a blocking buffer for 30-60 minutes.

  • Detection:

    • Incubate with streptavidin-HRP or streptavidin-AP conjugate for 30-60 minutes.

    • Wash the membrane thoroughly.

    • Incubate the membrane with a chemiluminescent substrate.

  • Imaging: Expose the membrane to X-ray film or a digital imager to detect the chemiluminescent signal.

Conclusion

This compound labeled probes provide a reliable, sensitive, and safe method for the detection of specific nucleic acid sequences in a variety of applications. By understanding the comparative performance of different labeling techniques and adhering to optimized protocols, researchers can achieve high-quality, reproducible results. This guide serves as a valuable resource for validating and implementing biotin-based detection strategies in your research, ultimately contributing to a deeper understanding of gene expression and its role in biological processes and disease.

References

A Comparative Analysis of Biotinylated UTP Linker Lengths in RNA Labeling and Downstream Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately biotinylated uridine (B1682114) triphosphate (UTP) is a critical parameter for the success of RNA-focused experiments. The length of the linker arm connecting biotin (B1667282) to the UTP molecule can significantly influence its incorporation into RNA transcripts and the subsequent utility of the labeled RNA in applications such as affinity purification and interaction studies. This guide provides a comparative analysis of different biotinylated UTP linker lengths, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

The most commonly utilized biotinylated UTPs feature linker arms of varying lengths, typically denoted by the number of atoms in the spacer. This analysis will focus on the performance characteristics of short versus long linkers, exemplified by Biotin-11-UTP and Biotin-16-UTP.

Data Presentation: Performance Comparison of Biotinylated UTPs

The following table summarizes the key performance indicators of biotinylated UTPs with different linker lengths based on available experimental evidence.

Performance MetricShort Linker (e.g., Biotin-11-UTP)Long Linker (e.g., this compound)Key Considerations
Incorporation Efficiency by RNA Polymerases (e.g., T7, SP6) High. Generally does not significantly differ from longer linkers in incorporation rate during in vitro transcription.[1]High. T7 RNA polymerase, for instance, shows minimal discrimination between natural UTP and biotinylated UTP.[2]While incorporation rates are similar, subsequent purification of the labeled RNA can be slightly impeded by longer linkers.[1]
Yield of Biotinylated RNA Higher yields of amplified RNA (aRNA) have been reported.[1]May result in slightly lower yields of purified aRNA compared to shorter linkers.[1]Optimization of the ratio of biotinylated UTP to unlabeled UTP is crucial for maximizing yield and signal-to-noise in microarray applications.[1]
Streptavidin Binding and Affinity Effective binding.Generally improved accessibility for streptavidin conjugates due to reduced steric hindrance.[3] The longer linker provides greater flexibility for the biotin to interact with streptavidin.The extraordinarily high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M) is a key advantage in these applications.[4]
Performance in Affinity Pull-Down Assays Can be effective, but may be suboptimal if the biotin is sterically hindered by the RNA structure.Often preferred for pull-down assays as the longer linker facilitates more efficient capture of target proteins.[5][6]The optimal linker length can be application-dependent and may require empirical determination to maximize capture efficiency and minimize non-specific binding.[5][7]

Experimental Protocols

I. In Vitro Transcription with Biotinylated UTP

This protocol outlines the general steps for incorporating biotinylated UTP into an RNA transcript using an in vitro transcription system.

Materials:

  • Linearized DNA template containing the target sequence downstream of a T7, SP6, or T3 promoter.

  • T7, SP6, or T3 RNA Polymerase.

  • 10X Transcription Buffer.

  • Ribonuclease (RNase) Inhibitor.

  • ATP, CTP, GTP solution (10 mM each).

  • UTP solution (10 mM).

  • Biotin-11-UTP or this compound solution (10 mM).

  • Nuclease-free water.

  • DNase I (RNase-free).

  • RNA purification kit.

Procedure:

  • Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The ratio of biotinylated UTP to unlabeled UTP can be optimized, with a common starting point being a 1:3 or 1:1 ratio.

    • Nuclease-free water (to final volume)

    • 10X Transcription Buffer

    • ATP, CTP, GTP (to final concentration)

    • UTP (to final concentration)

    • Biotinylated UTP (to final concentration)

    • Linearized DNA template

    • RNase Inhibitor

    • RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the biotinylated RNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration and purity of the biotinylated RNA using a spectrophotometer. The quality can be assessed by gel electrophoresis.

II. RNA Pull-Down Assay to Evaluate Linker Performance

This protocol describes a method to compare the efficiency of biotinylated RNAs with different linker lengths in pulling down a target RNA-binding protein (RBP).

Materials:

  • Biotinylated RNA with short and long linkers.

  • Control non-biotinylated RNA.

  • Cell lysate containing the target RBP.

  • Streptavidin-coated magnetic beads.

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.5 mM DTT, protease inhibitors).

  • Wash buffer (Binding buffer with 0.05% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibody against the target RBP for Western blotting.

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with binding buffer.

  • RNA Immobilization: Incubate the washed beads with the biotinylated RNA (short and long linker versions) and the control RNA for 1 hour at 4°C with gentle rotation to allow the biotinylated RNA to bind to the beads.

  • Washing: Wash the beads three times with wash buffer to remove unbound RNA.

  • Protein Binding: Add the cell lysate to the RNA-bound beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the target RBP to bind to the RNA.

  • Washing: Wash the beads five times with wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.

  • Analysis by Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the target RBP. Compare the band intensities between the short and long linker pull-downs to assess which linker provided more efficient capture.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Biotinylated RNA Synthesis cluster_pulldown Affinity Pull-Down Assay cluster_analysis Analysis Template_DNA Linearized DNA Template IVT_Short In Vitro Transcription (Biotin-11-UTP) Template_DNA->IVT_Short IVT_Long In Vitro Transcription (this compound) Template_DNA->IVT_Long Purification_Short RNA Purification IVT_Short->Purification_Short Purification_Long RNA Purification IVT_Long->Purification_Long Biotin_RNA_Short Biotinylated RNA (Short Linker) Purification_Short->Biotin_RNA_Short Biotin_RNA_Long Biotinylated RNA (Long Linker) Purification_Long->Biotin_RNA_Long Streptavidin_Beads Streptavidin Beads Biotin_RNA_Short->Streptavidin_Beads Immobilization Biotin_RNA_Long->Streptavidin_Beads Immobilization Incubation_Short Incubation with Cell Lysate Streptavidin_Beads->Incubation_Short Incubation_Long Incubation with Cell Lysate Streptavidin_Beads->Incubation_Long Washing_Short Washing Steps Incubation_Short->Washing_Short Washing_Long Washing Steps Incubation_Long->Washing_Long Elution_Short Elution Washing_Short->Elution_Short Elution_Long Elution Washing_Long->Elution_Long SDS_PAGE_WB SDS-PAGE & Western Blot Elution_Short->SDS_PAGE_WB Elution_Long->SDS_PAGE_WB Comparison Comparative Analysis of Pull-Down Efficiency SDS_PAGE_WB->Comparison

Caption: Experimental workflow for comparing short vs. long linker biotinylated UTP.

Linker_Length_Logic cluster_linker Linker Length Considerations cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes Short_Linker Short Linker (e.g., 11 atoms) Steric_Hindrance Steric Hindrance Short_Linker->Steric_Hindrance Higher Potential Incorporation Incorporation Efficiency Short_Linker->Incorporation High Pull_Down Pull-Down Efficiency Short_Linker->Pull_Down Potentially Lower Long_Linker Long Linker (e.g., 16 atoms) Long_Linker->Steric_Hindrance Lower Potential Long_Linker->Incorporation High Long_Linker->Pull_Down Generally Higher Accessibility Biotin Accessibility Steric_Hindrance->Accessibility Inversely Affects Accessibility->Pull_Down Directly Affects

Caption: Logical relationships of biotinylated UTP linker length and experimental outcomes.

References

A Comparative Guide to Cross-Validation of Microarray Data Using Biotin-16-UTP Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in microarray-based gene expression analysis, the choice of labeling method is a critical determinant of data quality, reliability, and reproducibility. This guide provides an objective comparison of Biotin-16-UTP labeled probes against common alternatives, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Data Presentation: A Quantitative Comparison of Labeling Methods

The performance of a labeling method in microarray analysis is typically assessed based on several key metrics, including sensitivity, reproducibility, and signal-to-noise ratio. Below is a summary of quantitative data compiled from various studies to facilitate a direct comparison between this compound and its alternatives.

Labeling MethodKey Performance MetricQuantitative FindingSource
This compound aRNA YieldLonger linker arm may slightly impede aRNA purification, potentially leading to lower yields compared to Biotin-11-UTP.[1]
Biotin-11-UTP aRNA Yield & Signal-to-NoiseProvides higher yields of aRNA and a higher signal-to-noise ratio on Affymetrix GeneChip Arrays.[1]
Direct Labeling (Cy Dyes) Reproducibility & SensitivityOutperformed by indirect and dendrimer methods in terms of reproducibility and ability to detect expression in a replicate study.[2][3][4]
Indirect Aminoallyl Labeling Reproducibility & Predictive AbilityShows high reproducibility and outperforms dendrimer methods in terms of predictive ability in dilution series studies.[2][3][4]
Dendrimer Labeling Sample Input & ReproducibilityRequires the smallest amount of starting RNA (2.5 µg) and shows good reproducibility, but has lower predictive ability compared to direct and indirect methods.[2][3][4]
CyDye (Cy3/Cy5) Signal IntensityConventional CyDye resulted in significantly higher signal intensities compared to Alexa Fluor dyes.[5][6]
Alexa Fluor Dyes PhotostabilityMore photostable over time and following repeated scans compared to CyDyes, particularly Cy5.[5][6]

Experimental Protocols

A robust cross-validation of microarray data involves a meticulously planned experimental design and standardized protocols. Below are detailed methodologies for key experiments.

Experimental Protocol 1: In Vitro Transcription for this compound Labeling

This protocol describes the synthesis of biotin-labeled antisense RNA (aRNA) from total RNA using in vitro transcription.

Materials:

  • Total RNA of high quality (RIN > 8.0)

  • T7-Oligo(dT) Promoter Primer

  • Reverse Transcriptase

  • Second-Strand Synthesis Buffer and Enzyme Mix

  • In Vitro Transcription (IVT) Kit with T7 RNA Polymerase

  • NTP mix containing this compound, ATP, CTP, GTP

  • RNase-free water, buffers, and purification columns

Procedure:

  • First-Strand cDNA Synthesis:

    • Anneal 1-5 µg of total RNA with T7-Oligo(dT) promoter primer by incubating at 70°C for 10 minutes, followed by immediate chilling on ice.

    • Prepare a reverse transcription master mix containing first-strand buffer, dNTPs, and reverse transcriptase.

    • Add the master mix to the RNA-primer mix and incubate at 42°C for 1 hour.

  • Second-Strand cDNA Synthesis:

    • To the first-strand reaction, add the second-strand synthesis buffer, dNTPs, and DNA polymerase.

    • Incubate at 16°C for 2 hours.

  • cDNA Purification:

    • Purify the double-stranded cDNA using a column-based purification kit according to the manufacturer's instructions. Elute the cDNA in RNase-free water.

  • In Vitro Transcription and Labeling:

    • Set up the IVT reaction by combining the purified cDNA, IVT buffer, T7 RNA Polymerase, and an NTP mix containing this compound. A common ratio is a 2:1 or 3:1 mix of unlabeled UTP to this compound.

    • Incubate the reaction at 37°C for 4-16 hours.

  • aRNA Purification:

    • Purify the biotin-labeled aRNA using a column-based purification kit designed for RNA.

    • Quantify the aRNA yield and assess its quality using a spectrophotometer and gel electrophoresis.

Experimental Protocol 2: Microarray Hybridization and Washing

This protocol outlines the steps for hybridizing the biotin-labeled aRNA to a microarray and subsequent washing to remove non-specific binding.

Materials:

  • Microarray slides

  • Biotin-labeled aRNA

  • Hybridization buffer

  • Wash buffers (e.g., SSC, SDS solutions of varying concentrations)

  • Hybridization chamber

  • Staining solution (Streptavidin-phycoerythrin or other fluorescent conjugate)

  • Staining buffer

Procedure:

  • Pre-hybridization:

    • Pre-hybridize the microarray slide in a pre-hybridization buffer to block non-specific binding sites. Incubate for 45-60 minutes at the hybridization temperature.

    • Wash the slide with RNase-free water and dry by centrifugation.

  • Hybridization:

    • Fragment the biotin-labeled aRNA by heating at 94°C for 35 minutes to an average size of 50-200 bases.

    • Prepare the hybridization cocktail by mixing the fragmented aRNA with hybridization buffer.

    • Apply the hybridization cocktail to the microarray, cover with a coverslip, and place it in a hybridization chamber.

    • Incubate at the appropriate temperature (e.g., 45-65°C) for 16-18 hours.

  • Washing:

    • Remove the coverslip and wash the slide in a series of wash buffers with decreasing stringency to remove unbound and non-specifically bound probes. A typical wash series might be:

      • Wash 1: 2X SSC, 0.1% SDS at room temperature for 5 minutes.

      • Wash 2: 1X SSC at room temperature for 5 minutes.

      • Wash 3: 0.5X SSC at room temperature for 1 minute.

    • Dry the slide by centrifugation.

  • Staining and Signal Detection:

    • Incubate the slide with a streptavidin-fluorescent dye conjugate (e.g., Streptavidin-Phycoerythrin) in a staining buffer for 10-30 minutes at room temperature.

    • Wash the slide to remove unbound streptavidin conjugate.

    • Scan the microarray using a laser scanner at the appropriate wavelength to detect the fluorescent signal.

Mandatory Visualization

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of microarray data generated using this compound labeled probes against an alternative labeling method.

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_labeling 2. Probe Labeling cluster_hybridization 3. Microarray Hybridization cluster_analysis 4. Data Acquisition & Analysis RNA_Extraction Total RNA Extraction (e.g., from cell lines or tissues) RNA_QC RNA Quality Control (e.g., RIN assessment) RNA_Extraction->RNA_QC Biotin_Labeling This compound Labeling (In Vitro Transcription) RNA_QC->Biotin_Labeling Alternative_Labeling Alternative Labeling (e.g., CyDye, Biotin-11-UTP) RNA_QC->Alternative_Labeling Hybridization_Biotin Hybridization to Microarray Biotin_Labeling->Hybridization_Biotin Hybridization_Alt Hybridization to Microarray Alternative_Labeling->Hybridization_Alt Scanning_Biotin Scanning & Signal Quantification Hybridization_Biotin->Scanning_Biotin Scanning_Alt Scanning & Signal Quantification Hybridization_Alt->Scanning_Alt Data_Analysis Comparative Data Analysis (Reproducibility, Sensitivity, etc.) Scanning_Biotin->Data_Analysis Scanning_Alt->Data_Analysis

A typical workflow for cross-validating microarray labeling methods.

This guide provides a foundational understanding for researchers to critically evaluate and select the most appropriate labeling strategy for their microarray experiments. The choice between this compound and its alternatives will ultimately depend on the specific experimental goals, available resources, and the desired balance between sensitivity, reproducibility, and cost.

References

Evaluating the Sensitivity of Biotin-16-UTP Labeled Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting a probe labeling and detection system, sensitivity is a critical factor. This guide provides an objective comparison of Biotin-16-UTP labeled probes against other common non-radioactive alternatives, supported by experimental data and detailed protocols. The goal is to offer a clear evaluation of the performance of biotinylated probes in various applications such as in situ hybridization, Northern blotting, and dot blotting.

Performance Comparison of Non-Radioactive Probes

This compound has long been a staple for non-radioactive probe labeling, offering a balance of sensitivity, stability, and ease of use. Its performance is often benchmarked against other haptens like digoxigenin (B1670575) (DIG) and fluorescent dyes. The choice of label can significantly impact the lower limit of detection in hybridization assays.

The strong and highly specific interaction between biotin (B1667282) and streptavidin (or avidin) forms the basis of detection for biotinylated probes.[1] This high-affinity bond (Kd = 10⁻¹⁵ M) contributes to the robustness and reproducibility of the biotin-streptavidin system.[1] Detection is typically achieved by conjugating streptavidin to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP), which then generates a colorimetric, chemiluminescent, or fluorescent signal from a substrate.

Table 1: Comparison of Detection Limits for Biotinylated Probes in Various Hybridization Techniques

Hybridization TechniqueTargetDetection Limit with Biotinylated ProbeReference
Dot BlotDNA< 1 femtogram[2]
Dot BlotDNA1-10 picograms[3]
Northern BlotmRNAAttomole range (0.01-0.35 ng)[4]
In Situ HybridizationDNA~270 viral genomes per cell[5]

Table 2: Comparative Sensitivity of this compound vs. Other Non-Radioactive Labeling Methods

Labeling MethodDetection ChemistryReported SensitivityAdvantagesDisadvantages
This compound Streptavidin-AP/HRPHigh (femtogram to picogram range)[2][3]High affinity binding, robust, versatile detection methodsPotential for endogenous biotin background in some tissues
Digoxigenin (DIG)-UTP Anti-DIG Antibody-AP/HRPHigh (comparable to biotin, 0.1 pg)[5]Low endogenous backgroundAntibody-based detection can be more complex
Fluorescent Dyes Direct fluorescence detectionModerate to HighDirect detection (no secondary reagents), multiplexing capabilitiesPhotobleaching, lower sensitivity for low-abundance targets without amplification

Experimental Protocols

To ensure an objective evaluation of probe sensitivity, standardized experimental protocols are essential. Below are detailed methodologies for probe labeling, dot blot hybridization, and signal detection.

Protocol 1: In Vitro Transcription of this compound Labeled RNA Probes

This protocol is adapted for generating biotinylated RNA probes for use in Northern blotting or in situ hybridization.

Materials:

  • Linearized template DNA with a T7, SP6, or T3 promoter

  • HighYield T7 RNA Labeling Polymerase Mix (or equivalent)

  • 10x Transcription Buffer

  • NTP solution mix (ATP, CTP, GTP each at 10 mM)

  • UTP solution (10 mM)

  • This compound solution (10 mM)

  • RNase-free water

  • RNase inhibitor

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following at room temperature:

    • RNase-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 1 µg linearized template DNA

    • NTPs to a final concentration of 1 mM each

    • A mix of UTP and this compound. A common ratio is 6.5 µL UTP (0.65 mM final) and 3.5 µL this compound (0.35 mM final).[6][7]

    • 2 µL RNA Polymerase Mix

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • DNA Template Removal (Optional): Add DNase I and incubate for 15 minutes at 37°C.

  • Probe Purification: Purify the labeled RNA probe using a spin column-based purification kit to remove unincorporated nucleotides.

  • Quantification and Quality Control: Measure the probe concentration using a spectrophotometer. The quality and labeling efficiency can be assessed by running an aliquot on a denaturing agarose (B213101) gel.

Protocol 2: Dot Blot Hybridization for Sensitivity Assessment

This protocol allows for a semi-quantitative comparison of the sensitivity of different labeled probes.

Materials:

  • Positively charged nylon membrane

  • Target DNA or RNA, serially diluted

  • Dot blot apparatus

  • UV crosslinker

  • Hybridization buffer (e.g., ULTRAhyb™-Oligo)

  • Labeled probe (this compound, DIG-UTP, etc.)

  • Wash buffers (e.g., SSC with SDS)

  • Blocking buffer

Procedure:

  • Sample Application: Serially dilute the target nucleic acid. Spot 1-2 µL of each dilution onto the nylon membrane assembled in the dot blot apparatus.

  • Immobilization: Disassemble the apparatus and crosslink the nucleic acid to the membrane using a UV crosslinker.

  • Pre-hybridization: Place the membrane in a hybridization bottle or bag with pre-warmed hybridization buffer and incubate at the appropriate temperature (e.g., 42°C for oligonucleotide probes) for at least 1 hour.[8]

  • Hybridization: Denature the labeled probe by heating at 95°C for 5-10 minutes and then placing it on ice.[8] Add the denatured probe to fresh, pre-warmed hybridization buffer and add it to the membrane. Incubate overnight at the hybridization temperature.

  • Washing: Perform a series of washes with decreasing concentrations of SSC and a constant concentration of SDS to remove the unbound probe. The stringency of the washes may need to be optimized.

  • Signal Detection: Proceed with the appropriate detection protocol based on the probe label (see Protocol 3 for biotinylated probes).

Protocol 3: Chemiluminescent Detection of Biotinylated Probes

This protocol describes the detection of biotinylated probes using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Materials:

  • Membrane from dot blot or Northern blot hybridization

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • Wash buffer (e.g., TBST)

  • Chemiluminescent HRP substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in the blocking buffer. Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove the unbound conjugate.

  • Substrate Incubation: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

  • Imaging: Immediately capture the chemiluminescent signal using an appropriate imaging system. The signal intensity is proportional to the amount of target nucleic acid.

Visualizing the Workflow and Detection Pathway

To better understand the experimental process and the underlying molecular interactions, the following diagrams illustrate the key workflows and pathways.

Experimental_Workflow cluster_probe_prep Probe Preparation cluster_hybridization Hybridization cluster_detection Detection Template Template DNA Labeling In Vitro Transcription (with this compound) Template->Labeling Purification Probe Purification Labeling->Purification Hyb Hybridization Purification->Hyb Biotinylated Probe Membrane Target on Membrane Prehyb Pre-hybridization Membrane->Prehyb Prehyb->Hyb Wash Washing Hyb->Wash Blocking Blocking Wash->Blocking Strep_HRP Streptavidin-HRP Incubation Blocking->Strep_HRP Detection_Wash Washing Strep_HRP->Detection_Wash Substrate Chemiluminescent Substrate Detection_Wash->Substrate Imaging Signal Imaging Substrate->Imaging

Caption: Experimental workflow for sensitivity evaluation.

Detection_Pathway Target Target Nucleic Acid on Membrane Probe Biotinylated Probe Target->Probe Hybridization Streptavidin Streptavidin-HRP Conjugate Probe->Streptavidin Biotin-Streptavidin Binding Substrate Luminol Substrate Streptavidin->Substrate Enzymatic Reaction (HRP) Light Light Signal Substrate->Light Oxidation

Caption: Chemiluminescent detection signaling pathway.

Conclusion

This compound labeled probes offer a highly sensitive and reliable method for the detection of nucleic acids. The data indicates that in optimized protocols, the sensitivity can reach the femtogram level, which is comparable to, and in some cases exceeds, that of other non-radioactive methods like DIG-labeling. While direct fluorescent labels provide a more streamlined workflow for certain applications, biotin-based detection with enzymatic signal amplification remains a superior choice for detecting low-abundance targets. The provided protocols offer a framework for researchers to conduct their own comparative studies and validate the sensitivity of this compound labeled probes within their specific experimental contexts.

References

Biotin-16-UTP: A Comparative Guide for Non-Radioactive RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and efficient nucleic acid labeling method is paramount for the success of a wide range of molecular biology applications. Biotin-16-UTP has emerged as a widely utilized analog of uridine (B1682114) triphosphate (UTP) for the non-radioactive labeling of RNA probes. This guide provides a comprehensive literature review of this compound's applications and limitations, objectively compares its performance with other alternatives, and presents supporting experimental data and protocols.

Principle of this compound Labeling

This compound is a modified nucleotide where a biotin (B1667282) molecule is attached to the C5 position of the uracil (B121893) base via a 16-atom spacer arm.[1][2] This modified UTP can be incorporated into RNA transcripts during in vitro transcription by various RNA polymerases, including SP6, T3, and T7.[2] The resulting biotinylated RNA can then be detected with high sensitivity using streptavidin or avidin (B1170675) conjugates, which exhibit an exceptionally high affinity for biotin.[3] These conjugates can be linked to enzymes (like horseradish peroxidase or alkaline phosphatase) for colorimetric or chemiluminescent detection, or to fluorophores for fluorescent visualization.

Applications of this compound

Biotin-labeled RNA probes generated using this compound are versatile tools employed in a multitude of molecular biology techniques:

  • In Situ Hybridization (ISH) and Fluorescence In Situ Hybridization (FISH): Biotinylated probes are extensively used to detect the spatial localization of specific RNA transcripts within cells and tissues.[4][5][6] The high-affinity biotin-streptavidin interaction allows for robust signal amplification, enabling the visualization of even low-abundance RNAs.

  • Northern and Southern Blotting: These techniques utilize biotinylated probes to identify specific RNA or DNA sequences, respectively, that have been separated by gel electrophoresis and transferred to a membrane.[4][5]

  • Microarray Analysis: Biotin-labeled antisense RNA (aRNA) can be hybridized to microarrays to quantify the expression levels of thousands of genes simultaneously.[4][7]

  • RNA Pull-down Assays: Biotinylated RNA can be used as a "bait" to isolate and identify interacting proteins or other nucleic acids from cell lysates. The biotin tag allows for the efficient capture of the RNA-protein complexes using streptavidin-coated beads.

Limitations of this compound

Despite its widespread use, this compound is not without its limitations:

  • Reduced Incorporation Efficiency: RNA polymerases can incorporate biotinylated UTPs less efficiently than their unmodified counterparts. This can result in lower yields of labeled RNA compared to reactions using only standard NTPs. One study found that biotinylated UTPs were incorporated three to four times less efficiently than unmodified UTP by T7 RNA polymerase.[8]

  • Steric Hindrance: The bulky biotin molecule, even with a spacer arm, can cause steric hindrance. This can potentially interfere with the hybridization of the probe to its target sequence or affect the binding of streptavidin, especially in dense labeling situations.[5][9][10] The length of the spacer arm is a critical factor, with longer linkers potentially increasing steric hindrance and impeding subsequent purification of the labeled RNA.[8][11][12]

  • Impact on RNA Structure and Function: The incorporation of modified nucleotides can potentially alter the secondary structure and biological activity of the RNA molecule. This is a crucial consideration in studies where the functional integrity of the RNA is important.

  • Indirect Detection: The detection of biotinylated probes requires a secondary step involving streptavidin conjugates, which adds to the experimental time and complexity compared to direct labeling methods using fluorescently tagged nucleotides.

Performance Comparison with Alternatives

The choice of a labeling reagent often involves a trade-off between labeling efficiency, signal detection, and potential interference. Here, we compare this compound with other commonly used alternatives.

Comparison of Biotinylated UTP Analogs

The length of the spacer arm connecting biotin to the uridine base can influence the performance of the labeling reagent.

FeatureBiotin-11-UTPThis compoundBiotin-20-UTP
Spacer Arm Length 11 atoms[7][9][13]16 atoms[1][2]20 atoms
aRNA Yield Reported to provide the highest yields of aRNA.[8]Generally provides good yields, but may be lower than Biotin-11-UTP.[8]Potentially lower yields due to increased steric hindrance.
Purification Less impedance on subsequent aRNA purification.[8]Longer linker arm may slightly impede purification.[8]Longer linker arm may further impede purification.
Streptavidin Accessibility The shorter linker may be optimal for some applications.The longer linker is thought to reduce steric hindrance between the biotin and the RNA, facilitating streptavidin binding.[7]The even longer linker may offer better accessibility in some contexts but could also lead to more non-specific interactions.

Note: The optimal linker length can be application-dependent. While shorter linkers like in Biotin-11-UTP may lead to higher incorporation and yield, longer linkers in this compound and Biotin-20-UTP are designed to improve the accessibility of the biotin for streptavidin binding, which can be crucial for efficient detection.

Comparison with Other Non-Radioactive Labeling Methods
Labeling MethodPrincipleAdvantagesDisadvantages
This compound Enzymatic incorporation of biotinylated UTP followed by detection with streptavidin conjugates.High sensitivity due to signal amplification, versatile detection methods (colorimetric, chemiluminescent, fluorescent), stable probes.[4]Indirect detection, potential for steric hindrance, reduced incorporation efficiency.[8]
Digoxigenin (DIG)-UTP Enzymatic incorporation of DIG-labeled UTP followed by detection with anti-DIG antibodies.High sensitivity, low background signal, stable probes.Indirect detection, requires specific anti-DIG antibodies.
Fluorescent Dyes (e.g., Fluorescein-UTP, Cy3/Cy5-UTP) Direct enzymatic incorporation of a fluorescently labeled UTP.Direct detection (no secondary step), allows for multiplexing with different colored dyes.Lower signal intensity compared to amplification-based methods, potential for photobleaching.

Experimental Protocols

In Vitro Transcription for this compound Labeling

This protocol is a general guideline for the synthesis of biotinylated RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA containing the appropriate promoter (T7, SP6, or T3)

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM DTT

  • RNase Inhibitor

  • ATP, GTP, CTP Solution (10 mM each)

  • UTP Solution (10 mM)

  • This compound Solution (10 mM)

  • T7, SP6, or T3 RNA Polymerase

  • DNase I (RNase-free)

Procedure:

  • Thaw all components on ice.

  • Assemble the following reaction at room temperature in a nuclease-free microcentrifuge tube:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 2 µL 100 mM DTT

    • 1 µL RNase Inhibitor

    • 1 µg Linearized template DNA

    • 2 µL ATP Solution

    • 2 µL GTP Solution

    • 2 µL CTP Solution

    • 1 µL UTP Solution

    • 1 µL this compound Solution

    • 2 µL RNA Polymerase

  • Mix gently and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the biotinylated RNA probe using a spin column or ethanol (B145695) precipitation.

  • Quantify the labeled probe using a spectrophotometer or a fluorescent RNA quantification kit.

Fluorescence In Situ Hybridization (FISH) with Biotinylated Probes

This is a generalized protocol for the detection of RNA in cells or tissue sections.

Materials:

  • Slides with fixed cells or tissue sections

  • Hybridization Buffer

  • Biotinylated RNA probe

  • Wash Buffers (e.g., SSC buffers of varying concentrations)

  • Blocking Buffer (e.g., BSA or normal serum in PBS)

  • Streptavidin-fluorophore conjugate

  • DAPI (for nuclear counterstaining)

  • Antifade Mounting Medium

Procedure:

  • Pre-hybridization: Permeabilize the cells/tissue with proteinase K or pepsin, followed by a series of washes. Pre-hybridize the slides in hybridization buffer at the appropriate temperature.

  • Hybridization: Denature the biotinylated probe and the target RNA on the slide. Add the probe to the slide, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.

  • Washing: Remove the coverslip and perform a series of stringent washes to remove unbound probe.

  • Detection: Block non-specific binding sites with blocking buffer. Incubate with the streptavidin-fluorophore conjugate.

  • Counterstaining and Mounting: Wash to remove unbound conjugate. Counterstain the nuclei with DAPI. Mount the slides with antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Chemiluminescent Detection of Biotinylated Probes in Northern Blotting

This protocol outlines the detection of a specific RNA sequence on a membrane.

Materials:

  • Nylon membrane with transferred RNA

  • Hybridization Buffer

  • Biotinylated RNA probe

  • Wash Buffers (e.g., SSC, SDS)

  • Blocking Buffer

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • Chemiluminescent substrate (e.g., ECL for HRP, CDP-Star for AP)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Pre-hybridization: Incubate the membrane in hybridization buffer.

  • Hybridization: Add the denatured biotinylated probe to the hybridization buffer and incubate overnight.

  • Washing: Perform a series of washes to remove unbound probe.

  • Detection:

    • Block the membrane.

    • Incubate with the streptavidin-enzyme conjugate.

    • Wash to remove unbound conjugate.

    • Incubate the membrane with the chemiluminescent substrate.

  • Imaging: Immediately image the membrane to detect the chemiluminescent signal.

Visualizing the Workflows

To better illustrate the experimental processes described, the following diagrams were created using the DOT language.

In_Vitro_Transcription_Workflow cluster_0 Reaction Assembly cluster_1 Transcription & Purification Template DNA Template DNA Reaction Mix Reaction Mix Template DNA->Reaction Mix NTPs + this compound NTPs + this compound NTPs + this compound->Reaction Mix RNA Polymerase RNA Polymerase RNA Polymerase->Reaction Mix Incubation (37°C) Incubation (37°C) Reaction Mix->Incubation (37°C) Assemble DNase I Treatment DNase I Treatment Incubation (37°C)->DNase I Treatment 2 hours RNA Purification RNA Purification DNase I Treatment->RNA Purification 15 mins Biotinylated RNA Probe Biotinylated RNA Probe RNA Purification->Biotinylated RNA Probe Purify

Caption: Workflow for in vitro transcription to generate biotinylated RNA probes.

FISH_Workflow Sample Preparation Sample Preparation Hybridization Hybridization Sample Preparation->Hybridization Permeabilize & Pre-hybridize Washing Washing Hybridization->Washing Add Biotinylated Probe Detection Detection Washing->Detection Remove Unbound Probe Imaging Imaging Detection->Imaging Add Streptavidin-Fluorophore

Caption: Key steps in a Fluorescence In Situ Hybridization (FISH) experiment.

Chemiluminescent_Detection_Workflow Hybridized Membrane Hybridized Membrane Blocking Blocking Hybridized Membrane->Blocking Streptavidin-Enzyme Incubation Streptavidin-Enzyme Incubation Blocking->Streptavidin-Enzyme Incubation Washing Washing Streptavidin-Enzyme Incubation->Washing Substrate Incubation Substrate Incubation Washing->Substrate Incubation Signal Detection Signal Detection Substrate Incubation->Signal Detection

Caption: Workflow for chemiluminescent detection of biotinylated probes.

References

Safety Operating Guide

Safe Disposal of Biotin-16-UTP: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety information and a clear, procedural approach to the proper disposal of Biotin-16-UTP, a non-hazardous substance commonly used in molecular biology for RNA labeling.

Key Safety and Handling Information

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed.[1] Adherence to these practices minimizes any potential risks and ensures a safe working environment.

ParameterRecommendationSource
Eye Contact Immediately flush eyes with copious amounts of water. Remove contact lenses, if present. Seek medical attention.[1]
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]
Inhalation Move to an area with fresh air. If breathing becomes difficult, seek medical assistance.[1]
Personal Protective Equipment (PPE) Wear appropriate protective gear, including safety goggles with side shields, protective gloves, and a lab coat.[1]
Engineering Controls Work in a well-ventilated area. An accessible eye wash station and safety shower should be available.[1]
Storage Store at -20°C in a tightly sealed container, protected from light.[2][3]

Procedural Disposal Plan for this compound

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations.[1] The following step-by-step process provides a general guideline for proper disposal.

Step 1: Consult Institutional and Local Guidelines Before proceeding with disposal, the first and most critical step is to consult your institution's specific safety protocols and local waste disposal regulations. These guidelines will provide the definitive procedure for your location.

Step 2: Prepare for Disposal If the this compound is in a solution, it can be absorbed using a non-reactive, absorbent material such as diatomite or universal binders.[1]

Step 3: Waste Collection Place the absorbed material or the original container with the unused product into a suitable, clearly labeled waste container. Do not mix with hazardous waste streams unless explicitly instructed to do so by your institution's safety office.

Step 4: Decontamination After handling, decontaminate all surfaces and equipment that may have come into contact with this compound. This can be effectively done by scrubbing with alcohol.[1]

Step 5: Final Disposal Arrange for the collection of the waste container by your institution's designated chemical waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal check_regs Consult Institutional and Local Regulations start->check_regs is_solution Is the waste a solution? check_regs->is_solution absorb Absorb with inert material (e.g., diatomite) is_solution->absorb Yes collect_waste Place in a labeled, non-hazardous waste container is_solution->collect_waste No (Solid) absorb->collect_waste decontaminate Decontaminate surfaces and equipment with alcohol collect_waste->decontaminate final_disposal Arrange for collection by institutional waste disposal decontaminate->final_disposal end End of Process final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Guide to Handling Biotin-16-UTP: Safety, Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical information for the handling of Biotin-16-UTP, a biotin-labeled uridine (B1682114) triphosphate used for the enzymatic incorporation into RNA. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in the laboratory.

Immediate Safety and Handling

This compound is not classified as a hazardous substance; however, adherence to standard laboratory safety protocols is essential to minimize risk.[1]

1.1 Personal Protective Equipment (PPE)

Proper attire in a laboratory setting includes full-length pants and closed-toe shoes.[2] The minimum required PPE for handling this compound is as follows:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields (ANSI Z87.1 approved)Protects against accidental splashes and flying particles.[1]
Hand Protection Disposable nitrile glovesProvides protection against incidental skin contact. Gloves should be removed immediately after contact with the chemical.[1][3]
Body Protection Standard laboratory coatProtects skin and personal clothing from potential contamination.[1][2]

1.2 First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water as a precaution. Remove contact lenses if present and easy to do so.[1]
Skin Contact Wash off the affected area with soap and plenty of water.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

1.3 Spill Response

In the event of a spill:

  • Ensure adequate ventilation.

  • Wear full personal protective equipment, including safety goggles, gloves, and a lab coat.[1]

  • Absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontaminate the surface by scrubbing with alcohol.[1]

  • Dispose of the contaminated material according to the disposal plan outlined in Section 4.

Below is a logical diagram outlining the core safety and handling procedures for this compound.

cluster_prep Preparation cluster_handling Handling & Incidents cluster_end Completion & Disposal start Start: Handle this compound ppe Don Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe handle Proceed with Experiment ppe->handle incident Incident Occurs handle->incident cleanup Post-Experiment Cleanup handle->cleanup spill Spill Response: 1. Ventilate Area 2. Absorb Spill 3. Decontaminate incident->spill Spill exposure Personal Exposure: - Follow First Aid - Seek Medical Advice incident->exposure Exposure disposal Dispose of Waste per Protocol spill->disposal exposure->disposal cleanup->disposal end End disposal->end

Core Safety and Handling Workflow for this compound.

Operational Plan: Storage and Properties

Proper storage is critical to maintain the stability and performance of this compound. The material is typically shipped on dry ice or gel packs and should be stored frozen immediately upon receipt.[4][5]

2.1 Storage and Stability

ParameterValueNotes
Storage Temperature -15°C to -25°CConsistent frozen storage is required.[4][6]
Shelf Life 12 monthsWhen stored at the recommended temperature.[5]
Short-Term Stability Up to 1 week (cumulative)Can be exposed to ambient temperatures for short periods without significant degradation.[5]
Freeze/Thaw Cycles Avoid repeated cyclesAliquoting the solution is recommended to preserve stability.

2.2 Physical and Chemical Properties

PropertyValueSource
Form Clear, colorless to slightly yellow solution[5]
Concentration 10 mM - 11 mM[5][7]
pH 7.5 ±0.5 (in 10 mM Tris-HCl)[5]
Purity (HPLC) ≥95%[5][7]
Molecular Weight ~987.5 g/mol (Tetralithium salt)[8]
Molecular Formula C₃₂H₄₈N₇Na₄O₁₉P₃S[1]

Experimental Protocol: RNA Labeling via In Vitro Transcription

This compound serves as a substrate for RNA polymerases (e.g., T7, SP6, T3) and is used to generate biotin-labeled RNA probes for various applications like Northern blotting, in situ hybridization, and microarray analysis.[4][7]

3.1 Materials Required

  • Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

  • Biotin/NTP mixture (10x concentration: 10 mM ATP, 10 mM GTP, 10 mM CTP, 6.5 mM UTP, 3.5 mM this compound)[6]

  • Transcription Buffer (10x)

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

  • 0.2 M EDTA (for reaction termination)

3.2 Step-by-Step Procedure

  • Thaw all reagents on ice. Briefly centrifuge vials before opening to collect contents at the bottom.[5]

  • Assemble the following reaction mixture in a microcentrifuge tube on ice, adding components in the specified order:[6]

    Reagent Volume (µL) Final Concentration
    Nuclease-free water to 20 µL -
    Transcription Buffer (10x) 2 µL 1x
    Biotin/NTP Mixture (10x) 2 µL 1x
    RNase Inhibitor 1 µL -
    Linearized Template DNA X µL 1 µg
    RNA Polymerase 2 µL -

    | Total Volume | 20 µL | |

  • Mix the components gently and centrifuge briefly.

  • Incubate the reaction for 2 hours at 37°C.[6] For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.

  • (Optional) To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.[6]

  • Stop the reaction by adding 2 µL of 0.2 M EDTA.[6]

  • The biotin-labeled RNA probe is now ready for immediate use or can be stored in aliquots at -15 to -25°C.[6]

The following diagram illustrates the experimental workflow for generating biotin-labeled RNA.

cluster_setup Reaction Setup cluster_reaction Transcription & Termination cluster_output Final Product start Start: Thaw Reagents on Ice assemble Assemble Reaction Mix: - Water - Buffer (10x) - Biotin/NTP Mix (10x) - RNase Inhibitor - Template DNA - RNA Polymerase start->assemble incubate Incubate at 37°C for 2 hours assemble->incubate dnase_step Optional: Add DNase I, Incubate 15 min at 37°C incubate->dnase_step stop_reaction Stop Reaction with EDTA dnase_step->stop_reaction Proceed product Biotin-Labeled RNA Probe stop_reaction->product use_probe Use Immediately in Downstream Application product->use_probe store_probe Store in Aliquots at -20°C product->store_probe end End use_probe->end store_probe->end

Experimental workflow for in vitro RNA labeling with this compound.

Disposal Plan

As this compound is a non-hazardous biochemical, its disposal should follow institutional guidelines for non-hazardous laboratory waste.[1] The primary goal is to prevent environmental release.

4.1 Waste Treatment and Disposal

  • Unused Product: For small, unused quantities of the this compound solution, consult your institution's guidelines. Many institutions permit the disposal of small volumes of non-hazardous, water-soluble chemicals down the sanitary sewer, followed by flushing with a large volume of water. Do not dispose of solutions in dumpsters or regular trash, as landfills may not permit liquid waste.[5]

  • Contaminated Materials: Absorbents used for spill cleanup, contaminated gloves, and other solid waste should be collected in a suitable, sealed container. This can typically be disposed of with normal laboratory solid waste, provided it is not mixed with any hazardous materials.[5]

  • Empty Containers: Empty this compound vials should be rinsed with water. The rinsate can be disposed of down the sanitary sewer.[4] After rinsing, deface or remove the label to prevent misidentification and dispose of the container in the regular trash or designated lab glass disposal box.[5]

Always consult and adhere to your institution's specific waste management policies and local regulations. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.[8]

References

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